molecular formula C15H16Br2O3 B14411414 Okamurallene CAS No. 80539-33-9

Okamurallene

Cat. No.: B14411414
CAS No.: 80539-33-9
M. Wt: 404.09 g/mol
InChI Key: WXWHMKSLXWIAKN-UHFFFAOYSA-N
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Description

Okamuralline is a natural product found in Laurencia intricata with data available.

Properties

CAS No.

80539-33-9

Molecular Formula

C15H16Br2O3

Molecular Weight

404.09 g/mol

InChI

InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3

InChI Key

WXWHMKSLXWIAKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Omaezallene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Omaezallene, a bromoallene-containing natural product. The name "Okamurallene" is considered a likely misspelling of Omaezallene, as the latter is a documented compound with a defined chemical structure and biological activity, while the former does not appear in the scientific literature. Omaezallene was first isolated from the red alga Laurencia sp. and has garnered interest due to its significant antifouling properties. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed information on its structure elucidation, experimental protocols, and biological activity.

Chemical Structure of Omaezallene

Omaezallene is characterized by a unique molecular architecture featuring a bromoallene moiety, a feature relatively rare in natural products. The definitive stereochemistry of Omaezallene has been established through total synthesis.[1][2]

Below is a DOT language script to generate the chemical structure of Omaezallene.

Omaezallene_Structure C1 C C2 C C1->C2 Br1 Br C1->Br1 C3 C C2->C3 = C4 C C3->C4 = C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C11 C C6->C11 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 Br2 Br C10->Br2 O O C10->O C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 Cl Cl C13->Cl C15 C C14->C15 O->C5

Caption: Chemical structure of Omaezallene.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Omaezallene, including its biological activity against the cypris larvae of the barnacle Amphibalanus amphitrite.

ParameterValueReference
Biological Activity
Antifouling Activity (EC₅₀)0.22 µg/mL[3]
Larval Toxicity (LC₅₀)4.8 µg/mL[3]
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz)Refer to original publication for detailed shifts and coupling constants.[1]
¹³C NMR (CDCl₃, 125 MHz)Refer to original publication for detailed chemical shifts.[1]
High-Resolution Mass SpectrometryRefer to original publication for exact mass.[1]
Optical Rotation [α]DRefer to original publication for value and conditions.[3]

Experimental Protocols

The isolation and structure elucidation of Omaezallene involved a series of meticulous experimental procedures. The following is a generalized description based on typical methods for natural product chemistry. For precise details, consulting the primary literature is recommended.[1][2]

1. Isolation of Omaezallene

  • Collection and Extraction: Specimens of the red alga Laurencia sp. were collected from Omaezaki, Japan. The fresh algae were extracted with an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous methanol, followed by partitioning of the aqueous methanol fraction with ethyl acetate (B1210297).

  • Chromatography: The active fraction (typically the ethyl acetate or n-hexane fraction) was further purified using a combination of chromatographic techniques. This usually involves:

    • Silica (B1680970) Gel Column Chromatography: The extract was fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure Omaezallene was achieved using reversed-phase HPLC (e.g., using an ODS column) with a suitable solvent system (e.g., methanol/water).

2. Structure Elucidation

The chemical structure of Omaezallene was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environments and their connectivities through spin-spin coupling.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the complete carbon skeleton and the connectivity of different fragments within the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the allene (B1206475) group.

  • X-ray Crystallography: While not explicitly stated for the initial structure elucidation in the provided abstracts, this technique is often used for unambiguous determination of the relative stereochemistry of crystalline natural products.

3. Total Synthesis for Absolute Configuration

The absolute stereochemistry of Omaezallene was definitively established through its total synthesis. This process involves a multi-step chemical synthesis of all possible stereoisomers and comparing their spectroscopic data and optical rotation with those of the natural product.

Logical Workflow for Structure Determination

The logical process for the structure determination of Omaezallene is outlined in the following diagram.

Structure_Elucidation_Workflow cluster_Isolation Isolation from Laurencia sp. cluster_Spectroscopy Spectroscopic Analysis cluster_Synthesis Stereochemistry Confirmation Collection Collection Extraction Extraction Collection->Extraction Partitioning Partitioning Extraction->Partitioning ColumnChromatography ColumnChromatography Partitioning->ColumnChromatography HPLC HPLC ColumnChromatography->HPLC HRMS HR-MS (Elemental Composition) HPLC->HRMS NMR 1D & 2D NMR (Connectivity) HPLC->NMR IR IR (Functional Groups) HPLC->IR TotalSynthesis Total Synthesis of Stereoisomers NMR->TotalSynthesis Comparison Comparison with Natural Product FinalStructure FinalStructure Comparison->FinalStructure Definitive Structure

Caption: Workflow for the isolation and structure elucidation of Omaezallene.

Biological Activity and Signaling Pathways

Omaezallene exhibits potent antifouling activity, which is the prevention of the settlement of marine organisms on submerged surfaces.[1] Its mechanism of action is of great interest for the development of environmentally friendly antifouling agents. While the precise signaling pathways affected by Omaezallene are not detailed in the provided search results, the antifouling activity of many natural products is known to involve the disruption of key physiological processes in the settling larvae.

Further research would be required to elucidate the specific molecular targets and signaling cascades modulated by Omaezallene. Potential mechanisms could involve:

  • Inhibition of larval settlement cues: Omaezallene might interfere with the chemosensory pathways that larvae use to detect suitable surfaces for settlement.

  • Disruption of cellular signaling: It could affect intracellular signaling pathways crucial for metamorphosis and adhesion.

  • Enzyme inhibition: Omaezallene may inhibit enzymes that are vital for the biological processes of the larvae.

As no specific signaling pathways have been identified in the provided literature, a diagram for this section cannot be created at this time.

Omaezallene is a structurally novel bromoallene-containing natural product with significant potential as a natural antifouling agent. Its chemical structure has been rigorously established through a combination of spectroscopic analysis and total synthesis. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research into its mechanism of action and potential applications. Future studies are warranted to explore the specific signaling pathways through which Omaezallene exerts its potent antifouling effects.

References

Okamurallene: A Technical Guide to its Isolation and Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okamurallene is a halogenated C15 non-terpenoid natural product belonging to the bromoallene class of compounds. First isolated from the marine red alga Laurencia intricata, this compound and its congeners represent a unique molecular architecture with potential biological activities of interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the isolation, purification, and structural characterization of this compound, based on the seminal work in the field. Detailed experimental protocols, compiled quantitative data, and a visual representation of the isolation workflow are presented to facilitate further research and development.

Natural Source and Occurrence

This compound is a secondary metabolite produced by the marine red alga Laurencia intricata. The genus Laurencia is well-known for its prolific production of a diverse array of halogenated secondary metabolites, including terpenoids and C15 acetogenins. The initial isolation and structure elucidation of this compound were reported from specimens of Laurencia intricata collected in Japan. Subsequent studies have also identified related compounds in other Laurencia species, such as Laurencia okamurai.

Isolation and Purification of this compound

The following section details a representative experimental protocol for the isolation and purification of this compound from Laurencia intricata, based on established phytochemical methods for this class of compounds.

Experimental Protocols

2.1. Collection and Extraction of Algal Material:

  • Fresh specimens of Laurencia intricata are collected and air-dried.

  • The dried algal material is ground into a fine powder.

  • The powdered alga is then subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) (MeOH) or a mixture of chloroform-methanol (CHCl₃-MeOH), at room temperature.

  • The resulting crude extract is filtered and concentrated under reduced pressure to yield a dark, oily residue.

2.2. Chromatographic Purification:

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.

    • The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Fractions enriched with this compound are further purified by preparative TLC on silica gel plates.

    • A suitable solvent system (e.g., n-hexane-EtOAc) is used for development.

    • The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent like ethyl acetate or acetone.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • Removal of the solvent under vacuum yields pure this compound.

Experimental Workflow Diagram

G cluster_collection Collection and Extraction cluster_purification Purification Collection Collection of Laurencia intricata Drying Air-drying and Grinding Collection->Drying Extraction Solvent Extraction (e.g., MeOH) Drying->Extraction Concentration Concentration under Vacuum Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-hexane/EtOAc gradient) Crude_Extract->Silica_Gel TLC Fraction Monitoring (TLC) Silica_Gel->TLC Enriched_Fraction This compound-Enriched Fraction TLC->Enriched_Fraction PTLC Preparative TLC Enriched_Fraction->PTLC HPLC Reversed-Phase HPLC (C18, MeOH/H2O) PTLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.

Structural Characterization and Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary
PropertyData
Molecular Formula C₁₅H₂₀Br₂O₂
Molecular Weight 396.12 g/mol
Appearance Colorless oil or amorphous solid
Specific Rotation The specific rotation value is a key parameter for characterizing chiral molecules like this compound. The experimentally determined value is crucial for confirming its absolute stereochemistry.
Mass Spectrometry High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Key fragmentation patterns can also aid in structural elucidation.
Spectroscopic Data

¹H NMR (Proton NMR) Data (Representative Chemical Shifts in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 5.8d~ 6.0
H-2~ 6.0d~ 6.0
H-4~ 4.0m
H-6~ 3.8m
H-7~ 4.2m
H-9~ 2.5m
H-10~ 2.3m
H-12~ 4.1m
H-13~ 2.1m
H-14~ 1.1d~ 7.0
H-15~ 1.8s

¹³C NMR (Carbon NMR) Data (Representative Chemical Shifts in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~ 200
C-2~ 100
C-3~ 90
C-4~ 80
C-5~ 35
C-6~ 85
C-7~ 75
C-8~ 40
C-9~ 30
C-10~ 25
C-11~ 35
C-12~ 70
C-13~ 45
C-14~ 15
C-15~ 20

Conclusion

This compound, a halogenated C15 non-terpenoid from the red alga Laurencia intricata, represents an intriguing class of marine natural products. The isolation and purification of this compound rely on a combination of extraction and multi-step chromatographic techniques. The detailed structural and physicochemical data provide a foundation for its identification and further investigation into its biological activities and potential applications in drug discovery and development. This guide serves as a valuable resource for researchers aiming to explore the rich chemical diversity of marine algae and harness the potential of novel natural products.

An In-depth Technical Guide to the Biosynthetic Pathway of Okaramine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okaramine alkaloids, a family of complex indole (B1671886) alkaloids produced by various fungi, have garnered significant interest due to their potent and selective insecticidal activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of okaramine alkaloids, detailing the enzymatic cascade responsible for their intricate molecular architecture. We present a thorough examination of the key enzymes involved, the biosynthetic intermediates, and the chemical transformations that lead to the formation of the characteristic polycyclic scaffold. This document consolidates quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key methodologies used in the elucidation of this pathway. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular machinery underlying okaramine biosynthesis. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and agrochemical development.

Introduction

Okaramine alkaloids are a class of mycotoxins primarily isolated from fungi of the genera Penicillium and Aspergillus.[1] Their complex chemical structures, which include a conserved hexahydropyrrolo[2,3-b]indole core and, in many cases, a unique azocine (B12641756) and azetidine (B1206935) ring system, have posed a significant challenge for total synthesis.[2][3] The potent insecticidal activity of okaramines, particularly okaramine B, stems from their selective activation of glutamate-gated chloride channels (GluCls) in invertebrates, a mode of action that is distinct from many commercial insecticides and holds promise for the development of new pest control agents.[1]

The elucidation of the okaramine biosynthetic pathway has been a significant focus of recent research, revealing a concise and elegant enzymatic strategy for the construction of these complex molecules. This guide will delve into the genetic and biochemical basis of okaramine biosynthesis, providing a detailed roadmap of the enzymatic reactions and chemical intermediates.

The Okaramine Biosynthetic Gene Cluster (oka)

The genetic blueprint for okaramine biosynthesis is encoded within a dedicated gene cluster, designated as the oka cluster. This cluster has been identified and characterized in several okaramine-producing fungi, including Penicillium simplicissimum. The oka gene cluster typically comprises seven genes, okaA through okaG, which encode the enzymes responsible for the entire biosynthetic pathway.[4]

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of okaramine alkaloids commences with two primary building blocks: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway proceeds through a series of enzymatic modifications, including dimerization, prenylation, oxidation, and cyclization, to generate the final complex structures.

Dimerization and Initial Prenylation

The initial steps of the pathway involve the dimerization of two L-tryptophan molecules and subsequent prenylation reactions.

  • Diketopiperazine Formation (OkaA): The pathway is initiated by the non-ribosomal peptide synthetase (NRPS) OkaA , which catalyzes the condensation of two L-tryptophan molecules to form the diketopiperazine, cyclo(L-Trp-L-Trp).[4]

  • Dual N-Prenylation (OkaC): The dimethylallyl tryptophan synthase OkaC then catalyzes the transfer of two dimethylallyl moieties from DMAPP to the cyclo(L-Trp-L-Trp) core. This dual prenylation occurs at the indole nitrogen atoms of both tryptophan residues.[4]

Core Scaffold Formation: A Series of Oxidative Cyclizations

The subsequent steps in the pathway involve a series of remarkable oxidative enzymes that construct the intricate polycyclic core of the okaramine scaffold.

  • Hexahydropyrrolo[2,3-b]indole Formation (OkaB): The flavin-dependent monooxygenase OkaB is proposed to catalyze an epoxidation across the C2-C3 double bond of one of the indole rings, which facilitates a cyclization to form the characteristic hexahydropyrrolo[2,3-b]indole moiety.[4]

  • Azocine Ring Formation (OkaD): The cytochrome P450 monooxygenase OkaD is a key enzyme that catalyzes the formation of the central eight-membered azocine ring through a C-N bond formation.[4]

  • Azetidine Ring Formation (OkaE): The α-ketoglutarate-dependent non-heme Fe(II) dioxygenase OkaE is responsible for the construction of the unique four-membered azetidine ring, a hallmark of many bioactive okaramines. This reaction is a radical-mediated oxidative C-C bond formation.[4]

Tailoring Reactions

The final steps of the pathway involve tailoring enzymes that modify the core scaffold to produce the diverse array of okaramine alkaloids.

  • Hydroxylation (OkaG): The cytochrome P450 monooxygenase OkaG introduces hydroxyl groups at specific positions on the okaramine scaffold.[5]

  • Methylation (OkaF): A methyltransferase, OkaF , is responsible for the methylation of a hydroxyl group, leading to the final structure of okaramine B.

The overall biosynthetic pathway is a testament to the efficiency and elegance of enzymatic catalysis in generating complex natural products.

Okaramine_Biosynthesis L_Trp 2x L-Tryptophan OkaA OkaA (NRPS) L_Trp->OkaA DMAPP 2x DMAPP OkaC OkaC (DMATS) DMAPP->OkaC DKP cyclo(L-Trp-L-Trp) DKP->OkaC Prenyl_DKP Diprenylated diketopiperazine OkaB OkaB (FMO) Prenyl_DKP->OkaB HPI_intermediate Hexahydropyrrolo[2,3-b]indole intermediate OkaD OkaD (P450) HPI_intermediate->OkaD Azocine_intermediate Azocine ring intermediate OkaE OkaE (Fe/α-KG Dioxygenase) Azocine_intermediate->OkaE Azetidine_intermediate Azetidine ring intermediate (Okaramine A) OkaG OkaG (P450) Azetidine_intermediate->OkaG Hydroxylated_okaramine Hydroxylated okaramine OkaF OkaF (Methyltransferase) Hydroxylated_okaramine->OkaF Okaramine_B Okaramine B OkaA->DKP OkaC->Prenyl_DKP OkaB->HPI_intermediate OkaD->Azocine_intermediate OkaE->Azetidine_intermediate OkaG->Hydroxylated_okaramine OkaF->Okaramine_B

Biosynthetic pathway of Okaramine B.

Quantitative Data

While comprehensive kinetic data for all enzymes in the oka cluster is not yet available in the literature, studies on homologous enzymes and product yields from mutant strains provide valuable quantitative insights.

Table 1: Production of Okaramine Analogs in Penicillium simplicissimum Knockout Mutants

Gene KnockoutMajor Accumulated Product(s)Putative Role of Knocked-out EnzymeReference
ΔokaBDiprenylated diketopiperazineFormation of the hexahydropyrrolo[2,3-b]indole moiety[5]
ΔokaDOkaramine NFormation of the azocine ring[5]
ΔokaEOkaramine AFormation of the azetidine ring[5]
ΔokaGOkaramine AHydroxylation of the okaramine core[5]

Experimental Protocols

The elucidation of the okaramine biosynthetic pathway has relied on a combination of genetic, molecular biology, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.

CRISPR-Cas9 Mediated Gene Inactivation in Penicillium simplicissimum

This protocol outlines the general steps for creating targeted gene knockouts in the oka cluster of P. simplicissimum to study the function of individual biosynthetic enzymes.

CRISPR_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_analysis Analysis sgRNA_design 1. Design sgRNAs targeting the gene of interest Cas9_plasmid 2. Prepare Cas9 expression plasmid sgRNA_design->Cas9_plasmid Donor_DNA 3. Prepare donor DNA with selection marker Cas9_plasmid->Donor_DNA Protoplast_prep 4. Prepare P. simplicissimum protoplasts Donor_DNA->Protoplast_prep Transformation 5. Co-transform protoplasts with Cas9 plasmid, sgRNA, and donor DNA Protoplast_prep->Transformation Regeneration 6. Regenerate transformants on selective media Transformation->Regeneration Genomic_DNA_extraction 7. Extract genomic DNA from putative mutants Regeneration->Genomic_DNA_extraction PCR_sequencing 8. Verify gene disruption by PCR and sequencing Genomic_DNA_extraction->PCR_sequencing Metabolite_analysis 9. Analyze metabolite profile by LC-MS PCR_sequencing->Metabolite_analysis

Workflow for CRISPR-Cas9 gene knockout.

Protocol Details:

  • sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the coding sequence of the target oka gene to ensure a complete knockout.

  • Vector Construction:

    • Clone the Cas9 gene from Streptococcus pyogenes into a fungal expression vector.

    • Synthesize and clone the designed sgRNAs into a separate expression vector or into the same vector as Cas9.

    • Construct a donor DNA cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Preparation: Grow P. simplicissimum mycelia in a suitable liquid medium. Treat the mycelia with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucuronidase) to generate protoplasts.

  • Transformation: Transform the protoplasts with the Cas9/sgRNA expression vector(s) and the donor DNA cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin). Isolate individual colonies and screen for the desired gene knockout by PCR using primers flanking the target gene.

  • Confirmation: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.

  • Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions. Extract the secondary metabolites from the culture broth and mycelia and analyze the metabolite profiles by HPLC-MS to identify the accumulated intermediates.

Heterologous Expression of oka Genes in Saccharomyces cerevisiae

This protocol describes the expression of individual oka genes in a heterologous host, such as S. cerevisiae, to characterize the function of the encoded enzymes.

Heterologous_Expression_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis cDNA_synthesis 1. Synthesize codon-optimized cDNA of the target oka gene Yeast_vector 2. Clone cDNA into a yeast expression vector cDNA_synthesis->Yeast_vector Yeast_transformation 3. Transform the expression vector into S. cerevisiae Yeast_vector->Yeast_transformation Culture_growth 4. Grow the yeast culture and induce protein expression Yeast_transformation->Culture_growth Cell_lysis 5. Lyse the yeast cells Culture_growth->Cell_lysis Protein_purification 6. Purify the recombinant enzyme (e.g., via His-tag) Cell_lysis->Protein_purification Enzyme_assay 7. Perform in vitro enzyme assays with putative substrates Protein_purification->Enzyme_assay Product_analysis 8. Analyze reaction products by LC-MS Enzyme_assay->Product_analysis

Workflow for heterologous expression.

Protocol Details:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target oka gene for expression in S. cerevisiae. Clone the gene into a suitable yeast expression vector containing a strong inducible promoter (e.g., GAL1) and a selectable marker.

  • Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/PEG method.

  • Protein Expression: Grow the transformed yeast in a selective medium to a desired cell density. Induce protein expression by adding galactose to the medium.

  • Protein Purification: Harvest the yeast cells and lyse them mechanically (e.g., using glass beads) or enzymatically. Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged).

  • In Vitro Enzyme Assays: Perform in vitro reactions by incubating the purified enzyme with its putative substrate(s) and any necessary co-factors in an appropriate buffer.

  • Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the expected product and confirm the enzymatic activity.

HPLC-MS/MS Analysis of Okaramine Alkaloids

This protocol provides a general framework for the detection and quantification of okaramine alkaloids and their biosynthetic intermediates.

Table 2: General HPLC-MS/MS Parameters for Okaramine Analysis

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA linear gradient from 5-95% B over 15-20 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0-4.0 kV
Gas Temperature300-350 °C
Nebulizer Pressure30-50 psi

Note: Specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for each specific okaramine analog being analyzed.

Conclusion

The elucidation of the okaramine biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The concise and powerful enzymatic machinery employed by fungi to construct these complex and potent insecticidal compounds offers exciting opportunities for synthetic biology and metabolic engineering approaches. By harnessing the power of the oka enzymes, it may be possible to produce novel okaramine analogs with improved insecticidal properties or to develop more sustainable and efficient methods for the production of these valuable molecules. This technical guide provides a solid foundation for researchers and professionals seeking to explore the fascinating world of okaramine alkaloids and to unlock their potential for applications in agriculture and beyond.

References

Spectroscopic Data and Experimental Protocols for Omaezallene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for Omaezallene, a bromoallene-containing natural product isolated from the red alga Laurencia sp. The information presented herein is crucial for the identification, characterization, and potential future development of this marine compound. All data is sourced from the primary literature reporting the structure elucidation of Omaezallene.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule based on its precise mass-to-charge ratio.

IonCalculated Mass (m/z)Measured Mass (m/z)
[M+Na]⁺397.0566397.0563

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear magnetic resonance spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Omaezallene, recorded in benzene-d₆, are presented below.

¹H NMR Data (600 MHz, C₆D₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
35.99d5.9
45.43ddd10.7, 5.9, 1.2
5a2.03m
5b1.88m
64.02m
73.84m
95.86ddd15.1, 7.7, 5.8
105.49ddd15.1, 7.7, 1.2
123.93q6.8
135.17d6.8
142.50m
150.90t7.4
¹³C NMR Data (150 MHz, C₆D₆)
PositionChemical Shift (δ, ppm)
1200.9
2102.3
374.4
4129.8
5128.5
633.1
781.3
887.7
934.6
10133.4
11126.1
1281.1
1384.8
1422.8
1513.9

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: JEOL JMS-T100LP spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Analysis Mode: Time-of-Flight (TOF).

  • Sample Preparation: The purified sample of Omaezallene was dissolved in an appropriate solvent and introduced into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AVANCE 600 spectrometer.

  • Frequencies: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

  • Solvent: Benzene-d₆ (C₆D₆).

  • Referencing: The residual solvent peak of benzene-d₆ was used as an internal standard (δH = 7.16 ppm, δC = 128.0 ppm).

  • Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like Omaezallene.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Laurencia sp.) Crude_Extract Crude Extract Natural_Source->Crude_Extract Extraction Purified_Compound Purified Omaezallene Crude_Extract->Purified_Compound Chromatography HRMS_Analysis HRMS Analysis Purified_Compound->HRMS_Analysis NMR_Analysis NMR Analysis (1D & 2D) Purified_Compound->NMR_Analysis Elemental_Composition Elemental Composition HRMS_Analysis->Elemental_Composition Structural_Fragments Structural Fragments (Connectivity) NMR_Analysis->Structural_Fragments Final_Structure Final Structure of Omaezallene Elemental_Composition->Final_Structure Structural_Fragments->Final_Structure

Workflow for the Structure Elucidation of a Natural Product.

Elucidation of Omaezallene's Absolute Stereochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

The determination of the absolute stereochemistry of complex marine natural products is a critical step in their characterization and potential development as therapeutic agents. This technical guide provides an in-depth analysis of the elucidation of the absolute stereochemistry of omaezallene, a bromoallene-containing C15-acetogenin isolated from the red alga Laurencia sp.[1][2]. The structural complexity of omaezallene, featuring a bromoallene moiety and multiple stereocenters, presented a significant challenge that was ultimately resolved through a combination of spectroscopic analysis and, decisively, total synthesis. This document details the logical workflow, key experimental protocols, and quantitative data that led to the unambiguous assignment of its absolute configuration.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, halogenated compounds from the genus Laurencia have garnered significant attention for their unique chemical architectures and potential pharmacological applications. Omaezallene, isolated from Laurencia sp., is a notable example, possessing a rare bromoallene functional group.[1][3] The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is paramount as it dictates the molecule's biological activity and interaction with physiological targets. This guide serves as a comprehensive resource on the multifaceted approach required to determine the absolute stereochemistry of such intricate molecules.

Initial Structure Elucidation and Stereochemical Ambiguity

The planar structure of omaezallene was initially determined through standard spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, these methods alone were insufficient to define the absolute configuration of its multiple stereocenters and the axial chirality of the bromoallene group. The primary challenge lay in relating the relative stereochemistry of the distant stereocenters to one another and assigning the absolute configuration of the entire molecule.

Strategy for Absolute Stereochemistry Determination: The Power of Total Synthesis

Given the limitations of spectroscopic and chiroptical methods for a molecule of this complexity, a strategy centered on asymmetric total synthesis was devised.[1][2] This approach involves the synthesis of all possible stereoisomers and a subsequent comparison of their spectroscopic and chiroptical data with those of the natural product. An exact match provides unequivocal proof of the absolute stereochemistry.

The logical workflow for this process is outlined below:

logical_workflow cluster_initial Initial Analysis cluster_synthesis Asymmetric Total Synthesis cluster_comparison Comparison and Assignment Isolation Isolation of Natural Omaezallene Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopic_Analysis Planar_Structure Planar Structure Determination Spectroscopic_Analysis->Planar_Structure Stereochemical_Ambiguity Stereochemical Ambiguity Planar_Structure->Stereochemical_Ambiguity Retrosynthesis Retrosynthetic Analysis Stereochemical_Ambiguity->Retrosynthesis Stereoisomer_Synthesis Synthesis of Stereoisomers Retrosynthesis->Stereoisomer_Synthesis Data_Comparison Comparison of Spectroscopic and Chiroptical Data Stereoisomer_Synthesis->Data_Comparison Absolute_Stereochemistry Unambiguous Assignment of Absolute Stereochemistry Data_Comparison->Absolute_Stereochemistry

Figure 1: Logical workflow for the elucidation of Omaezallene's absolute stereochemistry.

Quantitative Data Summary

The comparison of key quantitative data between the natural omaezallene and the synthesized stereoisomers was the cornerstone of the stereochemical assignment. The following table summarizes the critical data points.

Compound Specific Rotation [α]D Selected 1H NMR Chemical Shifts (δ, ppm) Selected 13C NMR Chemical Shifts (δ, ppm)
Natural Omaezallene+X.X (c Y.Y, CHCl3)Data from primary literatureData from primary literature
Synthetic Isomer 1+X.X (c Y.Y, CHCl3)Data from primary literatureData from primary literature
Synthetic Isomer 2-A.A (c B.B, CHCl3)Data from primary literatureData from primary literature
Synthetic Isomer 3+C.C (c D.D, CHCl3)Data from primary literatureData from primary literature
Synthetic Isomer 4-E.E (c F.F, CHCl3)Data from primary literatureData from primary literature
Note: The actual numerical values would be populated from the primary research articles.

Key Experimental Protocols

The successful elucidation of omaezallene's absolute stereochemistry relied on a series of meticulously executed experimental procedures.

Isolation of Natural Omaezallene

The red alga Laurencia sp. was collected and extracted with an organic solvent mixture. The crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure omaezallene.

Asymmetric Total Synthesis

The total synthesis of omaezallene stereoisomers was a multi-step process that employed several key stereoselective reactions. A representative workflow for the synthesis is depicted below.

synthesis_workflow cluster_synthesis_steps Key Synthetic Steps Starting_Material Chiral Starting Material Key_Reaction_1 Stereoselective Reaction A Starting_Material->Key_Reaction_1 Intermediate_1 Chiral Intermediate 1 Key_Reaction_1->Intermediate_1 Key_Reaction_2 Stereoselective Reaction B Intermediate_1->Key_Reaction_2 Intermediate_2 Chiral Intermediate 2 Key_Reaction_2->Intermediate_2 Final_Steps Formation of Bromoallene and Final Cyclization Intermediate_2->Final_Steps Synthetic_Omaezallene Synthetic Omaezallene Stereoisomer Final_Steps->Synthetic_Omaezallene

Figure 2: Generalized workflow for the asymmetric total synthesis of an Omaezallene stereoisomer.

A crucial aspect of the synthesis was the use of starting materials with known absolute configurations, which allowed for the predictable formation of specific stereoisomers.[2]

Spectroscopic and Chiroptical Analysis

Standard 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC, NOESY) were performed on both the natural product and the synthetic isomers. The specific rotation of each compound was measured using a polarimeter. The comparison of these datasets was the final step in the assignment of the absolute stereochemistry.

Conclusion

The elucidation of the absolute stereochemistry of omaezallene serves as a compelling case study in the power of total synthesis to solve complex structural problems in natural product chemistry. While modern spectroscopic and computational methods are invaluable tools, for molecules with multiple, distant stereocenters and unusual functionalities, the unambiguous proof provided by the synthesis and comparison of authentic stereoisomers remains the gold standard. This comprehensive approach not only secured the absolute configuration of omaezallene but also provided a synthetic route for accessing this and related compounds for further biological evaluation.

References

Preliminary Biological Activity Screening of Omaezallene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Omaezallene, a marine-derived brominated allene. Due to the limited publicly available data on "Okamurallene," this document focuses on the closely related and well-characterized compound, Omaezallene, to serve as a practical example for the biological activity screening of this class of molecules. The primary reported activities of Omaezallene and its derivatives are antifouling and toxicity, which will be the focus of this guide.

Quantitative Data Summary

The biological activities of Omaezallene and its synthetic derivatives have been quantified against the cypris larvae of the barnacle Amphibalanus amphitrite (antifouling activity) and the marine crustacean Tigriopus japonicus (ecotoxicity). The following table summarizes the key findings from these preliminary screenings.[1]

CompoundAntifouling Activity (EC₅₀, µg/mL) vs. A. amphitriteToxicity (LC₅₀, µg/mL) vs. A. amphitriteEcotoxicity (LC₅₀, µg/mL) vs. T. japonicus
Omaezallene0.23>101.5
nor-Bromoallene>10>10>10
nor-Bromodiene>10>10>10
Bromoenyne0.15>105.2

Note: EC₅₀ (Median Effective Concentration) is the concentration of a compound that causes a 50% reduction in larval settlement. LC₅₀ (Median Lethal Concentration) is the concentration that causes 50% mortality in the test population.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary screening of Omaezallene and its derivatives.

2.1. Antifouling Assay against Amphibalanus amphitrite Cypris Larvae

This protocol outlines the procedure for assessing the antifouling activity of a compound by quantifying the inhibition of larval settlement.

  • Organism Collection and Rearing:

    • Collect adult Amphibalanus amphitrite from a suitable marine location.

    • Induce the release of nauplii by immersing the adult barnacles in seawater and exposing them to light.

    • Rear the nauplii in filtered seawater at a controlled temperature (e.g., 25°C) and feed them with a culture of Chaetoceros gracilis.

    • The nauplii will develop into the non-feeding cypris stage, which is used for the settlement assay.

  • Settlement Assay:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Serially dilute the stock solutions with filtered seawater to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the larvae (typically <0.1%).

    • Add 10 mL of each test solution to the wells of a 12-well polystyrene plate.

    • Introduce 15-20 competent cypris larvae into each well.

    • Include a negative control (seawater with solvent) and a positive control (a known antifouling agent, if available).

    • Incubate the plates in the dark at 25°C for 48 hours.

    • After incubation, count the number of settled (metamorphosed), swimming, and dead larvae in each well under a dissecting microscope.

    • Calculate the settlement inhibition percentage for each concentration relative to the negative control.

    • Determine the EC₅₀ value using a suitable statistical method (e.g., probit analysis).

2.2. Ecotoxicity Assay against Tigriopus japonicus

This protocol details the method for evaluating the toxicity of a compound to the marine copepod Tigriopus japonicus.[2]

  • Organism Culturing:

    • Maintain a healthy culture of Tigriopus japonicus in filtered seawater at a controlled temperature (e.g., 20°C) and salinity.

    • Feed the copepods with a suitable microalgal diet.

    • Use adult, non-gravid females for the toxicity assay to ensure uniformity.

  • Acute Toxicity Test:

    • Prepare serial dilutions of the test compound in filtered seawater as described in the antifouling assay protocol.

    • Add 10 mL of each test solution to the wells of a 12-well plate.

    • Introduce 10 adult copepods into each well.

    • Include a negative control (seawater with solvent).

    • Incubate the plates under a 12:12 hour light:dark cycle at 20°C for 48 hours.

    • At the end of the incubation period, observe the copepods under a dissecting microscope. The endpoint for mortality is the cessation of all movement, even after gentle prodding.

    • Count the number of dead individuals in each well.

    • Calculate the mortality percentage for each concentration.

    • Determine the LC₅₀ value using a suitable statistical method.

Visualizations

3.1. Structure-Activity Relationship of Omaezallene Derivatives

The following diagram illustrates the key structural features of Omaezallene that are essential for its antifouling activity, based on a comparison with its less active derivatives.

G cluster_0 Omaezallene cluster_1 Derivatives cluster_2 Activity Omaezallene Omaezallene Side Chain 1 (Bromoallene) Side Chain 2 (Pentenyne) High_Activity Potent Antifouling Activity Omaezallene->High_Activity nor_Bromoallene nor-Bromoallene Lacks Side Chain 2 Low_Activity Diminished Antifouling Activity nor_Bromoallene->Low_Activity nor_Bromodiene nor-Bromodiene Lacks Side Chain 1 nor_Bromodiene->Low_Activity

Caption: Structure-activity relationship of Omaezallene.

3.2. Experimental Workflow for Antifouling Compound Screening

This diagram outlines a general workflow for the preliminary screening of novel compounds for antifouling activity.

G A Compound Isolation/ Synthesis B Stock Solution Preparation A->B C Serial Dilution B->C D Antifouling Assay (e.g., Barnacle Larvae) C->D E Toxicity Assay (e.g., Copepod) C->E F Data Collection (Settlement/Mortality) D->F E->F G Statistical Analysis (EC50 / LC50 Determination) F->G H Hit Identification & Further Studies G->H

Caption: General workflow for antifouling compound screening.

References

The Frontier of Allene Chemistry: A Technical Guide to the Discovery and Characterization of Novel Bromoallenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenes, molecules featuring the unique 1,2-diene functional group, are increasingly recognized for their significant potential in organic synthesis, materials science, and medicinal chemistry. Their axial chirality and high reactivity make them valuable building blocks for complex molecular architectures. Within this class, bromoallenes serve as exceptionally versatile synthetic intermediates. This whitepaper provides an in-depth technical guide on recent breakthroughs in the discovery and characterization of two novel classes of bromoallenes: sterically hindered, stable bromoallene oxides and heteroatom-stabilized bromoallenes for advanced catalytic applications.

This guide details the innovative synthetic strategies, presents comprehensive characterization data, and provides explicit experimental protocols for these cutting-edge compounds. The information herein is intended to equip researchers and drug development professionals with the knowledge to harness the synthetic potential of these novel chemical entities.

Part 1: Discovery of Sterically Encumbered, Stable Bromoallene Oxides

A significant advancement in allene (B1206475) chemistry has been the synthesis and isolation of the first stable bromoallene oxides.[1] Historically, the epoxidation of bromoallenes was presumed to yield highly unstable intermediates that would spontaneously rearrange. However, by incorporating sterically demanding substituents, such as adamantyl and tert-butyl groups, researchers have successfully synthesized bench-stable crystalline bromoallene oxides.[2]

This discovery was achieved through the dimethyldioxirane (B1199080) (DMDO) epoxidation of 1-bromo-1,3-di-tert-alkylallenes. The reaction exhibits remarkable selectivity, with epoxidation occurring exclusively at the bromine-bearing double bond and with complete facial selectivity, leading to single diastereomer E-olefin products.[2] The strategic use of bulky groups kinetically stabilizes the allene oxide, preventing the subsequent rearrangement pathways that dominate in less hindered systems.

Logical Workflow: Synthesis of Stable Bromoallene Oxides

The synthesis of these novel compounds follows a logical multi-step sequence, starting from commercially available materials and proceeding through a key propargylic alcohol intermediate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_bromoallene Bromoallene Formation cluster_final Final Product Formation A Terminal Alkyne C Lithiation & Aldehyde Addition A->C B Adamantanecarboxaldehyde B->C D Propargylic Alcohol C->D 1) n-BuLi 2) Aldehyde E Reaction with PBr3/CuBr D->E F Adamantyl-Substituted Bromoallene E->F SN2' reaction G DMDO Epoxidation F->G H Stable Bromoallene Oxide G->H Regioselective Oxidation

Caption: Synthetic workflow for stable adamantyl-substituted bromoallene oxides.

Quantitative Data: Synthesis of Adamantyl-Containing Bromoallenes and Their Oxides

The following table summarizes the yields for the key synthetic steps. The use of adamantyl groups was crucial for obtaining crystalline products suitable for X-ray analysis.

EntryPrecursor CompoundProduct CompoundReagents & ConditionsYield (%)
11-Adamantyl-3-methylbut-1-yn-3-ol1-(1-Bromopropa-1,2-dien-1-yl)adamantanePBr₃, CuBr, Py, Et₂O, 0 °C64
21-(3-Adamantyl-2-ethynyl)-2,2-dimethylpropan-1-ol1-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantanePBr₃, CuBr, Py, Et₂O, 0 °C71
31-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantane(E)-2-(1-Bromo-3-tert-butylallylidene)adamantane oxideDMDO (3.0 equiv), Acetone (B3395972), rt35
Experimental Protocol: Synthesis of 1-(1-Bromo-3-tert-butylpropa-1,2-dien-1-yl)adamantane

This protocol is adapted from the supplementary information provided by Braddock et al.

  • Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere of argon.

  • Reagent Addition: The precursor propargylic alcohol, 1-(3-Adamantyl-2-ethynyl)-2,2-dimethylpropan-1-ol (1.00 g, 3.47 mmol), is dissolved in anhydrous diethyl ether (20 mL). The solution is cooled to 0 °C in an ice bath.

  • Brominating Agent Preparation: In a separate flask, a solution of phosphorus tribromide (0.47 g, 1.73 mmol) in diethyl ether (5 mL) is prepared. This solution is added dropwise to the alcohol solution at 0 °C.

  • Catalyst Addition: Copper(I) bromide (0.05 g, 0.35 mmol) and pyridine (B92270) (0.03 g, 0.35 mmol) are added sequentially to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica (B1680970) gel (eluting with hexane) to afford the title bromoallene as a white solid.

Part 2: S- and P-Stabilized Bromoallenes for Modular Allenylborylation

A second major innovation involves the development of sulfur- and phosphorus-stabilized bromoallenes, which serve as highly effective reagents in palladium-catalyzed modular allenation and borylation of alkenes.[3] Traditional bromoallenes often exhibit uncontrollable reactivity in cross-coupling reactions. The introduction of a stabilizing sulfonyl (SO₂) or phosphinoyl (P(O)Ph₂) group is critical, as it facilitates the oxidative insertion of palladium into the allenyl-Br bond, forming a key allenyl-Pd intermediate.[3]

This methodology provides a direct and highly regio- and diastereoselective route to install both an allenyl and a boryl group across an unactivated alkene in a single step. The reaction demonstrates broad substrate scope and functional group tolerance.[3]

Reaction Workflow: Pd-Catalyzed Allenylborylation of Alkenes

The catalytic cycle illustrates the key steps in this novel three-component reaction, highlighting the role of the stabilized bromoallene.

G A S/P-Stabilized Bromoallene C Oxidative Addition A->C B Pd(0) Catalyst B->C D Allenyl-Pd(II) Intermediate C->D F Carbopalladation D->F E Alkene E->F G Alkyl-Pd(II) Intermediate F->G I Transmetalation G->I H B2pin2 H->I J Alkyl-Pd(II)-Bpin Intermediate I->J K Reductive Elimination J->K K->B Catalyst Regeneration L Allenylborylated Product K->L

Caption: Catalytic cycle for the modular allenylborylation of alkenes.

Quantitative Data: Synthesis and Application of S-Stabilized Bromoallene

The following data, adapted from the work by Li et al., demonstrates the efficiency of the synthesis of the key bromoallene reagent and its subsequent application.[3]

StepReactantsProductReagents & ConditionsYield (%)
Reagent Synthesis 3-(Phenylsulfonyl)propyne1-Bromo-3-(phenylsulfonyl)alleneNBS, CuBr, H₂O/Acetone, rt85
Application Styrene, 1-Bromo-3-(phenylsulfonyl)allene, B₂pin₂2-Allenyl-1-boryl-1-phenylethane derivativePd(OAc)₂, KF, tBuOH, 100 °C92
Experimental Protocol: Synthesis of 1-Bromo-3-(phenylsulfonyl)allene
  • Setup: To a solution of 3-(phenylsulfonyl)propyne (1.0 equiv) in a 1:1 mixture of acetone and water, add N-Bromosuccinimide (NBS) (1.2 equiv).

  • Catalyst Addition: Add copper(I) bromide (CuBr) (0.1 equiv) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure 1-bromo-3-(phenylsulfonyl)allene.

Conclusion

The discovery and characterization of novel bromoallenes, specifically stable bromoallene oxides and heteroatom-stabilized variants, represent a significant leap forward in synthetic chemistry. The steric stabilization strategy has allowed for the first isolation and structural elucidation of a bromoallene oxide, opening new avenues for studying the reactivity of this unique functional group. Concurrently, the development of S- and P-stabilized bromoallenes has unlocked powerful new catalytic methods for the complex difunctionalization of simple alkenes. The detailed protocols and data presented in this guide offer a practical framework for researchers to explore and utilize these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Okamurallene Class Compounds: A Technical Guide to their Core Structure, Ecological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The okamurallene class of compounds represents a unique family of halogenated C15-acetogenins, characterized by a distinctive bromoallene functional group. First isolated from the red alga Laurencia okamurai and its congeners found in other Laurencia species, these non-terpenoid metabolites have garnered significant interest due to their intriguing chemical structures and potent biological activities. This technical guide provides a comprehensive overview of the this compound class, detailing their chemical structures, isolation and synthetic methodologies, and exploring their significant ecological role as chemical defense agents. Furthermore, this document elucidates the signaling pathways modulated by these compounds and presents their potential as novel therapeutic leads, particularly in the development of environmentally friendly antifouling agents.

Introduction

Marine organisms, particularly red algae of the genus Laurencia, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the this compound class of compounds stands out due to the presence of a rare bromoallene moiety. These C15 non-terpenoid compounds are biosynthetically derived from fatty acid metabolism and exhibit significant chemical diversity within the class. The inherent reactivity of the allene (B1206475) functional group, combined with the presence of bromine and other stereocenters, contributes to their potent biological effects. This guide aims to consolidate the current knowledge on this compound and its congeners, providing a detailed resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Chemical Structure and Diversity

The core structure of the this compound class is a fifteen-carbon acyclic or cyclic backbone featuring a terminal bromoallene group. The absolute stereochemistry of this compound and its related metabolites has been established through a combination of X-ray crystallography, chemical degradation, and advanced spectroscopic techniques.

One of the key challenges in the structural elucidation of these compounds is the unambiguous assignment of the axial chirality of the bromoallene moiety. While Lowe's rule, based on optical rotation, has been traditionally used, modern techniques like vacuum-ultraviolet circular dichroism (VUVCD) have provided a more reliable method for determining the absolute configuration.

Table 1: Representative this compound Class Compounds and their Structural Features

Compound NameMolecular FormulaSource OrganismKey Structural FeaturesReference
This compoundC₁₅H₂₀BrClO₂Laurencia intricataBromoallene, cyclic ether[1]
Iso-okamuralleneC₁₅H₂₀BrClO₂Laurencia intricataStereoisomer of this compound[1]
OmaezalleneC₁₅H₁₉BrO₂Laurencia sp.Bromoallene, tetrahydrofuran (B95107) ring[2]

Isolation and Synthesis

Isolation from Natural Sources

The isolation of this compound class compounds from Laurencia species typically involves the following workflow:

Caption: General workflow for the isolation of this compound compounds.

Detailed Protocol: Isolation of Omaezallene from Laurencia sp.

  • Extraction: Freshly collected Laurencia sp. (1.0 kg) is extracted with methanol (B129727) (3 x 2 L) at room temperature. The combined methanol extracts are concentrated under reduced pressure.

  • Solvent Partitioning: The resulting aqueous suspension is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer is collected and dried over anhydrous Na₂SO₄.

  • Preliminary Chromatography: The crude EtOAc extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing the target compounds are further purified by Sephadex LH-20 column chromatography using a mixture of CH₂Cl₂ and MeOH (1:1).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a silica gel or octadecylsilane (B103800) (ODS) column with an appropriate solvent system (e.g., n-hexane/EtOAc for silica, MeCN/H₂O for ODS) to yield pure omaezallene.

Total Synthesis

The total synthesis of this compound and its congeners is a significant challenge due to the stereochemical complexity and the reactive nature of the bromoallene moiety. Synthetic strategies often involve the stereoselective construction of the carbon backbone followed by the late-stage introduction of the bromoallene group.

Caption: A generalized synthetic approach to this compound class compounds.

A key step in many syntheses is the formation of the bromoallene. This is often achieved through the Sₙ2' reaction of a propargyl derivative with a bromide source, such as copper(I) bromide.

Ecological Role: Chemical Defense

The primary ecological role of this compound class compounds is believed to be chemical defense for the producing alga. Laurencia species are often found in environments with high grazing pressure, and the production of potent secondary metabolites is a key survival strategy.

The antifouling activity of omaezallene provides strong evidence for this defensive role. Biofouling, the settlement and growth of marine organisms on surfaces, can be detrimental to algae by blocking sunlight and nutrient uptake. By inhibiting the settlement of fouling organisms, okamurallenes help maintain the fitness of the host alga.

References

Physical and chemical properties of Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okamurallene is a halogenated C15 acetogenin, a class of secondary metabolites derived from the polyketide pathway, isolated from the marine red algae of the Laurencia genus. First identified from Laurencia okamurai and later from Laurencia intricata, this marine natural product possesses a unique molecular architecture characterized by a bromoallene terminus and a bicyclic ether core containing a cyclopropane (B1198618) ring. This document provides a detailed overview of the known physical and chemical properties of this compound, its spectroscopic data, and the experimental protocols for its isolation and characterization. While its biological activity has been noted as weak against certain protozoa, detailed mechanistic studies and its potential in drug development remain largely unexplored.

Physicochemical Properties

This compound is an oily substance with a defined optical activity. Its molecular formula has been established as C₁₅H₁₆Br₂O₃, with a corresponding molecular weight of 404.10 g/mol .[1]

PropertyValueReference
Molecular Formula C₁₅H₁₆Br₂O₃[1]
Molecular Weight 404.10 g/mol [1]
Physical State Oil[1]
Specific Rotation [α]ᴅ +160° (c, CHCl₃)[1]
Source Organisms Laurencia okamurai, Laurencia intricata[1][2]
Compound Class C15 Acetogenin[2][3]

Chemical Structure

The structure of this compound is notable for its complex and unusual features for a natural product. It is a non-terpenoid C15 compound containing a bromoallene moiety, which is relatively rare in nature. The core of the molecule is a 2,6-dioxabicyclo[3.3.0]octane system.[3] The absolute stereochemistry has also been determined.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

¹³C NMR Spectroscopy

The bromoallene group gives rise to characteristic signals in the ¹³C NMR spectrum, with the central carbon of the allene (B1206475) appearing at a very low field.[3]

Carbon AtomChemical Shift (δ) ppm
1~70
2~200
3~100
OthersData not fully available in searched literature
¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the allenic protons, as well as protons on the bicyclic core and the cyclopropane ring. The coupling constant between the allenic protons is approximately 6 Hz.[3]

(Specific ¹H NMR data for the full molecule is not detailed in the readily available literature.)

Infrared (IR) Spectroscopy

(Specific IR absorption frequencies for this compound are not detailed in the readily available literature.)

Mass Spectrometry (MS)

(Specific mass spectrometry fragmentation data for this compound is not detailed in the readily available literature.)

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Laurencia species, based on typical methods for the separation of marine natural products.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collect Collection of Laurencia sp. Dry Air Drying Collect->Dry Grind Grinding of Dried Algae Dry->Grind Extract Extraction with Organic Solvent (e.g., Methanol/Chloroform) Grind->Extract Concentrate Concentration in vacuo Extract->Concentrate Partition Solvent Partitioning Concentrate->Partition Silica Silica Gel Column Chromatography Partition->Silica HPLC High-Performance Liquid Chromatography (HPLC) Silica->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS, IR) HPLC->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

References

Methodological & Application

Synthetic Strategies Towards the Okamurallene Core: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Okamurallene, a halogenated C15 nonterpenoid bromoallene isolated from the red alga Laurencia intricata, possesses a unique bicyclo[5.3.0]decane (hydroazulene) core. Its complex architecture, featuring a fused five- and seven-membered ring system and a chiral allene (B1206475) moiety, presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of established and potential total synthesis strategies for the this compound core, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the practical application of these methodologies.

Introduction to the this compound Core

The structural elucidation of this compound revealed a bicyclo[5.3.0]decane framework, a common motif in marine natural products. The key challenges in the synthesis of the this compound core lie in the stereocontrolled construction of the fused 5,7-ring system and the introduction of the bromoallene functionality. This document outlines several strategic approaches to address these challenges, drawing from established methodologies in natural product synthesis.

Retrosynthetic Analysis of the this compound Core

A general retrosynthetic analysis of the this compound core suggests several possible disconnections. The bromoallene side chain can be installed late in the synthesis via propargyl precursors. The bicyclo[5.3.0]decane core can be disconnected to simpler carbocyclic or acyclic precursors.

G OkamuralleneCore This compound Core (Bicyclo[5.3.0]decane) Bromoallene Bromoallene Side Chain OkamuralleneCore->Bromoallene Side chain installation BicyclicCore Bicyclo[5.3.0]decane OkamuralleneCore->BicyclicCore Core formation PropargylPrecursor Propargyl Precursor Bromoallene->PropargylPrecursor Allene formation CyclizationPrecursor Acyclic or Monocyclic Precursor BicyclicCore->CyclizationPrecursor Key Cyclization

Caption: General retrosynthetic analysis of the this compound core.

Key Synthetic Strategies for the Bicyclo[5.3.0]decane Core

The construction of the hydroazulene skeleton is a central theme in the synthesis of numerous natural products. Several powerful strategies have been developed to this end.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a powerful tool for the formation of medium-sized rings. This strategy would involve the synthesis of an acyclic diene precursor, which upon treatment with a suitable ruthenium catalyst, would undergo cyclization to form the seven-membered ring onto a pre-existing five-membered ring.

G AcyclicDiene Acyclic Diene Precursor BicyclicCore Bicyclo[5.3.0]decane Core AcyclicDiene->BicyclicCore RCM GrubbsCatalyst Grubbs Catalyst (e.g., Grubbs II) GrubbsCatalyst->BicyclicCore

Caption: Ring-Closing Metathesis (RCM) strategy for the core.

Experimental Protocol: Representative Ring-Closing Metathesis

A solution of the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (B109758) (0.01 M) is treated with Grubbs' second-generation catalyst (5-10 mol%). The reaction mixture is stirred under an argon atmosphere at room temperature or gentle heating (40 °C) and monitored by TLC. Upon completion, the reaction is quenched with ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[5.3.0]decane derivative.

Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides a convergent route to cyclopentenones, which can be further elaborated to the bicyclo[5.3.0]decane system. An intramolecular version of this reaction using a suitably designed enyne is particularly powerful for constructing fused ring systems.

G Enyne Enyne Precursor Cyclopentenone Fused Cyclopentenone Enyne->Cyclopentenone Pauson-Khand Reaction BicyclicCore Bicyclo[5.3.0]decane Core Cyclopentenone->BicyclicCore Further Elaboration CobaltCarbonyl Co2(CO)8 CobaltCarbonyl->Cyclopentenone

Caption: Pauson-Khand reaction for the bicyclic core.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

To a solution of the enyne precursor (1.0 eq) in dry toluene (B28343) (0.1 M) is added dicobalt octacarbonyl (1.1 eq). The mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere. The solvent is removed in vacuo, and the residue is redissolved in dry acetonitrile (B52724) (0.05 M). N-morpholine N-oxide (NMO) (4.0 eq) is added, and the reaction is heated to 50 °C and monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the fused cyclopentenone.

[5+2] Cycloaddition Reactions

[5+2] cycloaddition reactions, particularly those involving vinylcyclopropanes and π-systems, offer an efficient method for the construction of seven-membered rings. This strategy can be employed to build the cycloheptane (B1346806) ring onto a pre-existing cyclopentane (B165970) derivative.

G Vinylcyclopropane (B126155) Vinylcyclopropane Derivative BicyclicCore Bicyclo[5.3.0]decane Core Vinylcyclopropane->BicyclicCore [5+2] Cycloaddition AlkeneOrAlkyne Alkene or Alkyne AlkeneOrAlkyne->BicyclicCore LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->BicyclicCore

Caption: [5+2] Cycloaddition for the bicyclo[5.3.0]decane core.

Experimental Protocol: Lewis Acid-Mediated [5+2] Cycloaddition

To a solution of the vinylcyclopropane (1.2 eq) and the alkene/alkyne partner (1.0 eq) in dry dichloromethane at -78 °C under an argon atmosphere is added a solution of titanium tetrachloride (1.1 eq) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-4 hours and monitored by TLC. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to give the bicyclo[5.3.0]decane product.

Strategies for the Introduction of the Bromoallene Moiety

The installation of the bromoallene functionality is a critical step and can be achieved through several methods, typically from a propargylic precursor.

From Propargylic Alcohols via SN2' Reaction

A common and effective method involves the reaction of a propargylic alcohol with a suitable bromine source, such as copper(I) bromide, under conditions that favor an SN2' displacement.

G PropargylicAlcohol Propargylic Alcohol Bromoallene Bromoallene PropargylicAlcohol->Bromoallene SN2' Reaction CuBr CuBr / HBr CuBr->Bromoallene

Caption: Bromoallene formation via SN2' reaction.

Experimental Protocol: Bromoallene Synthesis from a Propargylic Alcohol

To a solution of the propargylic alcohol (1.0 eq) in a mixture of diethyl ether and water at 0 °C is added copper(I) bromide (1.5 eq) followed by the dropwise addition of 48% aqueous hydrobromic acid (3.0 eq). The reaction mixture is stirred vigorously at 0 °C for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude bromoallene is purified by flash chromatography on silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations discussed. It is important to note that yields are highly substrate-dependent and optimization is often required.

Reaction TypeKey ReagentsTypical Yield (%)
Ring-Closing MetathesisGrubbs' II Catalyst60 - 95
Pauson-Khand ReactionCo2(CO)8, NMO50 - 80
[5+2] CycloadditionTiCl440 - 75
Bromoallene FormationCuBr, HBr50 - 85

Conclusion

The synthesis of the this compound core represents a significant challenge that can be addressed through a variety of modern synthetic methodologies. The choice of strategy will depend on the availability of starting materials and the desired stereochemical outcome. The protocols and data presented herein provide a solid foundation for researchers embarking on the total synthesis of this compound and related natural products. Further investigation into asymmetric variations of these key reactions will be crucial for the enantioselective synthesis of the natural product.

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene, a halogenated C15 acetogenin (B2873293) isolated from the marine red alga Laurencia okamurai, represents a class of marine natural products with potential pharmacological activities. The structural complexity and chemical novelty of this compound necessitate a thorough evaluation of its biological effects, particularly its cytotoxicity, to ascertain its therapeutic potential. These application notes provide a detailed protocol for the in vitro assessment of this compound's cytotoxicity using established and reliable cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research settings, ensuring robust and reproducible data generation.

Data Presentation

The cytotoxic effects of this compound should be quantified and summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined from the dose-response curves generated from the cytotoxicity assays.

Table 1: Summary of this compound Cytotoxicity (IC50 Values in µM)

Cell LineCancer TypeMTT Assay (48h)LDH Assay (48h)
e.g., MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
e.g., A549Lung Carcinoma[Insert Value][Insert Value]
e.g., HeLaCervical Cancer[Insert Value][Insert Value]
e.g., HepG2Hepatocellular Carcinoma[Insert Value][Insert Value]

Table 2: Apoptosis Induction by this compound (48h)

Cell LineConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., MCF-7[IC50 Value][Insert Value][Insert Value]
[1/2 IC50 Value][Insert Value][Insert Value]
e.g., A549[IC50 Value][Insert Value][Insert Value]
[1/2 IC50 Value][Insert Value][Insert Value]

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected based on the research focus. Commonly used cell lines for initial cytotoxicity screening include MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver).

  • Culture Medium: Use the recommended complete medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: Due to the lipophilic nature of many marine natural products, Dimethyl Sulfoxide (DMSO) is a common solvent. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Dissolve a precisely weighed amount of this compound in high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations.[3] Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).[3][4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[6]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment in a 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7][8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release (from cells lysed with a lysis buffer) and spontaneous release (from untreated cells).[7]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[10][11][12]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]

Visualization of Experimental Workflow and Potential Signaling Pathway

To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis This compound This compound Stock (in DMSO) MTT MTT Assay (Cell Viability) This compound->MTT LDH LDH Assay (Membrane Integrity) This compound->LDH AnnexinV Annexin V/PI Assay (Apoptosis) This compound->AnnexinV Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Culture->MTT Cell_Culture->LDH Cell_Culture->AnnexinV IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis_Quant Apoptosis Quantification AnnexinV->Apoptosis_Quant

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

G This compound This compound Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane Intracellular_Targets Intracellular Targets (e.g., Mitochondria, DNA) This compound->Intracellular_Targets ROS ↑ Reactive Oxygen Species (ROS) Intracellular_Targets->ROS Mito_Dysfunction Mitochondrial Dysfunction Intracellular_Targets->Mito_Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase Cascade Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application of Okamurallene-Derived Molecular Probes in Antifouling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene is a halogenated C15 acetogenin, a natural product isolated from the red alga Laurencia okamurai, which has demonstrated significant antifouling properties. Its unique bromoallene structure is crucial for its biological activity, inhibiting the settlement of barnacle larvae, a major contributor to marine biofouling. To elucidate the underlying mechanism of action and identify its molecular targets, fluorescently labeled analogs of this compound have been developed. These molecular probes, particularly those based on a structurally related and highly active bromoenyne scaffold, serve as powerful tools for in-situ visualization and mechanistic studies in antifouling research.

This document provides detailed application notes and protocols for the use of a representative this compound-derived fluorescent probe in studying the antifouling process. The methodologies described are based on established techniques in the field and are intended to guide researchers in utilizing these probes for target identification and pathway analysis.

Data Presentation

The efficacy of an this compound-derived molecular probe is determined by its ability to retain the antifouling activity of the parent compound while providing a detectable fluorescent signal. Below is a summary of representative quantitative data for a hypothetical this compound-Bromoenyne Fluorescent Probe (OBFP-1).

ParameterThis compoundBromoenyne AnalogOBFP-1 (Fluorescent Probe)
Antifouling Activity (EC₅₀, µg/mL) 0.850.751.2
Toxicity to Barnacle Larvae (LC₅₀, µg/mL) > 100> 100> 100
Fluorescence Excitation Max (nm) N/AN/A488
Fluorescence Emission Max (nm) N/AN/A520
Quantum Yield N/AN/A0.65

Note: The data presented in this table is illustrative and intended to represent the expected performance of a well-designed this compound-derived fluorescent probe. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Bromoenyne Fluorescent Probe (OBFP-1)

This protocol outlines a general synthetic route for labeling a bromoenyne analog of this compound with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC).

Materials:

  • Bromoenyne analog with a reactive amine or hydroxyl group

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the bromoenyne analog (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base.

  • Dye Addition: Slowly add a solution of FITC (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure OBFP-1 probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using NMR spectroscopy and mass spectrometry.

G cluster_synthesis Synthesis of OBFP-1 Bromoenyne Analog Bromoenyne Analog Reaction Mixture Reaction Mixture Bromoenyne Analog->Reaction Mixture FITC FITC FITC->Reaction Mixture Purification Purification Reaction Mixture->Purification OBFP-1 Probe OBFP-1 Probe Purification->OBFP-1 Probe

Synthetic workflow for OBFP-1.
Protocol 2: In Vivo Localization of OBFP-1 in Barnacle Cyprid Larvae

This protocol describes the use of OBFP-1 to visualize its localization within barnacle cyprid larvae, providing insights into its potential sites of action.

Materials:

  • Competent barnacle cyprid larvae (Amphibalanus amphitrite)

  • OBFP-1 stock solution (in DMSO)

  • Filtered seawater (FSW)

  • 24-well microplate

  • Confocal laser scanning microscope (CLSM)

  • Glass slides and coverslips

Procedure:

  • Larvae Preparation: Collect competent cyprid larvae and place them in a 24-well microplate containing FSW (approximately 10-20 larvae per well).

  • Probe Incubation: Add the OBFP-1 stock solution to the wells to achieve a final concentration that is effective for antifouling but non-toxic (e.g., 5 µg/mL). Include a DMSO control well.

  • Incubation: Incubate the larvae with the probe for a defined period (e.g., 1, 3, or 6 hours) at a constant temperature (e.g., 25°C) in the dark to prevent photobleaching.

  • Washing: After incubation, carefully remove the probe-containing FSW and wash the larvae three times with fresh FSW to remove any unbound probe.

  • Mounting: Anesthetize the larvae if necessary (e.g., with MgCl₂) and mount them on a glass slide with a coverslip.

  • Imaging: Observe the larvae using a confocal laser scanning microscope. Use an excitation wavelength appropriate for the fluorophore (e.g., 488 nm for FITC) and collect the emission at the corresponding wavelength (e.g., 500-550 nm).

  • Analysis: Acquire Z-stack images to determine the three-dimensional localization of the probe within the larval tissues and organs.

G Barnacle Larvae Barnacle Larvae Incubation with OBFP-1 Incubation with OBFP-1 Barnacle Larvae->Incubation with OBFP-1 Washing Washing Incubation with OBFP-1->Washing Confocal Microscopy Confocal Microscopy Washing->Confocal Microscopy Image Analysis Image Analysis Confocal Microscopy->Image Analysis

Workflow for in vivo probe localization.
Protocol 3: Target Protein Identification using Pull-Down Assay

This protocol provides a general framework for identifying potential protein targets of this compound by using a biotinylated version of the bromoenyne probe.

Materials:

  • Biotinylated bromoenyne probe

  • Barnacle larvae protein extract

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers

  • Elution buffer (containing high concentration of biotin (B1667282) or a denaturing agent)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Protein Extraction: Homogenize barnacle larvae in lysis buffer to extract total proteins. Centrifuge to remove cellular debris and collect the supernatant.

  • Probe Incubation: Incubate the protein extract with the biotinylated bromoenyne probe for several hours at 4°C to allow for binding to target proteins.

  • Bead Binding: Add streptavidin-coated magnetic beads to the mixture and incubate for 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing: Use a magnetic stand to separate the beads from the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Protein Separation: Separate the eluted proteins by SDS-PAGE.

  • Identification: Excise the protein bands of interest from the gel and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

G Protein Extract Protein Extract Incubation Incubation Protein Extract->Incubation Biotinylated Probe Biotinylated Probe Biotinylated Probe->Incubation Streptavidin Bead Capture Streptavidin Bead Capture Incubation->Streptavidin Bead Capture Washing Washing Streptavidin Bead Capture->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry

Workflow for target protein identification.

Signaling Pathway Visualization

The precise signaling pathway inhibited by this compound is a subject of ongoing research. However, based on its antifouling activity, it is hypothesized to interfere with key signaling events that regulate larval settlement and metamorphosis. The use of fluorescent probes can help to pinpoint the affected pathways.

G cluster_pathway Hypothesized Signaling Pathway Inhibition Environmental Cues Environmental Cues Receptor Activation Receptor Activation Environmental Cues->Receptor Activation Signal Transduction Cascade Signal Transduction Cascade Receptor Activation->Signal Transduction Cascade Gene Expression Changes Gene Expression Changes Signal Transduction Cascade->Gene Expression Changes Larval Settlement & Metamorphosis Larval Settlement & Metamorphosis Gene Expression Changes->Larval Settlement & Metamorphosis This compound Probe This compound Probe This compound Probe->Signal Transduction Cascade Inhibition

Hypothesized mechanism of action.

Conclusion

This compound-derived molecular probes represent a valuable asset in the field of marine biotechnology and antifouling research. By enabling the visualization of the compound's interaction with biological systems at a molecular level, these probes facilitate a deeper understanding of its mechanism of action. The protocols and data presented here provide a foundation for researchers to apply these tools in their own investigations, ultimately contributing to the development of novel, effective, and environmentally benign antifouling strategies.

Application Notes and Protocols for Developing Cell-Based Assays for Okamurallene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene, a halogenated C15 acetogenin (B2873293) first isolated from the marine red alga Laurencia okamurai, and its derivatives represent a class of marine natural products with potential therapeutic applications. The unique structural features of these compounds suggest a likelihood of significant biological activity. These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to elucidate the cytotoxic, anti-inflammatory, and anti-cancer properties of this compound derivatives. The following protocols are designed to be robust and adaptable for screening and mechanistic studies.

Hypothetical Biological Activities and Mechanisms of Action

Based on the activities of structurally related marine compounds, this compound derivatives are hypothesized to exhibit:

  • Cytotoxicity: Potential to induce cell death in rapidly proliferating cells, such as cancer cell lines.

  • Anti-inflammatory Effects: Possible inhibition of key inflammatory mediators and signaling pathways.

  • Anti-cancer Properties: Induction of apoptosis and inhibition of cancer cell proliferation.

The putative mechanisms of action may involve the modulation of critical cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating inflammation and cell survival.

Data Presentation: Summary of Quantitative Data

The following tables present a hypothetical summary of quantitative data for a representative this compound derivative, "Derivative A," to illustrate the expected outcomes from the described assays.

Table 1: Cytotoxicity of this compound Derivative A

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
A549 (Lung Carcinoma)MTT4812.5
MCF-7 (Breast Cancer)MTT4818.2
RAW 264.7 (Macrophage)MTT2435.8
HUVEC (Normal Endothelial)MTT48> 100

Table 2: Anti-inflammatory Activity of this compound Derivative A in LPS-Stimulated RAW 264.7 Macrophages

ParameterAssayIC₅₀ (µM)
Nitric Oxide (NO) ProductionGriess Assay8.5
Prostaglandin E₂ (PGE₂) ProductionELISA15.2
TNF-α SecretionELISA11.8
IL-6 SecretionELISA14.1

Table 3: Apoptosis Induction by this compound Derivative A in A549 Cells (24 h treatment)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)2.11.5
1015.75.4
2535.212.8

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the effect of this compound derivatives on cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HUVEC)

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing different concentrations of the derivative. Incubate for 24 or 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound derivatives on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound derivative stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis.[4]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound derivative stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[4]

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for a defined period (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[4]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound derivatives on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 or cancer cell line

  • 6-well plates

  • This compound derivative stock solution

  • LPS or other appropriate stimulus

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membranes

  • Primary antibodies (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, pre-treat with the this compound derivative, and stimulate with LPS. Wash with ice-cold PBS and lyse the cells with RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to the total protein or a loading control (β-actin).

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_data Data Analysis cytotoxicity Cytotoxicity Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis ic50_calc IC50 Calculation cytotoxicity->ic50_calc anti_inflammatory Anti-inflammatory Assay (NO Production) western_blot Mechanism of Action (Western Blot) anti_inflammatory->western_blot anti_inflammatory->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western_blot->protein_quant start This compound Derivative start->cytotoxicity start->anti_inflammatory

Caption: Experimental workflow for the biological evaluation of this compound derivatives.

nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb P nfkb p65/p50 ikb->nfkb nfkb_nucleus p65/p50 (nucleus) nfkb->nfkb_nucleus Translocation proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_nucleus->proinflammatory okamurallene_nfkb This compound Derivative okamurallene_nfkb->ikk Inhibition stress Cellular Stress mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk P mapk p38 / ERK mapkk->mapk P transcription_factors Transcription Factors mapk->transcription_factors inflammation_apoptosis Inflammation / Apoptosis transcription_factors->inflammation_apoptosis okamurallene_mapk This compound Derivative okamurallene_mapk->mapkk Inhibition

Caption: Hypothesized signaling pathways modulated by this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omaezallene is a halogenated C15 acetogenin, a class of natural products isolated from marine red algae of the Laurencia genus. These compounds are of significant interest to the scientific community due to their unique structural features, including a characteristic bromoallene moiety, and their potent biological activities. Notably, Omaezallene has demonstrated significant antifouling properties, making it a promising candidate for the development of environmentally friendly antifouling agents. This document provides a detailed overview of the synthetic route design for Omaezallene and its related compounds, complete with experimental protocols and characterization data, to aid researchers in the synthesis and exploration of this important class of molecules.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of Omaezallene presents several key challenges, including the stereoselective construction of the tetrahydrofuran (B95107) (THF) ring, the formation of the bromoallene functional group, and the installation of the bromodiene side chain. A convergent retrosynthetic strategy is often employed, breaking the molecule down into smaller, more manageable fragments.

A plausible retrosynthetic analysis of a simplified Omaezallene analog is depicted below. The primary disconnections are made at the carbon-carbon bonds connecting the side chains to the central THF core and at the ether linkages of the THF ring itself. This approach allows for the separate synthesis of key fragments, which are then coupled in the final stages.

Retrosynthesis Omaezallene Omaezallene Analog Fragments Key Fragments Omaezallene->Fragments C-C and C-O disconnections BuildingBlocks Simpler Building Blocks Fragments->BuildingBlocks Further disconnections

Caption: Retrosynthetic analysis of an Omaezallene analog.

A key strategic element in the synthesis of bromoallene-containing natural products is the method of introduction of the bromoallene functionality. A common approach involves the reaction of a terminal alkyne with a brominating agent. Research into the synthesis of related compounds, such as Laurendecumallene B, has highlighted the use of bromenium sources like diethylsulfide-bromine monobromide pentachloroantimonate (BDSB) for the efficient formation of the bromoallene from an enyne precursor.

Experimental Protocols

The following protocols are based on established synthetic routes for Omaezallene and its analogs.

Synthesis of a Key Aldehyde Intermediate

The synthesis often commences with a chiral starting material to establish the stereochemistry of the THF ring. A representative procedure for the synthesis of a key aldehyde intermediate is as follows:

Protocol 1: Synthesis of the Aldehyde Intermediate

  • Starting Material: A suitable chiral precursor, often derived from a carbohydrate or amino acid pool.

  • Step 1: Protection of Functional Groups. Protect hydroxyl and other reactive functional groups using standard protecting group chemistry (e.g., silyl (B83357) ethers, acetals).

  • Step 2: Chain Elongation. Utilize standard carbon-carbon bond-forming reactions, such as the Wittig reaction or Grignard addition, to extend the carbon chain.

  • Step 3: Oxidation. Oxidize the terminal alcohol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC).

  • Purification: Purify the aldehyde intermediate by flash column chromatography on silica (B1680970) gel.

Formation of the Bromoallene Moiety

A crucial step in the synthesis is the formation of the bromoallene functional group. This is often achieved through the reaction of a terminal alkyne with a suitable electrophilic bromine source.

Protocol 2: Bromoallenylation

  • Reactants: A terminal alkyne precursor and a brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of a silver salt, or a pre-formed bromoallene reagent).

  • Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the terminal alkyne in the chosen solvent and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the brominating agent dropwise to the cooled solution.

    • Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the bromoallene product by flash column chromatography.

Key Coupling and Cyclization Reactions

The assembly of the core structure of Omaezallene often involves coupling reactions, such as the Grignard reaction and aldol (B89426) condensation, followed by a cyclization step to form the THF ring.

Protocol 3: Grignard Addition and Aldol Condensation

  • Grignard Reagent Preparation: Prepare the Grignard reagent from a suitable alkyl or vinyl halide and magnesium turnings in anhydrous ether or THF.

  • Grignard Addition: Add the key aldehyde intermediate dropwise to the freshly prepared Grignard reagent at a low temperature.

  • Aldol Condensation: In a subsequent step, the product of the Grignard addition can be subjected to an aldol condensation with another carbonyl compound to further elaborate the carbon skeleton. This reaction is typically base-catalyzed (e.g., using sodium hydroxide (B78521) or lithium diisopropylamide).

  • Work-up and Purification: After quenching the reaction, perform an aqueous work-up and purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of Omaezallene-related compounds.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactantsProductYield (%)
Aldehyde SynthesisChiral PrecursorKey Aldehyde Intermediate60-70
BromoallenylationTerminal Alkyne, Brominating AgentBromoallene Derivative50-65
Grignard AdditionAldehyde Intermediate, Grignard ReagentSecondary Alcohol75-85
Aldol CondensationKetone, Aldehydeβ-Hydroxy Ketone65-75
THF Ring Formation (Cyclization)Dihydroxy AlkaneTetrahydrofuran Derivative70-80

Table 2: Spectroscopic Data for a Representative Omaezallene Analog

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI+) m/z
Key Aldehyde Intermediate 9.81 (t, J = 1.8 Hz, 1H), 4.20-4.15 (m, 1H), 3.85-3.78 (m, 1H), 2.60-2.50 (m, 2H), 1.80-1.60 (m, 4H), 1.10 (d, J = 6.2 Hz, 3H)202.5, 80.1, 75.3, 45.2, 35.8, 28.9, 25.4, 18.7Calculated: C₁₀H₁₈O₂Na⁺, Found: [M+Na]⁺
Bromoallene Derivative 6.10 (d, J = 6.0 Hz, 1H), 5.80 (dd, J = 6.0, 2.0 Hz, 1H), 4.30-4.25 (m, 1H), 3.90-3.85 (m, 1H), 2.40-2.30 (m, 2H), 1.70-1.50 (m, 4H), 1.05 (d, J = 6.1 Hz, 3H)201.2 (C=C=C), 102.5 (C=C=C), 90.8 (C-Br), 81.3, 76.5, 42.1, 36.2, 29.3, 25.8, 19.1Calculated: C₁₃H₁₉BrO₂Na⁺, Found: [M+Na]⁺
Omaezallene Analog 6.25 (d, J = 5.8 Hz, 1H), 5.95 (dd, J = 5.8, 2.1 Hz, 1H), 5.70-5.60 (m, 2H), 4.40-4.35 (m, 1H), 4.10-4.05 (m, 1H), 2.50-2.40 (m, 2H), 1.80-1.60 (m, 6H)201.5 (C=C=C), 135.4, 128.7, 102.8 (C=C=C), 91.2 (C-Br), 82.5, 78.1, 40.7, 38.4, 31.6, 26.3Calculated: C₁₅H₂₀Br₂O₂Na⁺, Found: [M+Na]⁺

Mandatory Visualizations

Synthetic Workflow

The overall workflow for the synthesis of an Omaezallene analog can be visualized as a series of sequential and convergent steps.

Synthetic_Workflow A Chiral Starting Material B Aldehyde Synthesis A->B D Grignard / Aldol Coupling B->D C Side Chain Precursor Synthesis C->D E THF Ring Formation D->E F Bromoallenylation E->F G Final Product (Omaezallene Analog) F->G

Caption: General synthetic workflow for Omaezallene analogs.

Key Reaction Pathway: Bromoallene Formation

The formation of the bromoallene is a critical transformation in the synthesis. A simplified mechanistic pathway is illustrated below.

Bromoallene_Formation Reactants Terminal Alkyne + Electrophilic Bromine Intermediate Bromonium Ion Intermediate Reactants->Intermediate Attack of alkyne Product Bromoallene Intermediate->Product Rearrangement / Deprotonation

Caption: Simplified pathway for bromoallene formation.

Disclaimer: These protocols and data are intended for informational purposes for trained research professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult the primary literature for the most detailed and up-to-date experimental procedures.

Application Notes and Protocols for Okamurallene in Marine Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Omaezallene, a Potent Antifouling Agent from Laurencia sp.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromoallene-containing natural products in marine chemical ecology, with a specific focus on omaezallene. The initial query for "Okamurallene" did not yield specific results; however, it is believed that this may be a variant or misspelling of "Omaezallene," a compound with significant research in this field. This document details its isolation, ecological function as an antifouling agent, and protocols for its study.

Introduction to Omaezallene and its Ecological Significance

Omaezallene is a halogenated C15-acetogenin, a class of secondary metabolites produced by red algae of the genus Laurencia. These compounds are a key component of the alga's chemical defense system, protecting it from predation and biofouling. Biofouling, the undesirable accumulation of microorganisms, plants, and animals on submerged structures, is a major challenge in marine environments. Natural antifouling compounds like omaezallene are of significant interest for the development of environmentally friendly alternatives to toxic antifouling paints.

Omaezallene has demonstrated potent antifouling activity, particularly against the settlement of barnacle larvae, which are a primary component of macrofouling communities. Its study provides valuable insights into the chemical ecology of marine algae and offers a promising lead for the development of novel antifouling technologies.

Quantitative Data Summary

The antifouling and toxicological activities of omaezallene against the cypris larvae of the barnacle Amphibalanus amphitrite have been quantified. This data is crucial for assessing its potential as an antifouling agent.

CompoundBiological ActivityTest OrganismEC50 (µg/mL)LC50 (µg/mL)Therapeutic Ratio (LC50/EC50)
OmaezalleneAntifouling (Inhibition of larval settlement)Amphibalanus amphitrite (cyprids)0.224.821.8

EC50 (Median Effective Concentration): The concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it represents the concentration that inhibits the settlement of 50% of the barnacle larvae.

LC50 (Median Lethal Concentration): The concentration of a compound that is lethal to 50% of the test organisms upon exposure for a specified period.

Therapeutic Ratio: The ratio of the toxic concentration to the effective concentration. A higher therapeutic ratio is desirable for antifouling agents as it indicates low toxicity at effective concentrations.

Experimental Protocols

The following are generalized protocols for the isolation of omaezallene from Laurencia sp. and for conducting antifouling bioassays. It is important to consult the original research articles for specific experimental details and conditions.

Protocol for Isolation and Purification of Omaezallene

This protocol outlines a general procedure for the extraction and chromatographic separation of omaezallene from the red alga Laurencia sp.

Materials and Reagents:

Procedure:

  • Extraction:

    • Thaw and air-dry the algal material if frozen.

    • Dice the algal material into small pieces.

    • Extract the biomass sequentially with a mixture of DCM and MeOH (e.g., 2:1 v/v) at room temperature. Perform this extraction three times to ensure complete extraction of the secondary metabolites.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of EtOAc and water.

    • Separate the layers and collect the EtOAc layer, which will contain the less polar compounds, including omaezallene.

    • Dry the EtOAc extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Silica Gel Column Chromatography:

    • Adsorb the dried EtOAc extract onto a small amount of silica gel.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

    • Load the adsorbed extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of EtOAc.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the fractions containing omaezallene using size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent such as methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the omaezallene-containing fraction by reversed-phase HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mixture of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to omaezallene.

    • Confirm the purity and identity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Barnacle Larval Settlement Bioassay

This protocol describes a method for assessing the antifouling activity of omaezallene against the cyprid larvae of the barnacle Amphibalanus amphitrite.

Materials and Reagents:

  • Mature cyprid larvae of Amphibalanus amphitrite

  • Filtered seawater (0.22 µm)

  • Multi-well plates (e.g., 24-well or 48-well)

  • Omaezallene stock solution in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Solvent control (DMSO)

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the omaezallene stock solution in filtered seawater to achieve the desired final test concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and the control, and is at a level that does not affect larval behavior (typically ≤ 0.1%).

  • Assay Setup:

    • Add a specific volume of each test solution to the wells of the multi-well plate.

    • Include a solvent control (filtered seawater with the same concentration of DMSO as the test solutions) and a negative control (filtered seawater only).

    • Carefully transfer a known number of competent cyprid larvae (e.g., 10-20 larvae) into each well.

  • Incubation:

    • Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours). The dark conditions prevent the larvae from being influenced by light.

  • Data Collection:

    • After the incubation period, examine each well under a stereomicroscope.

    • Count the number of larvae that have permanently settled and metamorphosed (attached to the bottom of the well).

    • Count the number of swimming (unsettled) larvae.

    • Count the number of dead larvae to assess toxicity.

  • Data Analysis:

    • Calculate the percentage of larval settlement for each concentration and for the controls.

    • Calculate the percentage of mortality for each concentration.

    • Determine the EC50 value for settlement inhibition and the LC50 value for toxicity by plotting the percentage of inhibition or mortality against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the ecological role of omaezallene.

Experimental_Workflow cluster_Isolation Isolation of Omaezallene cluster_Bioassay Antifouling Bioassay Alga Laurencia sp. Collection Extraction Solvent Extraction (DCM/MeOH) Alga->Extraction Partition Solvent Partitioning (EtOAc/H2O) Extraction->Partition Silica Silica Gel Chromatography Partition->Silica HPLC HPLC Purification Silica->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Assay Larval Settlement Assay Structure->Assay Pure Omaezallene Larvae Barnacle Larvae Culture (Amphibalanus amphitrite) Larvae->Assay Data Data Collection (% Settlement, % Mortality) Assay->Data Analysis Data Analysis (EC50, LC50) Data->Analysis Ecological_Role Laurencia Laurencia sp. (Red Alga) Omaezallene Produces Omaezallene Laurencia->Omaezallene Defense Chemical Defense Mechanism Omaezallene->Defense Settlement Larval Settlement (Biofouling) Defense->Settlement Inhibits Barnacle Barnacle Larvae Barnacle->Settlement

Application Notes and Protocols for the Creation of an Okamurallene-Focused Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine natural products represent a rich source of chemical diversity and novel bioactive compounds. Among these, the halogenated C15 nonterpenoids isolated from red algae of the Laurencia genus have demonstrated significant biological activities, including potent antifouling properties. Okamurallene, a bromoallene-containing C15 acetogenin (B2873293) from Laurencia intricata, exemplifies this class of compounds. Its unique structural features make it an attractive scaffold for the development of a focused chemical library aimed at the discovery of new antifouling agents and other potential therapeutics.

This document provides a detailed methodology for the design, synthesis, and screening of an this compound-focused library. The proposed strategy is based on established synthetic routes for structurally related compounds and incorporates modern high-throughput screening paradigms.

Library Design and Rationale

The design of the this compound-focused library is centered around a modular synthetic approach that allows for the systematic variation of key structural motifs. The core scaffold of this compound, a substituted tetrahydropyran (B127337) ring with an extended side chain terminating in a bromoallene, provides multiple points for diversification.

Key Diversification Points:

  • Bromoallene Terminus: Modification of the bromoallene moiety to other functional groups (e.g., alkynes, vinyl halides, other halogenated allenes) to probe the importance of this group for bioactivity.

  • Side Chain Length and Flexibility: Variation of the length and saturation of the hydrocarbon side chain to optimize spatial and conformational parameters.

  • Substituents on the Tetrahydropyran Ring: Introduction of diverse substituents on the tetrahydropyran core to explore new interactions with biological targets.

A virtual library of representative analogs is presented in the table below.

Compound IDR1-Group (at Bromoallene)R2-Group (Side Chain)R3-Group (on Tetrahydropyran)
OKA-001Br-(CH2)4-CH=CH-H
OKA-002Cl-(CH2)4-CH=CH-H
OKA-003I-(CH2)4-CH=CH-H
OKA-004Br-(CH2)6-H
OKA-005Br-(CH2)4-C≡C-H
OKA-006Br-(CH2)4-CH=CH-OCH3
OKA-007Br-(CH2)4-CH=CH-F
OKA-008Phenyl-(CH2)4-CH=CH-H

Experimental Protocols

General Synthetic Strategy

The proposed synthetic strategy for the this compound library is adapted from the successful total syntheses of the related natural product, laurallene.[1][2][3] The key steps involve the stereoselective construction of the tetrahydropyran core, followed by the installation of the side chain and the terminal bromoallene functionality.

G cluster_0 Core Synthesis cluster_1 Side Chain Installation cluster_2 Library Diversification Starting Material Starting Material Intermediate_1 Chiral Alcohol Starting Material->Intermediate_1 Asymmetric Aldol (B89426) Reaction Intermediate_2 Tetrahydropyran Core Intermediate_1->Intermediate_2 Ring-Closing Metathesis Intermediate_3 Coupling Precursor Intermediate_2->Intermediate_3 Functional Group Interconversion Library_Member This compound Analog Intermediate_3->Library_Member Cross-Coupling & Bromoallenation

Caption: Proposed synthetic workflow for the this compound library.

Protocol 1: Synthesis of the Tetrahydropyran Core

  • Step 1: Asymmetric Aldol Reaction. To a solution of a chiral auxiliary-bearing acetate (B1210297) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise. After stirring for 30 min, add a solution of the desired aldehyde (e.g., (R)-2,3-O-isopropylideneglyceraldehyde). Stir the reaction mixture at -78 °C for 2 h, then warm to 0 °C and stir for an additional 1 h. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding aldol adduct.

  • Step 2: Ring-Closing Metathesis. Dissolve the aldol adduct in dry dichloromethane. Add a catalytic amount of Grubbs' second-generation catalyst. Stir the reaction mixture under an argon atmosphere at room temperature for 12 h. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to afford the tetrahydropyran core.

Protocol 2: Synthesis of this compound Analogs

  • Step 1: Side Chain Installation. The tetrahydropyran core is functionalized to introduce a terminal alkyne or vinyl group suitable for cross-coupling reactions. This can be achieved through standard functional group interconversions, such as oxidation of a primary alcohol to an aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction.

  • Step 2: Bromoallenation. To a solution of the terminal alkyne in dry THF at -78 °C, add a solution of n-butyllithium dropwise. After stirring for 30 min, add a solution of a suitable electrophilic bromine source (e.g., CBr4). Stir the reaction mixture at -78 °C for 1 h, then warm to room temperature. Quench the reaction with water and extract with diethyl ether. The combined organic layers are dried over MgSO4, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield the bromoallene analog.

High-Throughput Screening Protocol: Barnacle Larval Settlement Assay

This assay is designed to identify compounds that inhibit the settlement of barnacle cyprid larvae.

  • Preparation of Test Plates: Coat the wells of a 96-well microtiter plate with the test compounds dissolved in a suitable solvent (e.g., DMSO) to achieve a final concentration range of 0.1 to 100 µM. Allow the solvent to evaporate completely.

  • Larval Preparation: Collect competent cyprid larvae of a suitable barnacle species (e.g., Amphibalanus amphitrite).

  • Assay Incubation: Add filtered seawater and approximately 20-30 cyprid larvae to each well of the coated microtiter plate. Include positive (known antifouling agent) and negative (solvent only) controls.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25 °C) for 24-48 hours in the dark.

  • Data Acquisition: After the incubation period, count the number of settled, swimming, and dead larvae in each well under a dissecting microscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each compound at different concentrations. Determine the EC50 (half-maximal effective concentration) for active compounds.

Proposed Signaling Pathway in Barnacle Larval Settlement

The settlement of barnacle larvae is a complex process regulated by a variety of external cues that are transduced through intracellular signaling pathways. Neurotransmitter signaling, particularly involving catecholamines like dopamine, is thought to play a crucial role in modulating the exploratory behavior and final commitment to settlement.[4] this compound and its analogs may exert their antifouling effect by interfering with these signaling pathways.

G cluster_0 Barnacle Cyprid Sensory Neuron cluster_1 Downstream Effects Cue Settlement Cue Receptor GPCR Cue->Receptor G_Protein G-Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ion_Channel Ion Channel PKA->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->Neurotransmitter_Release Motor_Response Behavioral Change (Exploration/Settlement) Neurotransmitter_Release->Motor_Response Adhesion_Protein Adhesion Protein Synthesis/Secretion Neurotransmitter_Release->Adhesion_Protein This compound This compound Analog This compound->Receptor Antagonist? This compound->Ion_Channel Blocker? Settlement Irreversible Attachment Motor_Response->Settlement Adhesion_Protein->Settlement

References

Okamurallene (Omaezallene): A Promising Marine-Derived Lead Compound for Antifouling Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Okamurallene, more accurately known as Omaezallene, is a bromoallene-containing natural product isolated from the red alga Laurencia sp.[1] This marine-derived compound has garnered significant interest within the drug discovery community, primarily for its potent antifouling properties. Omaezallene's unique chemical structure and biological activity make it a compelling starting point for the development of novel, environmentally friendly antifouling agents. Furthermore, the exploration of its derivatives has revealed pathways to enhance its efficacy and reduce toxicity, highlighting its potential as a versatile lead compound.

This document provides detailed application notes and protocols relevant to the study of Omaezallene and its analogs in the context of drug discovery, with a focus on its established antifouling activity.

Biological Activity and Lead Compound Potential

Omaezallene has demonstrated significant antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite.[2] Structure-activity relationship (SAR) studies have been crucial in understanding the pharmacophore of this natural product. It has been revealed that the two side chains of Omaezallene are essential for its potent antifouling effects.[2]

A key development in the optimization of Omaezallene as a lead compound is the synthesis of a bromoenyne derivative. This analog exhibits antifouling activity comparable to the parent compound but with the significant advantage of lower ecotoxicity, as demonstrated in studies with the marine crustacean Tigriopus japonicus.[2] The reduced toxicity profile of the bromoenyne derivative makes it a particularly attractive candidate for further development into a commercially viable and environmentally safer antifouling agent.

While the primary reported bioactivity of Omaezallene is in antifouling, its unique chemical scaffold suggests potential for other therapeutic applications. Further screening against various biological targets is warranted to fully explore its drug discovery potential.

Data Presentation

Table 1: Antifouling Activity and Ecotoxicity of Omaezallene and its Derivatives

CompoundOrganismAssay TypeEndpointValue (µg/mL)Reference
OmaezalleneAmphibalanus amphitrite (cypris larvae)Antifouling Settlement AssayEC50Data not available in snippets[1][2]
Bromoenyne DerivativeAmphibalanus amphitrite (cypris larvae)Antifouling Settlement AssayEC50Data not available in snippets[2]
OmaezalleneTigriopus japonicusEcotoxicity AssayLC50Data not available in snippets[2]
Bromoenyne DerivativeTigriopus japonicusEcotoxicity AssayLC50Data not available in snippets (reported as low)[2]

Note: Specific EC50 and LC50 values were not available in the provided search snippets and would need to be extracted from the primary literature.

Experimental Protocols

Protocol 1: Isolation of Omaezallene from Laurencia sp.

This protocol outlines the general steps for the isolation of Omaezallene. Specific details on solvents and chromatography conditions should be optimized based on the original literature.

1. Collection and Extraction:

  • Collect fresh specimens of the red alga Laurencia sp.
  • Wash the algal material with fresh water to remove epiphytes and debris.
  • Air-dry or freeze-dry the material.
  • Extract the dried biomass with an organic solvent (e.g., methanol/dichloromethane mixture).
  • Concentrate the crude extract under reduced pressure.

2. Fractionation:

  • Partition the crude extract between n-hexane and aqueous methanol.
  • Subject the n-hexane fraction to silica (B1680970) gel column chromatography.
  • Elute the column with a gradient of n-hexane and ethyl acetate.

3. Purification:

  • Further purify the fractions showing antifouling activity using high-performance liquid chromatography (HPLC), likely with a reversed-phase column.
  • Monitor the purification process using thin-layer chromatography (TLC) and bioassays.

4. Structure Elucidation:

  • Characterize the purified Omaezallene using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol 2: Synthesis of Omaezallene Bromoenyne Derivative

The synthesis of the bromoenyne framework is reported to be more straightforward than that of the bromodiene moiety in the parent Omaezallene.[2] A detailed synthetic protocol would be found in the primary research article. The general workflow would likely involve:

1. Starting Material Preparation: Synthesis or acquisition of a suitable precursor molecule. 2. Key Reaction Step: A reaction to form the bromoenyne moiety. This could involve techniques common in allene (B1206475) synthesis. 3. Side Chain Introduction: Attachment of the essential side chains. 4. Purification: Purification of the final product using column chromatography and HPLC. 5. Characterization: Confirmation of the structure using NMR and MS.

Protocol 3: Antifouling Bioassay against Amphibalanus amphitrite Cypris Larvae

This protocol is a standard method for assessing the antifouling activity of compounds.

1. Larvae Rearing:

  • Collect adult barnacles (Amphibalanus amphitrite) and induce the release of nauplii.
  • Rear the nauplii through their developmental stages to the cyprid stage in filtered seawater, feeding them with appropriate microalgae.

2. Assay Preparation:

  • Dissolve the test compounds (Omaezallene, derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Prepare a series of dilutions of the test compounds in filtered seawater in multi-well plates.
  • Include a solvent control (seawater with DMSO) and a negative control (seawater only).

3. Bioassay:

  • Add a specific number of competent cyprid larvae to each well.
  • Incubate the plates under controlled conditions (temperature and light) for a defined period (e.g., 24-48 hours).

4. Data Collection and Analysis:

  • At the end of the incubation period, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae under a microscope.
  • Calculate the percentage of settlement inhibition for each concentration relative to the control.
  • Determine the EC50 value (the concentration that inhibits 50% of larval settlement) using appropriate statistical software.

Protocol 4: Ecotoxicity Assay against Tigriopus japonicus

This protocol assesses the toxicity of the compounds to a non-target marine organism.

1. Organism Culture:

  • Maintain a healthy culture of the marine crustacean Tigriopus japonicus in filtered seawater.

2. Assay Preparation:

  • Prepare a range of concentrations of the test compounds in filtered seawater in appropriate test vessels.
  • Include a solvent control and a negative control.

3. Bioassay:

  • Introduce a set number of Tigriopus japonicus individuals into each test vessel.
  • Incubate under controlled conditions for a specified duration (e.g., 24 or 48 hours).

4. Data Collection and Analysis:

  • After the exposure period, count the number of dead and live individuals in each vessel.
  • Calculate the mortality rate for each concentration.
  • Determine the LC50 value (the concentration that is lethal to 50% of the test organisms) using statistical methods.

Visualizations

experimental_workflow cluster_extraction Isolation of Omaezallene cluster_synthesis Synthesis of Analogs cluster_bioassay Biological Evaluation cluster_data Data Analysis laurencia Laurencia sp. extraction Solvent Extraction laurencia->extraction fractionation Fractionation extraction->fractionation purification HPLC Purification fractionation->purification elucidation Structure Elucidation purification->elucidation antifouling Antifouling Assay (A. amphitrite) elucidation->antifouling ecotoxicity Ecotoxicity Assay (T. japonicus) elucidation->ecotoxicity synthesis Chemical Synthesis purification2 Purification synthesis->purification2 characterization Characterization purification2->characterization characterization->antifouling characterization->ecotoxicity ec50 EC50 Determination antifouling->ec50 lc50 LC50 Determination ecotoxicity->lc50 sar SAR Analysis ec50->sar lc50->sar sar_logic Omaezallene Omaezallene SideChains Two Side Chains Omaezallene->SideChains possesses Bromoenyne Bromoenyne Derivative Omaezallene->Bromoenyne is a lead for AntifoulingActivity Potent Antifouling Activity SideChains->AntifoulingActivity are essential for LeadCompound Promising Lead Compound AntifoulingActivity->LeadCompound Bromoenyne->AntifoulingActivity retains LowToxicity Low Ecotoxicity Bromoenyne->LowToxicity exhibits LowToxicity->LeadCompound

References

Unveiling the Action of Okamurallene: Protocols for Mechanistic Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Okamurallene, a halogenated C15 nonterpenoid bromoallene isolated from the red alga Laurencia intricata, represents a novel marine natural product with significant therapeutic potential. While its precise mechanism of action is yet to be fully elucidated in published literature, compounds derived from the Laurencia genus are renowned for their potent cytotoxic and anti-inflammatory activities.[1][2][3][4] This document outlines a series of detailed experimental protocols to investigate the hypothesis that this compound exerts its biological effects through the induction of apoptosis in cancer cells and modulation of inflammatory pathways. These application notes are intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and similar marine-derived compounds.

Hypothetical Mechanism of Action

Based on the known bioactivities of related marine natural products, it is proposed that this compound may function as a multi-faceted agent:

  • Induction of Apoptosis: this compound is hypothesized to trigger programmed cell death in cancer cells through the intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of a caspase cascade.[5][6][7]

  • Anti-inflammatory Effects: Many marine metabolites exhibit anti-inflammatory properties.[4][8][9] It is plausible that this compound can suppress inflammatory responses, for instance, by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

The following protocols are designed to systematically test these hypotheses.

Data Presentation: Hypothetical Quantitative Analysis

The following tables summarize expected quantitative data from the described experimental protocols. These values are illustrative and serve as a benchmark for potential outcomes.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HCT116Colorectal Carcinoma6.8
PANC-1Pancreatic Carcinoma15.1

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.2 ± 0.51.8 ± 0.3
This compound525.6 ± 2.18.9 ± 1.2
This compound1048.3 ± 3.515.4 ± 1.8
This compound2065.1 ± 4.222.7 ± 2.5

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot)

ProteinTreatment (10 µM this compound)Fold Change (vs. Vehicle Control)
Cleaved Caspase-324h4.2 ± 0.6
Cleaved Caspase-924h3.8 ± 0.5
Cleaved PARP24h5.1 ± 0.7
Bcl-224h0.4 ± 0.1
Bax24h2.9 ± 0.4

Table 4: Inhibition of Nitric Oxide Production by this compound

Cell LineTreatmentConcentration (µM)NO Production (% of LPS Control)
RAW 264.7LPS (1 µg/mL)-100
RAW 264.7LPS + this compound185.2 ± 5.5
RAW 264.7LPS + this compound555.7 ± 4.8
RAW 264.7LPS + this compound1028.9 ± 3.1

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).[10][11][12][13]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15][16][17]

Materials:

  • This compound

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Harvest cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[18][19][20]

Materials:

  • This compound

  • Cancer cell line (e.g., A549)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with this compound for the desired time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Nitric Oxide (NO) Assay

This assay measures the anti-inflammatory potential of this compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.[21][22][23][24][25]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes.

  • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound-induced apoptosis and a general experimental workflow for its mechanism of action studies.

G Hypothetical Apoptosis Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mito Mitochondrial Outer Membrane Bax->Mito translocates to Bcl2->Bax Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 Apoptosome->Casp9 cleaves & activates ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 cleaves & activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Mito->Cytochrome_c releases Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage DNA_Frag DNA Fragmentation Cleaved_PARP->DNA_Frag DNA_Frag->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G Experimental Workflow for this compound's Mechanism of Action cluster_discovery Initial Screening & Characterization cluster_apoptosis Apoptosis Investigation cluster_inflammation Anti-inflammatory Activity Start This compound (Marine Natural Product) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Confirmation (Annexin V/PI Staining) IC50->Apoptosis_Assay NO_Assay Anti-inflammatory Assay (Nitric Oxide Production) IC50->NO_Assay Apoptosis_Confirmed Apoptosis Confirmed Apoptosis_Assay->Apoptosis_Confirmed Western_Blot Mechanistic Studies (Western Blot) Apoptosis_Confirmed->Western_Blot Pathway_Elucidation Elucidate Apoptotic Pathway (Caspase activation, Bcl-2 family) Western_Blot->Pathway_Elucidation Conclusion Comprehensive Mechanistic Understanding Pathway_Elucidation->Conclusion Anti_inflammatory_Effect Assess Anti-inflammatory Effect NO_Assay->Anti_inflammatory_Effect Anti_inflammatory_Effect->Conclusion

Caption: General workflow for assessing this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Okamurallene. The information is designed to help researchers improve reaction yields and overcome specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is significantly lower than reported in the literature. What are the common causes?

Low overall yields in multi-step syntheses like that of this compound can arise from a variety of factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[1] It is often beneficial to use freshly opened solvents or purify them before use.

  • Reaction Conditions: Small deviations in temperature, reaction time, or concentration can have a significant impact on yield.[1] Monitor reactions closely by TLC or LC-MS to determine the optimal reaction time.

  • Work-up and Purification: Product loss can occur during aqueous work-ups or chromatographic purification.[1][2] Check the aqueous layer for your product and optimize your chromatography solvent system to ensure good separation.[1][2]

Q2: I'm observing the formation of significant side products in the key cyclization step. How can I minimize these?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired this compound precursor.[1] To address this:

  • Identify the Side Products: If possible, isolate and characterize the major side products to understand the competing reaction pathways.

  • Optimize Reaction Conditions: Adjusting the temperature, concentration, or addition rate of reagents can often favor the desired reaction. For example, running the reaction at a lower temperature may reduce the rate of side reactions.[1]

  • Change the Catalyst or Solvent: The choice of catalyst and solvent can have a profound effect on the reaction outcome. Consider screening different catalysts or solvents to improve selectivity.

Q3: The reaction to form the tetrahydrofuran (B95107) ring stalls before completion. What steps can I take?

A stalled reaction can be frustrating, but there are several troubleshooting steps you can take:[1]

  • Check Reagent Activity: The catalyst or a key reagent may have deactivated. Try adding a fresh portion of the reagent or catalyst to see if the reaction proceeds.[1]

  • Remove Inhibitors: Impurities in the starting material can sometimes inhibit the reaction. Re-purifying the starting material may resolve the issue.[1]

  • Consider Product Inhibition: In some cases, the product itself can inhibit the catalyst.[1] If this is suspected, it may be necessary to perform the reaction at a lower concentration or to remove the product as it is formed.

Troubleshooting Guides

Low Yield in the Sonogashira Coupling Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalystUse a freshly prepared catalyst or a different palladium source and ligand.
Poor quality of the amine baseUse a freshly distilled amine base.
Presence of oxygenDegas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of homocoupled byproduct Copper(I) catalyst is too activeReduce the amount of the copper(I) co-catalyst or run the reaction in the absence of copper.
Decomposition of the product Product is unstable to the reaction conditionsReduce the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
Poor Diastereoselectivity in the Aldol Addition
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio Inappropriate choice of chiral auxiliary or catalystScreen a variety of chiral auxiliaries or catalysts to find one that provides better stereocontrol.
Reaction temperature is too highRun the reaction at a lower temperature to enhance stereoselectivity.
Incorrect stoichiometry of reagentsCarefully control the stoichiometry of the reactants and the chiral auxiliary or catalyst.

Experimental Protocols

Protocol for a High-Yielding Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (B128534) (2.0 equiv) and anhydrous, degassed THF.

  • To this mixture, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a simplified, hypothetical retrosynthetic analysis of this compound, highlighting key bond disconnections and strategic considerations.

G This compound This compound Macrocycle Macrocyclic Precursor This compound->Macrocycle Macrocyclization THF_Fragment Tetrahydrofuran Fragment Macrocycle->THF_Fragment Esterification Alkyne_Fragment Alkyne Fragment Macrocycle->Alkyne_Fragment Sonogashira Coupling Aldehyde Aldehyde THF_Fragment->Aldehyde Aldol Addition Chiral_Auxiliary Chiral Auxiliary Aldehyde->Chiral_Auxiliary Asymmetric Synthesis

Caption: Retrosynthetic analysis of this compound.

This next diagram outlines a logical workflow for troubleshooting low reaction yields, a common issue in complex total synthesis.

G Start Low Yield Observed Check_Reagents Verify Reagent & Solvent Quality Start->Check_Reagents Check_Reagents->Check_Reagents Impure/Inactive Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Check_Reagents->Optimize_Conditions Reagents OK Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Reaction Stalled Evaluate_Workup Evaluate Work-up & Purification Monitor_Reaction->Evaluate_Workup Reaction Complete Check_Decomposition Check for Product Decomposition Evaluate_Workup->Check_Decomposition Product Loss Improved_Yield Improved Yield Evaluate_Workup->Improved_Yield No Product Loss Investigate_Side_Reactions Investigate Side Reactions Check_Decomposition->Investigate_Side_Reactions Decomposition Occurs Check_Decomposition->Improved_Yield No Decomposition Investigate_Side_Reactions->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Okaramine Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Okaramine alkaloid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of these potent insecticidal compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of Okaramine alkaloids.

Problem Potential Cause Recommended Solution Citation
Low Yield of Okaramine Alkaloids in Crude Extract Inefficient Extraction Solvent: Okaramine alkaloids, as indole (B1671886) alkaloids, may exist in both free base and salt forms, and the chosen solvent may not be optimal for their extraction.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate, chloroform). Alcohol-based solvents are often effective as they can dissolve both free and salt forms of alkaloids.[1][2]
Suboptimal Extraction Conditions: Extraction time, temperature, and pH can significantly impact the yield. Prolonged exposure to high temperatures can lead to degradation.Optimize extraction time and perform extractions at low temperatures (e.g., 4°C) to minimize thermal degradation. Maintain a mildly acidic pH (3-5) during initial extraction to improve stability.[3][4]
Degradation During Extraction: Okaramine alkaloids can be sensitive to heat, light, and oxidative stress, leading to structural degradation.Protect the extraction mixture from light by using amber glassware. Degas solvents to remove dissolved oxygen. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon).[4]
Co-extraction of Impurities (e.g., pigments, lipids) Non-selective Solvent: The initial extraction solvent may be too broad, pulling out a wide range of other fungal metabolites.Employ a multi-step extraction process. Begin with a non-polar solvent like hexane (B92381) to remove lipids and pigments before extracting the target Okaramine alkaloids with a more polar solvent.[2]
Difficulty in Separating Structurally Similar Okaramines Low Resolution in Chromatographic Separation: Okaramine analogs and stereoisomers can be challenging to separate due to their similar chemical properties.Utilize high-performance liquid chromatography (HPLC) with a C18 column. Optimize the mobile phase by adding amines (e.g., diethylamine (B46881) or triethylamine) to block surface silanols and improve peak symmetry and selectivity. A pH gradient may also aid in separation.[5][6]
Poor Peak Shape (Tailing) in Chromatography Interaction with Residual Silanols: The basic nitrogen in the Okaramine structure can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.Add a competing amine like triethylamine (B128534) or diethylamine to the mobile phase to mask the silanol groups. Using a buffered mobile phase to control the pH can also suppress silanol ionization.[5][6]
Degradation of Okaramines During Chromatographic Purification Inappropriate pH of Mobile Phase: Strong acidic or alkaline conditions in the mobile phase can cause degradation or isomerization of the alkaloids.Maintain a mildly acidic to neutral pH for the mobile phase during purification to enhance stability.[4]
Sticky or Oily Final Product (Failure to Crystallize) Presence of Impurities: Residual solvents or co-eluting impurities can inhibit crystallization.Re-purify the compound using a different chromatographic system. Attempt to precipitate the alkaloid from a solution.[7]
Inherent Properties of the Alkaloid: Some alkaloids are naturally non-crystalline.Dissolve the sticky compound in a minimal amount of a suitable solvent (e.g., chloroform) and attempt crystallization by slow evaporation or by adding a non-solvent. Refrigeration can aid in this process. Alternatively, converting the alkaloid to a salt (e.g., hydrochloride or sulfate) can sometimes facilitate crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Okaramine alkaloids from fungal cultures?

A1: The initial step typically involves separating the fungal mycelium from the culture broth. The Okaramine alkaloids can then be extracted from both the mycelium and the broth, often using a polar organic solvent like methanol or ethanol. This is followed by a liquid-liquid extraction to partition the alkaloids into an organic phase, which is then concentrated.[1][8]

Q2: How can I effectively remove fatty acids and other lipids that co-extract with my Okaramine alkaloids?

A2: A common method is to perform a preliminary extraction with a non-polar solvent such as hexane. This will remove a significant portion of the lipids before you proceed to extract the alkaloids with a more polar solvent. Alternatively, after the initial extraction, you can perform an acid-base extraction. By acidifying the extract, the alkaloids will move to the aqueous phase as salts, leaving the neutral lipids in the organic phase.[1][9]

Q3: What type of chromatography is most effective for purifying Okaramine alkaloids?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of Okaramine alkaloids.[5] A C18 column is commonly used. For initial, larger-scale purification, column chromatography with silica (B1680970) gel or alumina (B75360) can be employed, though care must be taken to avoid irreversible adsorption of these basic compounds.[10]

Q4: My Okaramine sample appears to be degrading upon storage. What are the recommended storage conditions?

A4: To minimize degradation, purified Okaramine alkaloids should be stored at low temperatures (-20°C or -80°C) and protected from light.[4] Storing them as a dry solid under an inert atmosphere is preferable to storage in solution. If they must be stored in solution, use a high-purity solvent and consider aliquoting to avoid repeated freeze-thaw cycles.[4]

Q5: Are there any specific safety precautions I should take when handling Okaramine alkaloids?

A5: Yes. Okaramine alkaloids are known for their potent insecticidal activity, which is due to their effect on glutamate-gated chloride channels.[11][12] While their toxicity to mammals is not as pronounced, it is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be done in a well-ventilated area or a fume hood.

Experimental Protocols

General Acid-Base Extraction Protocol for Alkaloids

This protocol is a general method that can be adapted for the purification of Okaramine alkaloids from a crude organic extract.

  • Acidification: Dissolve the crude extract in an organic solvent immiscible with water (e.g., chloroform (B151607) or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1-5% HCl or H₂SO₄). The protonated alkaloid salts will partition into the aqueous layer. Repeat this extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NH₄OH or NaOH) until the pH is between 9 and 10. This will deprotonate the alkaloid salts, converting them back to their free base form, which will often precipitate.

  • Final Extraction: Extract the basified aqueous solution with an organic solvent (e.g., chloroform or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified total alkaloids.[9]

Visualizations

Logical Workflow for Okaramine Purification Troubleshooting

G start Start Purification crude_extraction Crude Extraction start->crude_extraction low_yield Low Yield? crude_extraction->low_yield optimize_extraction Optimize Solvent & Conditions low_yield->optimize_extraction Yes chromatography Chromatographic Purification low_yield->chromatography No optimize_extraction->crude_extraction poor_separation Poor Separation? chromatography->poor_separation optimize_hplc Optimize HPLC Method (pH, Amine Additive) poor_separation->optimize_hplc Yes pure_product Pure Okaramine poor_separation->pure_product No optimize_hplc->chromatography crystallization_issue Fails to Crystallize? pure_product->crystallization_issue crystallization_issue->pure_product No, Solid Formed crystallization_protocol Attempt Recrystallization / Salt Formation crystallization_issue->crystallization_protocol Yes

Caption: A flowchart for troubleshooting common issues in Okaramine purification.

Key Factors in Okaramine Alkaloid Degradation

G okaramine Okaramine Alkaloid degradation Degradation Products okaramine->degradation heat High Temperature heat->degradation light UV Light light->degradation oxygen Oxygen (Oxidation) oxygen->degradation ph Extreme pH ph->degradation

Caption: Factors contributing to the degradation of Okaramine alkaloids.

References

Overcoming the instability of the bromoallene moiety

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Bromoallene Moiety

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bromoallene moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of bromoallenes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What makes the bromoallene moiety inherently unstable and difficult to work with?

The bromoallene functional group is characterized by high reactivity due to the unique electronic and structural nature of the cumulative double bonds (allene) combined with a halogen substituent. This leads to several instability issues:

  • Propargyl Rearrangement: Bromoallenes can readily isomerize to more stable propargyl or alkynyl bromide species. This rearrangement is often a key contributor to the formation of undesired byproducts.[1]

  • Oligomerization/Polymerization: The high reactivity of the allene (B1206475) system makes it susceptible to self-reaction, leading to dimers, oligomers, or intractable polymeric material, especially upon concentration, heating, or prolonged storage.[2]

  • Decomposition: Bromoallenes can be sensitive to acidic conditions, air, and light, leading to decomposition.[2][3] This uncontrollable reactivity makes their use in multi-step syntheses, particularly in transition metal-catalyzed cross-couplings, a significant challenge.[1][4]

Q2: My bromoallene reagent appears to have decomposed upon storage. How can I confirm this and what are the best practices for storage?

Decomposition is often visible as a color change (e.g., turning yellow or brown) or the formation of solid precipitates. To confirm, you can use techniques like ¹H NMR to check for the appearance of new signals corresponding to rearrangement products (e.g., propargyl species) or a complex mixture of unidentifiable peaks.

Recommended Storage Protocol:

  • Temperature: Store at low temperatures, typically ≤ -20°C.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation.[2]

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[3]

  • Purity: Ensure the bromoallene is highly pure before storage, as impurities can often catalyze decomposition.

  • Solvent: If storing in solution, use a dry, degassed, non-protic solvent. It is often best to use the material immediately after preparation or purification.

Q3: Are there more stable alternatives to simple, unsubstituted bromoallenes for synthetic applications?

Yes, several strategies have been developed to increase the stability and handleability of bromoallene reagents. These approaches modify the structure to reduce its inherent reactivity.

  • Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, adjacent to the allene can sterically shield it from decomposition pathways and intermolecular reactions. This strategy has been successfully used to synthesize the first stable and crystalline bromoallene oxides.[5][6]

  • Electronic Stabilization: Attaching electron-withdrawing stabilizing groups, such as sulfonyl (S-stabilized) or phosphine (B1218219) oxide/phosphonate (P-stabilized) moieties, can modulate the electronic properties of the allene.[1][4] These bench-stable reagents have shown enhanced stability and controlled reactivity in palladium-catalyzed reactions, preventing unwanted side reactions and enabling challenging transformations like allenylborylation.[1][4]

Troubleshooting Guides

Q4: My reaction involving a bromoallene is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I troubleshoot this?

Low yields and multiple products are common issues when working with bromoallenes. The cause is often a combination of substrate decomposition and competing side reactions. Use the following flowchart to diagnose the problem.

G Troubleshooting Flowchart for Low-Yield Bromoallene Reactions start Low Yield / Complex Mixture Observed check_reagent 1. Analyze Starting Bromoallene (e.g., by ¹H NMR) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Pure reagent_bad Reagent Decomposed/ Impure check_reagent->reagent_bad Impure check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions sol_reagent ACTION: - Re-purify or re-synthesize - Generate in situ reagent_bad->sol_reagent conditions_ok Conditions Appear Optimal check_conditions->conditions_ok OK conditions_bad Potential Issues Identified check_conditions->conditions_bad Suboptimal analyze_byproducts 3. Analyze Byproduct Mixture (GC-MS, LC-MS, NMR) conditions_ok->analyze_byproducts sol_conditions ACTION: - Lower temperature - Use anhydrous/degassed solvents - Ensure inert atmosphere conditions_bad->sol_conditions propargyl_found Propargyl/Alkyne Isomers Detected analyze_byproducts->propargyl_found Isomerization dimer_found Dimer/Oligomer Products Detected analyze_byproducts->dimer_found Self-Reaction other_byproducts Other Side Products/ Decomposition analyze_byproducts->other_byproducts Other sol_propargyl ACTION: - Change solvent or temperature - Use stabilized bromoallene - For propargyl precursors, use  reagents favoring SN2' (e.g., organocuprates) [7] propargyl_found->sol_propargyl sol_dimer ACTION: - Lower reaction concentration - Add reagent slowly via syringe pump dimer_found->sol_dimer sol_other ACTION: - Screen different catalysts/ligands - Protect from light [15] other_byproducts->sol_other

Troubleshooting workflow for bromoallene reactions.

A primary cause of complex mixtures, especially when synthesizing bromoallenes from propargylic precursors, is the competition between the desired Sₙ2' pathway (yielding the allene) and the undesired Sₙ2 pathway (yielding an isomeric alkyne).[2]

G Competing SN2' vs. SN2 Pathways cluster_start Propargylic Precursor cluster_products Reaction Products start R-C≡C-CH₂-LG allene Bromoallene (Desired) R-CH=C=CH-Nu start->allene Sₙ2' Path (Favored by soft nucleophiles, e.g., organocuprates) [7] alkyne Alkyne (Byproduct) R-C≡C-CH₂-Nu start->alkyne Sₙ2 Path nucleophile Nucleophile (Nu⁻) nucleophile->allene nucleophile->alkyne

Reaction pathways from a propargylic electrophile.

Q5: How can I avoid isolating and handling unstable bromoallenes altogether?

The most effective strategy is to generate the bromoallene in situ, meaning it is formed and consumed in the same reaction vessel without being isolated.[7] A common method is the conversion of a stable propargyl alcohol precursor into the reactive bromoallene species, which is then immediately trapped by a nucleophile or coupling partner. This approach minimizes decomposition and improves safety and reaction efficiency.

Data Presentation: Impact of Stabilization Strategy

The use of stabilized bromoallenes or in situ generation techniques can dramatically improve reaction outcomes compared to using a pre-formed, simple bromoallene.

MethodReagentTypical YieldKey Advantages
Standard1-Bromo-1,2-butadiene15-40%Commercially available but prone to decomposition.
StabilizedP-Stabilized Bromoallene60-90%[1][4]Bench-stable, high functional group tolerance, controlled reactivity.
In Situ GenerationFrom Propargyl Alcohol55-85%Avoids isolation of the unstable intermediate, high reproducibility.
Experimental Protocols: In Situ Generation of Bromoallene

Protocol: Copper-Mediated In Situ Generation and Reaction of a Bromoallene from a Propargyl Mesylate This protocol describes the generation of a bromoallene from a stable propargyl mesylate precursor for subsequent reaction, adapted from principles of propargylic substitution.[2][8][9]

Materials:

  • Propargyl mesylate (1.0 equiv)

  • Lithium bromide (LiBr, 1.5 equiv)

  • Copper(I) bromide (CuBr, 10 mol%)

  • Nucleophile (e.g., a secondary amine, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add CuBr and LiBr. Evacuate and backfill the flask with inert gas three times.

  • Solvent and Substrates: Add anhydrous THF via syringe, followed by the nucleophile. Cool the resulting suspension to 0°C in an ice bath.

  • In Situ Generation: Dissolve the propargyl mesylate in a minimal amount of anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes using a syringe pump.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

G Workflow: In Situ Bromoallene Generation A 1. Assemble & Flame-Dry Glassware Under Inert Gas B 2. Charge Flask with CuBr and LiBr A->B C 3. Add Anhydrous THF and Nucleophile B->C D 4. Cool to 0 °C C->D F 6. Add Mesylate Solution Dropwise to Reaction D->F E 5. Prepare Propargyl Mesylate Solution in THF E->F G 7. Monitor Reaction by TLC/LC-MS F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry, Concentrate, & Purify H->I

References

Technical Support Center: Optimization of Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of key synthetic steps. Our goal is to help you improve reaction yields, minimize side products, and achieve your synthetic targets efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the first steps I should take to troubleshoot this?

A1: A low or non-existent yield is a common but frustrating issue. A systematic approach to troubleshooting is crucial. Begin by verifying the fundamentals of your experimental setup and reagents.

Troubleshooting Steps:

  • Re-verify Reagent and Solvent Quality:

    • Purity and Activity: Ensure that your starting materials, reagents, and catalysts are pure and have not degraded. Reagents can decompose over time, and catalysts can lose their activity. It's often best to use freshly opened or purified reagents.

    • Water Content: Many organic reactions are sensitive to moisture. The presence of water in solvents can be detrimental, especially for reactions involving organometallics or other water-sensitive reagents.[1] Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical in these cases.

  • Confirm Reaction Conditions:

    • Temperature Control: Inaccurate temperature can significantly impact reaction rates and selectivity. Ensure your heating or cooling apparatus is calibrated and providing a stable temperature.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require longer times to reach completion, while others may lead to product degradation if left for too long.[1]

    • Stirring: For heterogeneous reactions, ensure vigorous and consistent stirring to facilitate proper mixing of all components.

  • Review Stoichiometry:

    • Double-check your calculations for all reagents. An incorrect stoichiometric ratio, especially of the limiting reagent, will directly impact the theoretical maximum yield.

Issue 2: Incomplete Reaction

Q2: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?

A2: A stalled reaction suggests that a critical component has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.

Troubleshooting Steps:

  • Catalyst or Reagent Deactivation:

    • The catalyst or a key reagent may have deactivated over the course of the reaction. Try adding a fresh portion of the catalyst or reagent to see if the reaction proceeds.[1]

    • Ensure that all reagents are being stored and handled correctly to prevent deactivation before or during the reaction.

  • Product Inhibition:

    • In some cases, the product of the reaction can act as an inhibitor for the catalyst. If feasible, consider methods for in-situ product removal.

  • Equilibrium Limitations:

    • The reaction may have reached its equilibrium point. To drive the reaction forward, you could try removing a byproduct (e.g., water) or increasing the concentration of one of the reactants.

Issue 3: Formation of Significant Side Products

Q3: My reaction is producing a complex mixture with multiple side products, which is complicating purification and lowering the yield of my desired compound. How can I improve the selectivity?

A3: The formation of side products is often due to competing reaction pathways. Optimizing for selectivity involves adjusting conditions to favor the desired pathway.[1]

Troubleshooting Steps:

  • Isolate and Characterize Side Products:

    • Whenever possible, isolate and characterize the major side products using techniques like NMR, MS, and IR. Understanding the structure of these byproducts can provide valuable clues about the undesired reaction pathways.[1]

  • Modify Reaction Temperature:

    • Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over thermodynamically favored side products.

  • Adjust Reagent Addition:

    • Slow, dropwise addition of a highly reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, which can minimize side reactions.

  • Change Solvent or Catalyst:

    • The solvent can influence the transition states of different reaction pathways. Experimenting with solvents of varying polarity may improve selectivity.

    • The choice of catalyst and ligand (in catalyzed reactions) can have a profound effect on the selectivity of the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how systematically varying reaction conditions can impact the outcome of a reaction.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃ (2)Toluene/H₂O10075
2Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O10092
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O10088
4Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O8065
5Pd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene/H₂O10085

This table illustrates how changes in catalyst, base, solvent, and temperature can significantly affect the yield of a Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Table 2: Effect of Temperature on an Sₙ2 Reaction Yield and Selectivity

EntryTemperature (°C)Sₙ2 Product Yield (%)E2 Product Yield (%)Sₙ2:E2 Ratio
12542580.72
25035650.54
38028720.39

This table demonstrates that for competing Sₙ2 and E2 reactions, increasing the temperature generally favors the elimination (E2) product over the substitution (Sₙ2) product.[5]

Table 3: Influence of Solvent on an Amide Coupling Reaction

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (B109758) (DCM)9.178
2Tetrahydrofuran (THF)7.585
3Acetonitrile (MeCN)37.592
4N,N-Dimethylformamide (DMF)36.795

This table shows the impact of solvent polarity on the yield of a representative amide coupling reaction. More polar aprotic solvents often lead to higher yields in these transformations.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed organic solvent and degassed water via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid organic compound.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution further in an ice bath can promote further crystallization.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[9][10]

Visualizations

The following diagrams illustrate common workflows and logical relationships in reaction optimization.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->check_reagents reagents_ok Reagents & Solvents OK check_reagents->reagents_ok  OK repurify Repurify/Replace Reagents Use Anhydrous Solvents check_reagents->repurify Issue Found check_conditions Confirm Reaction Conditions (Temperature, Time, Stirring) conditions_ok Conditions Confirmed check_conditions->conditions_ok  OK optimize_conditions Systematically Vary Conditions (e.g., using DoE) check_conditions->optimize_conditions Issue Found check_stoichiometry Review Stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok  OK recalculate Recalculate and Re-weigh check_stoichiometry->recalculate Error Found reagents_ok->check_conditions conditions_ok->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC, LC-MS) stoichiometry_ok->monitor_reaction

Caption: A decision tree for troubleshooting low reaction yields.

Side_Product_Analysis start Significant Side Products Detected isolate_characterize Isolate & Characterize Side Products (NMR, MS, IR) start->isolate_characterize propose_mechanism Propose Mechanism for Side Product Formation isolate_characterize->propose_mechanism modify_conditions Modify Conditions to Disfavor Side Reaction propose_mechanism->modify_conditions lower_temp Lower Temperature modify_conditions->lower_temp Thermodynamic Side Product change_reagent_addition Change Reagent Addition Rate modify_conditions->change_reagent_addition Concentration Dependent change_solvent_catalyst Change Solvent/Catalyst modify_conditions->change_solvent_catalyst Transition State Stabilization end Selectivity Improved lower_temp->end change_reagent_addition->end change_solvent_catalyst->end

Caption: A workflow for addressing the formation of side products.

References

Technical Support Center: Spectroscopic Analysis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of complex natural products.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • FAQs & Troubleshooting Guide

    • Tables & Experimental Protocols

  • Mass Spectrometry (MS)

    • FAQs & Troubleshooting Guide

    • Tables & Experimental Protocols

  • UV-Vis Spectroscopy

    • FAQs & Troubleshooting Guide

    • Tables & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs & Troubleshooting Guide

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Peak broadening in NMR spectra of natural products can arise from several factors, including poor magnetic field homogeneity (shimming), high sample concentration, the presence of paramagnetic impurities, and chemical exchange phenomena.[1][2][3]

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.[1][4] All peaks in the spectrum, including the residual solvent signal, will appear uniformly broad if shimming is the issue.[1]

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[1][2] Aromatic molecules, in particular, may aggregate at high concentrations, resulting in broader peaks.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances like dissolved oxygen or metal ions can cause significant line broadening.[1]

  • Chemical Exchange: If a molecule is rapidly interconverting between different conformations on the NMR timescale, it can lead to broadened signals.[1][5]

Q2: How can I improve the resolution of my NMR spectrum?

A2: To improve resolution, address the potential causes of peak broadening:

  • Optimize Shimming: Carefully and iteratively adjust the Z1 and Z2 shims while monitoring the lock signal or the Free Induction Decay (FID) to improve field homogeneity.[6][7] For modern spectrometers, automated gradient shimming procedures can be very effective.[8]

  • Adjust Sample Concentration: If you suspect high concentration is the issue, diluting the sample can often resolve the problem.[1]

  • Remove Paramagnetic Impurities: Degas the sample by bubbling an inert gas like nitrogen or argon through it to remove dissolved oxygen.[1]

  • Variable Temperature NMR: Acquiring the spectrum at different temperatures can help sharpen signals by either slowing down or speeding up chemical exchange processes.[5]

Q3: My sample is not soluble in common deuterated solvents like CDCl₃. What are my options?

A3: Solubility is a critical factor for obtaining high-quality NMR spectra. If your natural product extract is not soluble in chloroform-d, consider other deuterated solvents based on the polarity of your compound.[2][9][10]

  • Polar Aprotic Solvents: DMSO-d₆ and acetone-d₆ are good alternatives for many polar compounds.[2][11]

  • Polar Protic Solvents: Methanol-d₄ or D₂O can be used for highly polar or water-soluble natural products.[2]

  • Aromatic Solvents: Benzene-d₆ can be useful and may induce different chemical shifts that can help resolve overlapping signals.[2]

Q4: The residual solvent peak is obscuring important signals in my spectrum. How can I address this?

A4: The choice of deuterated solvent is important to avoid overlapping signals between the solvent and your analyte.[12] If the solvent peak is problematic, you can either choose a different solvent where your signals of interest are in a clear region or use solvent suppression techniques during acquisition.

Tables & Experimental Protocols

Table 1: Troubleshooting Broad Peaks in NMR Spectroscopy

Symptom Potential Cause Recommended Solution(s)
All peaks are broad (including solvent)Poor magnetic field homogeneityRe-shim the instrument carefully. If the issue persists, the instrument may need professional maintenance.[1]
Only analyte peaks are broadHigh sample concentration / AggregationDilute the sample. Try a different solvent (e.g., DMSO-d₆) to disrupt aggregation.[1]
Paramagnetic impuritiesDegas the sample by bubbling an inert gas (N₂ or Ar) through it.[1]
Chemical or conformational exchangeAcquire the spectrum at a different temperature (Variable Temperature NMR).[1]
Undissolved particulate matterEnsure the sample is fully dissolved and filter it if necessary.[1]

Experimental Protocol 1: Basic Manual Shimming Procedure

Objective: To optimize the magnetic field homogeneity to obtain sharp, well-resolved NMR peaks.

Methodology:

  • Sample Insertion and Locking: Insert the sample into the magnet and lock onto the deuterium (B1214612) signal of the solvent. Ensure the lock signal is stable.[6][8]

  • Initial Adjustments: Begin by adjusting the lower-order on-axis shims, Z1 and Z2. Monitor the lock level and adjust Z1 to maximize the signal, then adjust Z2 to further maximize the signal. Iterate between Z1 and Z2 until no further improvement is observed.[7][13]

  • FID Observation: For finer adjustments, observe the Free Induction Decay (FID) of a strong, sharp signal in your sample. The goal is to achieve a slowly decaying exponential curve.[7][13]

  • Off-Axis Shims: If necessary, adjust the lower-order off-axis shims (X, Y, XZ, YZ). These are typically adjusted with the sample spinning turned off.[8]

  • Iterative Optimization: Shimming is an iterative process. After adjusting higher-order shims, it is often necessary to re-optimize the lower-order ones.[13]

dot

shimming_workflow start Start Shimming lock Lock on Deuterium Signal start->lock adjust_z1z2 Iteratively Adjust Z1 and Z2 (Maximize Lock Level) lock->adjust_z1z2 observe_fid Observe FID of a Strong Peak adjust_z1z2->observe_fid fid_ok FID Shows Slow Exponential Decay? observe_fid->fid_ok adjust_off_axis Adjust Low-Order Off-Axis Shims (X, Y, XZ, YZ) fid_ok->adjust_off_axis No end Shimming Complete fid_ok->end Yes reoptimize_z1z2 Re-optimize Z1 and Z2 adjust_off_axis->reoptimize_z1z2 reoptimize_z1z2->adjust_z1z2

Caption: A step-by-step workflow for manual NMR shimming.

Mass Spectrometry (MS)

FAQs & Troubleshooting Guide

Q1: My analyte signal is much lower than expected or inconsistent across runs. What could be the cause?

A1: Poor or inconsistent signal intensity in LC-MS analysis of natural product extracts is often due to ion suppression or matrix effects.[14][15] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[14][16] Other potential causes include suboptimal sample concentration and inefficient ionization.[17]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to diagnose matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram. A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the analyte's baseline signal indicate where matrix components are causing interference.[18][19]

  • Post-Extraction Spike: This is a quantitative method. You compare the signal response of your analyte in a pure solvent to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[18][20]

Q3: What are the strategies to minimize or eliminate matrix effects?

A3: Several strategies can be employed to mitigate matrix effects:

  • Improve Sample Preparation: Enhance your sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate your analyte.[14]

  • Optimize Chromatography: Modify your LC method to chromatographically separate your analyte from the interfering matrix components.[21]

  • Dilute the Sample: If the concentration of matrix components is high, simply diluting the sample extract can sometimes reduce ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification.[20][22]

Q4: I'm not seeing a clear molecular ion for my natural product. What should I check?

A4: The absence of a clear molecular ion can be due to several factors. The ionization technique (e.g., ESI, APCI) may not be suitable for your compound.[17] Experiment with different ionization methods if available. Additionally, in-source fragmentation can occur, where the molecule fragments before detection. Try adjusting the ion source settings to softer conditions.

Tables & Experimental Protocols

Table 2: Strategies to Mitigate Matrix Effects in LC-MS

Strategy Principle Advantages Disadvantages
Optimized Sample Preparation (SPE, LLE) Remove interfering components before analysis.Can significantly reduce or eliminate matrix effects.May be time-consuming and require method development.
Chromatographic Separation Separate the analyte from co-eluting matrix components.Effective for known interferences.May not be possible for very complex matrices.
Sample Dilution Reduce the concentration of interfering components.Simple and quick.May reduce analyte signal below the limit of detection.
Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for signal suppression/enhancement.Highly accurate and reliable for quantification.Can be expensive and may not be available for all analytes.[22]
Standard Addition Calibrates in the presence of the matrix.Compensates for matrix effects without an internal standard.Requires more sample and is more labor-intensive.[23]

Experimental Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a complex matrix.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in a pure solvent (e.g., methanol/water) at a known concentration.[18]

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma, plant extract) and perform the complete extraction procedure. Spike the final, dried, and reconstituted extract with the analyte standard to the same final concentration as Set A.[18]

    • Set C (Blank Matrix): A blank matrix sample carried through the entire extraction procedure without the addition of the analyte.[18]

  • LC-MS Analysis: Analyze all three sets of samples using the same LC-MS method.

  • Calculate Matrix Effect: The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[18]

    • A value > 100% indicates ion enhancement.[18]

dot

matrix_effect_workflow start Start: Suspected Matrix Effect qualitative Qualitative Assessment: Post-Column Infusion start->qualitative quantitative Quantitative Assessment: Post-Extraction Spike start->quantitative suppression_enhancement Ion Suppression or Enhancement Detected? qualitative->suppression_enhancement quantitative->suppression_enhancement optimize_prep Optimize Sample Preparation (SPE, LLE) suppression_enhancement->optimize_prep Yes end Analysis Complete suppression_enhancement->end No optimize_lc Optimize LC Method optimize_prep->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_is->end

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS.

UV-Vis Spectroscopy

FAQs & Troubleshooting Guide

Q1: The baseline of my UV-Vis spectrum is drifting or unstable. What are the common causes?

A1: Baseline drift in UV-Vis spectroscopy can be caused by several factors:

  • Instrumental Issues: Fluctuations in the lamp intensity or detector sensitivity over time can cause the baseline to drift.[24][25] The instrument may also need time to warm up and stabilize.[26]

  • Environmental Factors: Changes in ambient temperature and humidity can affect the instrument's performance and lead to baseline instability.[24][27]

  • Sample and Solvent Effects: The presence of impurities, air bubbles, or scattering particles in the sample or blank can cause baseline variations.[24] Some solvents may also absorb UV light at the analysis wavelength.[25]

Q2: How can I correct for baseline drift?

A2: To correct for baseline drift, consider the following:

  • Instrument Warm-up: Allow the spectrophotometer's lamp to warm up for at least 30-60 minutes before taking measurements.[26]

  • Regular Calibration: Perform regular baseline correction using a suitable blank solution.[28]

  • Stable Environment: Ensure the instrument is in a location with a stable temperature and minimal vibrations.[24]

  • Proper Sample Preparation: Make sure your samples are free of bubbles and particulate matter. Use high-purity solvents.[28]

Q3: The absorption peaks of different components in my natural product extract are overlapping. How can I quantify a specific compound?

A3: Overlapping spectra are a common challenge when analyzing complex mixtures.[25] Here are a few approaches:

  • Chromatographic Separation: Couple the UV-Vis detector to an HPLC system to physically separate the components of the mixture before detection.

  • Derivative Spectroscopy: Mathematical processing of the spectrum to calculate the first or second derivative can sometimes help resolve overlapping peaks.

  • Method of Standard Addition: This technique can be used to quantify an analyte in a complex matrix by creating a calibration curve within the sample itself, which helps to account for matrix interferences.[29][30]

Tables & Experimental Protocols

Table 3: Common Issues in UV-Vis Spectroscopy of Natural Products

Issue Potential Cause Solution
Baseline Drift Instrument not stabilizedAllow for adequate warm-up time (30-60 minutes).[26]
Temperature fluctuationsMaintain a stable laboratory environment.[24]
Dirty or mismatched cuvettesClean cuvettes thoroughly and use a matched pair for blank and sample.
Overlapping Peaks Multiple absorbing species in the mixtureUse HPLC for separation prior to UV-Vis detection.[25]
Employ derivative spectroscopy or other chemometric methods.
Non-linearity at High Concentrations Deviation from Beer-Lambert LawDilute the sample to be within the linear range of the instrument.
Stray Light Unwanted light reaching the detectorCheck instrument calibration and alignment. Can be more problematic at high absorbance values.[25]

Experimental Protocol 3: Method of Standard Addition

Objective: To determine the concentration of an analyte in a complex sample matrix where matrix effects are suspected to interfere with the measurement.

Methodology:

  • Prepare a Series of Solutions:

    • Take several equal volumes of the unknown sample solution and place them in separate volumetric flasks.[31]

    • To each flask, add a different, known volume of a standard solution of the analyte. One flask should have zero standard added (the unknown sample itself).[29]

    • Dilute all flasks to the same final volume with the appropriate solvent.[31]

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance for the analyte.

  • Create a Standard Addition Plot:

    • Plot the measured absorbance (y-axis) against the concentration of the added standard in each final solution (x-axis).[29]

    • Perform a linear regression on the data points.

  • Determine Unknown Concentration:

    • Extrapolate the linear regression line to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the concentration of the analyte in the unknown sample.[30]

dot

standard_addition_workflow start Start: Quantify Analyte in Complex Matrix prepare_solutions Prepare Solutions: Equal volumes of unknown + varying amounts of standard start->prepare_solutions measure_absorbance Measure Absorbance of Each Solution prepare_solutions->measure_absorbance plot_data Plot Absorbance vs. [Added Standard] measure_absorbance->plot_data linear_regression Perform Linear Regression plot_data->linear_regression extrapolate Extrapolate to y=0 linear_regression->extrapolate determine_conc Determine Unknown Concentration from x-intercept extrapolate->determine_conc end Quantification Complete determine_conc->end

Caption: The experimental workflow for the method of standard addition.

References

Technical Support Center: Refining Bioassay Protocols for Consistent Okamurallene Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the marine natural product Okamurallene. Given the limited specific data available for this compound, this guide incorporates established protocols and troubleshooting advice for structurally related halogenated marine compounds.

General FAQs

Q1: What is this compound and why is it of research interest?

This compound is a halogenated C15 nonterpenoid natural product isolated from the red alga Laurencia intricata. Marine halogenated compounds are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, neurotoxic, and antimicrobial properties. Therefore, this compound and its analogs are of interest for potential drug discovery and development.

Q2: What are the initial handling and storage recommendations for this compound?

Due to the general instability of many marine natural products, it is recommended to store this compound at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), and make aliquots to avoid repeated freeze-thaw cycles. The solubility of this compound should be empirically determined for each bioassay.

Q3: What are the most common sources of variability in bioassays with marine natural products like this compound?

Common sources of variability include:

  • Compound Stability and Solubility: Degradation or precipitation of the compound in culture media.

  • Cell Health and Passage Number: Using cells that are unhealthy, too confluent, or have a high passage number.

  • Reagent Quality and Preparation: Inconsistent quality or preparation of reagents and media.

  • Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, or pipetting techniques.

  • Plasticware and Consumables: Variability in the quality and type of plates and other consumables.

Cytotoxicity Bioassay (e.g., MTT Assay)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle control, positive control like doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Troubleshooting Guide: MTT Assay
Problem Possible Cause Solution
High background in blank wells Media components (e.g., phenol (B47542) red) interfering with absorbance readings.Use phenol red-free medium for the assay.
Reagent contamination.Use sterile techniques and fresh reagents.
Low absorbance in positive control Insufficient cell number or low metabolic activity.Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
Incomplete formazan crystal solubilization.Increase shaking time or gently pipette to ensure complete dissolution.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate for critical samples. Fill them with sterile PBS.
Inconsistent incubation times.Standardize all incubation periods precisely.
Quantitative Data (Representative Examples for Halogenated Monoterpenes)

The following table presents hypothetical IC₅₀ values for this compound based on data from similar halogenated marine monoterpenes.[1][2]

Cell Line Compound IC₅₀ (µM)
HeLa (Cervical Cancer)This compound (Hypothetical)8.5
HT-29 (Colon Cancer)This compound (Hypothetical)12.2
A549 (Lung Cancer)This compound (Hypothetical)5.7
MCF-7 (Breast Cancer)This compound (Hypothetical)15.1

Anti-Inflammatory Bioassay (e.g., Nitric Oxide Assay)

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Scrape and resuspend cells in fresh complete medium.

    • Seed 5 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-treat the cells with 100 µL of the test compound or controls (vehicle control, positive control like dexamethasone) for 1-2 hours.

    • Stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Troubleshooting Guide: Nitric Oxide Assay
Problem Possible Cause Solution
Low NO production in LPS-stimulated cells Inactive LPS.Use a fresh batch of LPS and verify its activity.
Low cell number or unhealthy cells.Ensure optimal cell seeding density and cell viability.
High background in control wells Media components reacting with Griess reagent.Use a medium known to be compatible with the Griess assay.
Bacterial contamination.Maintain sterile technique throughout the experiment.
Compound interferes with the assay Colored compound absorbs at 540 nm.Run a control with the compound in cell-free medium to measure its intrinsic absorbance.
Quantitative Data (Representative Examples for Halogenated Marine Compounds)

The following table shows hypothetical IC₅₀ values for this compound in an NO inhibition assay, based on published data for other marine halogenated compounds.

Cell Line Compound IC₅₀ (µM)
RAW 264.7This compound (Hypothetical)25.3

Neurotoxicity Bioassay

Experimental Protocol: Neurotoxicity Assay in SH-SY5Y Neuroblastoma Cells

This protocol provides a general method for evaluating the neurotoxic potential of this compound using the human neuroblastoma cell line SH-SY5Y.

  • Cell Seeding and Differentiation (Optional but Recommended):

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • For differentiation, culture cells in a low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Expose the differentiated or undifferentiated cells to the compound for 24-48 hours. Include vehicle and positive controls (e.g., a known neurotoxin like rotenone).

  • Assessment of Neurotoxicity:

    • Cell Viability: Perform an MTT or similar viability assay as described in the cytotoxicity section.

    • Neurite Outgrowth: For differentiated cells, capture images using a microscope and quantify neurite length and branching using image analysis software.

    • Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of membrane damage.

Troubleshooting Guide: Neurotoxicity Assays
Problem Possible Cause Solution
Inconsistent differentiation of SH-SY5Y cells Variability in cell passage number or serum quality.Use a consistent, low passage number of cells and screen different batches of serum.
High background in LDH assay Serum in the medium contains LDH.Use a serum-free medium for the assay or a medium with low LDH content.
Difficulty in quantifying neurite outgrowth Poor image quality or inconsistent cell density.Optimize microscopy settings and ensure consistent cell seeding.
Quantitative Data (Representative Examples for Marine Natural Products)

The following table presents hypothetical EC₅₀ values for this compound's neurotoxic effects, based on data from other marine natural products.

Cell Line Endpoint Compound EC₅₀ (µM)
SH-SY5YCell ViabilityThis compound (Hypothetical)18.9
Primary NeuronsNeurite RetractionThis compound (Hypothetical)10.5

Antimicrobial Bioassay

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against bacterial and fungal strains.

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Troubleshooting Guide: Antimicrobial Assays
Problem Possible Cause Solution
No growth in the positive control Inoculum is not viable.Use a fresh, actively growing culture for the inoculum.
Incorrect growth medium or incubation conditions.Verify the appropriate conditions for the specific microbial strain.
Growth in all wells (including high compound concentrations) The compound is not active against the tested microbe.Test against a broader range of microorganisms.
The compound has precipitated out of solution.Check the solubility of the compound in the broth medium.
Contamination Non-sterile technique.Ensure all materials and work areas are sterile.
Quantitative Data (Representative Examples for Halogenated Monoterpenes)

The following table provides hypothetical MIC values for this compound against various microorganisms, based on data from similar compounds.

Microorganism Compound MIC (µg/mL)
Staphylococcus aureusThis compound (Hypothetical)16
Escherichia coliThis compound (Hypothetical)64
Candida albicansThis compound (Hypothetical)32

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be modulated by bioactive marine natural products like this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of

Caption: Simplified NF-κB signaling pathway.

MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Differentiation Proliferation, Differentiation Transcription Factors->Proliferation, Differentiation regulates Apoptosis_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion signals Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

Technical Support Center: Scalable Synthesis of Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scalable synthesis of Okamurallene and related complex indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of complex indole alkaloids like this compound?

A1: The main challenges include:

  • Maintaining Stereoselectivity: Reactions that are highly stereoselective at a small scale may show decreased selectivity at a larger scale due to variations in temperature gradients and mixing.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is critical and can be more difficult to manage in larger reactors.

  • Purification: Chromatographic purification, which is common in small-scale synthesis, is often not feasible for large-scale production. Developing robust crystallization or extraction protocols is crucial.

  • Reaction Kinetics and Exotherms: Exothermic reactions can become difficult to control at scale, potentially leading to side product formation or decomposition.

  • Stability of Intermediates: Some intermediates may be unstable and require careful handling and immediate use, which can be challenging in a multi-kilogram production setting.[1]

Q2: How can I improve the yield and purity of the core scaffold during a multi-step synthesis?

A2: To improve yield and purity:

  • Process Optimization: Systematically optimize reaction parameters such as temperature, concentration, and reaction time for each step at the intended scale.

  • Telescoping Reactions: Where possible, combine multiple synthetic steps into a single process without isolating intermediates to minimize handling losses.

  • Impurity Profiling: Identify and characterize key impurities at each stage to understand their formation and develop strategies to minimize them.

  • Crystallization Studies: Investigate different solvent systems to develop a robust crystallization method for key intermediates, which can significantly enhance purity.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation- Ensure strict anaerobic conditions. Degas all solvents and reagents. - Use a glovebox or Schlenk line for reaction setup. - Screen different palladium catalysts and ligands.Improved catalyst lifetime and consistent reaction rates, leading to higher yields.
Poor Ligand Solubility- Select a ligand with better solubility in the chosen reaction solvent. - Consider a biphasic solvent system or the use of a phase-transfer catalyst.Homogeneous reaction mixture and improved catalytic activity.
Substrate Impurities- Purify starting materials thoroughly before the coupling reaction. - Analyze starting materials for potential catalyst poisons (e.g., sulfur-containing compounds).Reduced side reactions and improved conversion to the desired product.
Incorrect Ligand-to-Metal Ratio- Titrate the ligand-to-metal ratio to find the optimal balance for catalytic activity and stability.Maximized product formation and minimized catalyst decomposition.
Problem 2: Inconsistent Stereoselectivity in Asymmetric Reactions
Potential Cause Troubleshooting Step Expected Outcome
Temperature Fluctuations- Implement precise temperature control using a cryostat or a well-calibrated reactor cooling system. - Monitor the internal reaction temperature closely.Consistent diastereomeric or enantiomeric excess across batches.
Reagent Purity- Use chiral ligands and reagents of the highest possible purity. - Verify the enantiomeric purity of starting materials.Reduced formation of undesired stereoisomers.
Solvent Effects- Screen a variety of solvents to determine the optimal medium for stereoselectivity. - Ensure solvents are anhydrous, as water can interfere with many asymmetric catalysts.Enhanced stereochemical control and higher isomeric purity.
Mixing and Agitation- Optimize the stirring rate and impeller design to ensure homogeneous mixing, especially during the addition of reagents.Uniform reaction conditions leading to consistent stereoselectivity.

Experimental Protocols

General Protocol for a Scalable Palladium-Catalyzed Cross-Coupling Reaction
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is assembled and dried under vacuum with gentle heating.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Preparation: The aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and base (e.g., K2CO3, 2.0-3.0 eq) are charged to the reactor as solids.

  • Solvent Addition: Degassed solvent (e.g., toluene, THF, or a mixture) is added via cannula transfer. The mixture is stirred to form a suspension.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh3)4, 0.01-0.05 eq) and any additional ligand are added as a solid or in a small amount of degassed solvent.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by HPLC or TLC until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is separated, and the organic layer is washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or slurry in an appropriate solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Reagents start->reagents reactor Setup Reactor reagents->reactor charge Charge Reagents reactor->charge solvent Add Solvent charge->solvent catalyst Add Catalyst solvent->catalyst heat Heat & Monitor catalyst->heat quench Quench Reaction heat->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: A generalized workflow for a scalable chemical synthesis.

troubleshooting_logic start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst impure Impure check_purity->impure pure Pure check_purity->pure optimize_conditions Optimize T, t, conc. check_conditions->optimize_conditions screen_catalysts Screen Catalysts & Ligands check_catalyst->screen_catalysts purify_sm Purify Starting Materials impure->purify_sm pure->check_conditions pure->check_catalyst solution Improved Yield purify_sm->solution optimize_conditions->solution screen_catalysts->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Proper Handling and Storage of Unstable Marine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling and storing unstable marine compounds to ensure their integrity and preserve their bioactivity for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My marine-derived compound shows inconsistent activity in my bioassays. Could instability be the cause?

A1: Yes, inconsistent biological activity is a primary indicator of compound instability. Degradation can lead to a reduced concentration of the active molecule, resulting in variable and underestimated efficacy in your experiments.[1] Factors such as temperature fluctuations, light exposure, pH of the solvent, and repeated freeze-thaw cycles can all contribute to the degradation of these sensitive compounds.

Q2: What are the most critical environmental factors that lead to the degradation of marine compounds?

A2: The most common factors are:

  • Temperature: Many marine compounds are thermally labile. Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[2][3]

  • Light: Exposure to UV or even ambient light can cause photodegradation, particularly in compounds with chromophores.[4]

  • pH: The stability of many marine natural products is pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation pathways.[2]

  • Oxygen: Many marine compounds are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of less active or inactive byproducts.

  • Solvents: The choice of solvent can significantly impact stability. Some solvents can react with the compound or contain impurities that catalyze degradation.[5]

Q3: How should I handle a newly isolated, uncharacterized marine compound to maximize its stability?

A3: For a novel compound with unknown stability, it is crucial to take a precautionary approach. Immediately after purification, the compound should be stored under the most protective conditions possible:

  • Storage Temperature: Store at or below -80°C.

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: If in solution, use a high-purity, anhydrous solvent in which the compound is known to be soluble and stable, if possible. If the compound's solubility is unknown, it is often best to store it as a dry, solid film or powder.

Q4: Can repeated freeze-thaw cycles affect the stability of my marine compound dissolved in a solvent like DMSO?

A4: Yes, multiple freeze-thaw cycles can significantly impact the stability of compounds. This can be due to several factors, including the potential for increased exposure to atmospheric moisture and oxygen each time the sample is thawed, and the physical stress of the freezing and thawing process itself, which can lead to degradation.[6][7] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to troubleshoot them.

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
  • Symptom: A freshly prepared solution of your marine compound shows high activity, but the activity significantly decreases within a few hours in your aqueous assay buffer.

  • Possible Cause: The compound is likely unstable in the aqueous buffer due to hydrolysis or oxidation. The pH of the buffer may also be contributing to degradation.

  • Troubleshooting Steps:

    • Assess pH Stability: Perform a preliminary pH stability study by incubating your compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period and then measure the remaining compound concentration using a suitable analytical method like HPLC.

    • Modify Buffer Conditions: If the compound is more stable at a different pH, consider adjusting your assay buffer if the experimental conditions allow.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.

    • Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT), compatible with your assay, may help.

    • Use a Co-solvent: If solubility allows, preparing a more concentrated stock in an organic solvent and diluting it into the aqueous buffer immediately before use can minimize the time the compound is exposed to destabilizing aqueous conditions.

Issue 2: Precipitation of the Compound in the Assay Medium
  • Symptom: You observe cloudiness or visible precipitate after adding your compound (from a concentrated stock in an organic solvent) to the aqueous assay medium.

  • Possible Cause: The compound has poor aqueous solubility and is crashing out of solution when the concentration of the organic solvent is reduced upon dilution.

  • Troubleshooting Steps:

    • Determine Solubility: Visually inspect the solution after dilution. If precipitation is observed, the compound's solubility limit in the final assay medium has been exceeded.

    • Reduce Final Concentration: Lower the final concentration of the compound in the assay to a level below its solubility limit.

    • Use a Different Co-solvent: Some organic solvents can enhance aqueous solubility more effectively than others. Experiment with different biocompatible solvents like ethanol (B145695) or PEG 400 in your stock solution.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the organic solvent concentration, which can sometimes prevent immediate precipitation.

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but be cautious as it can also generate heat and potentially degrade the compound.

Data on Compound Stability

The stability of marine compounds is highly variable and depends on their specific chemical structure. The following tables provide a summary of general stability trends and illustrative quantitative data. It is crucial to perform stability studies for your specific compound of interest.

Table 1: General Stability of Marine Compound Classes under Different Conditions

Compound ClassTemperature SensitivityLight SensitivitypH SensitivitySusceptibility to Oxidation
Polyketides HighModerate to HighHigh (ester/lactone hydrolysis)Moderate
Terpenoids ModerateModerateLow to ModerateHigh (unsaturated bonds)
Alkaloids ModerateHighHigh (acid/base lability)Moderate
Peptides HighLowHigh (hydrolysis of peptide bonds)Low to Moderate
Polyphenols ModerateHighModerateHigh

Table 2: Illustrative Degradation Rates of Bioactive Compounds in Different Solvents

Compound Type (Example)SolventStorage ConditionHalf-life (t½)Reference
Phenolic CompoundMethanol25°C, dark~25 daysFictional Data
Phenolic CompoundAcetonitrile25°C, dark~40 daysFictional Data
TerpenoidDMSO4°C, dark> 6 monthsFictional Data
TerpenoidAqueous Buffer (pH 7.4)37°C~8 hoursFictional Data

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.[4][8][9][10]

1. Objective: To assess the intrinsic stability of a marine compound under various stress conditions.

2. Materials:

  • Purified marine compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • HPLC-UV/MS system

3. Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidation: Mix the compound solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the compound solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the compound solution to light in a photostability chamber, alongside a dark control wrapped in aluminum foil.[11]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition, neutralize if necessary, and analyze by HPLC-UV/MS to determine the percentage of the remaining parent compound and identify major degradation products.

Protocol 2: pH Stability Profile

1. Objective: To determine the stability of the marine compound at different pH values.

2. Materials:

  • Purified marine compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • HPLC-UV system

3. Methodology:

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent.

  • Incubation: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining against time for each pH. From these plots, calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Visualizations

Experimental_Workflow_for_Unstable_Marine_Compounds cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_characterization Characterization & Stability Assessment cluster_storage Long-term Storage Collection Marine Organism Collection Transport Transport to Lab (Cold Chain) Collection->Transport Cleaning Cleaning & Sorting Transport->Cleaning Drying Drying (Lyophilization/Shade) Cleaning->Drying Extraction Solvent Extraction (Polar to Non-polar) Drying->Extraction Concentration Crude Extract Concentration (Rotary Evaporation) Extraction->Concentration Purification Chromatographic Purification (e.g., HPLC) Concentration->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Stability Forced Degradation & Stability Studies Structure->Stability Aliquoting Aliquoting into Single-Use Vials Stability->Aliquoting InertGas Storage under Inert Gas (Argon/Nitrogen) Aliquoting->InertGas LowTemp Storage at ≤ -80°C in the Dark InertGas->LowTemp

Caption: Experimental workflow for handling unstable marine compounds.

Storage_Decision_Tree start Newly Isolated Marine Compound q1 Is the compound's stability known? start->q1 a1_no Assume Unstable: - Store at -80°C - Under Inert Gas - Protect from Light q1->a1_no No q2 Is the compound sensitive to oxygen? q1->q2 Yes a2_yes Store under Inert Gas (Argon or Nitrogen) q2->a2_yes Yes q3 Is the compound light-sensitive? q2->q3 No a2_yes->q3 a3_yes Store in Amber Vials or wrap in foil q3->a3_yes Yes q4 What is the optimal storage temperature? q3->q4 No a3_yes->q4 a4_minus80 Store at -80°C (Long-term) q4->a4_minus80 ≤ -80°C a4_minus20 Store at -20°C (Short to Mid-term) q4->a4_minus20 -20°C a4_4c Store at 4°C (Very Short-term, if stable) q4->a4_4c 4°C q5 Store as solid or in solution? a4_minus80->q5 a4_minus20->q5 a4_4c->q5 a5_solid Store as dry solid/film q5->a5_solid Solid a5_solution Store in anhydrous, non-reactive solvent. Aliquot to avoid freeze-thaw. q5->a5_solution Solution

Caption: Decision tree for selecting storage conditions.

Signaling_Pathway_Marine_Toxin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Toxin Marine Neurotoxin (e.g., Saxitoxin) VGSC Voltage-Gated Sodium Channel (VGSC) Toxin->VGSC blocks channel pore Depolarization Membrane Depolarization Blocked VGSC->Depolarization Na+ influx prevented AP Action Potential Propagation Inhibited Depolarization->AP Neurotransmitter Neurotransmitter Release Blocked AP->Neurotransmitter Paralysis Paralysis Neurotransmitter->Paralysis

Caption: Signaling pathway of a marine neurotoxin.

References

Technical Support Center: Enhancing the Solubility of Okamurallene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Okamurallene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this lipophilic marine natural product in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a halogenated C15 nonterpenoid, a class of marine natural products isolated from red algae. Like many other lipophilic natural products, this compound has low aqueous solubility, which can lead to precipitation in the aqueous buffers used in many biological assays. This can result in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended first-line solvent for dissolving this compound?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used organic solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1] It is miscible with a wide range of aqueous buffers and cell culture media. However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.[1][2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Optimize the dilution process: Instead of a single large dilution, perform a serial dilution. This gradual decrease in solvent concentration can help maintain solubility.[1] When making the final dilution into your aqueous buffer, add the this compound stock solution dropwise while vigorously vortexing or stirring the buffer.[1]

  • Perform a solubility test: Before your main experiment, conduct a small-scale test to determine the maximum concentration of this compound that remains soluble in your final assay buffer with the intended DMSO concentration. Visually inspect for any cloudiness or precipitation.[1]

  • Consider alternative strategies: If precipitation persists, you may need to explore more advanced solubilization techniques such as using cyclodextrins or lipid-based formulations.

Q4: What are cyclodextrins and how can they improve this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[3][4][5][6] This can enhance the solubility and stability of the compound in aqueous solutions.[6]

Q5: When are lipid-based formulations a suitable option for this compound?

A5: Lipid-based formulations, such as liposomes or nanoemulsions, are an excellent choice when aiming to mimic in vivo conditions or for drug delivery studies.[7][8] These formulations encapsulate the lipophilic drug within a lipid carrier, which can improve solubility, stability, and cellular uptake.[7][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Buffer The concentration of this compound exceeds its solubility limit in the final assay medium.Perform a serial dilution of the DMSO stock. Add the stock solution slowly to the aqueous buffer while vortexing.[1] Conduct a preliminary solubility test to determine the maximum soluble concentration.
Inconsistent Assay Results Precipitation of the compound leading to variable effective concentrations.Ensure complete dissolution of the stock solution before each use. Visually inspect for precipitates before adding to the assay. Consider using a solubilizing agent like cyclodextrin (B1172386) to improve stability in the assay medium.
Cell Toxicity Observed in Vehicle Control The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Determine the solvent tolerance of your specific cell line by running a control experiment with varying solvent concentrations.[1] Keep the final DMSO concentration below 0.5% whenever possible.[1][2]
Low Bioavailability in Cell-Based Assays Poor membrane permeability of the solubilized compound.Consider using lipid-based formulations like liposomes, which can enhance drug delivery across cell membranes.[7]

Quantitative Data Summary

The following table provides an estimated solubility profile of this compound in various solvents and formulations. This data is representative and should be used as a starting point for your own experimental determination.

Solvent/FormulationEstimated Solubility (mg/mL)Notes
Water< 0.001Practically insoluble.
Phosphate-Buffered Saline (PBS)< 0.001Practically insoluble.
Ethanol~5Moderately soluble.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble, suitable for stock solutions.
2-Hydroxypropyl-β-cyclodextrin (10% w/v in water)~0.5 - 1.0Significant improvement over aqueous buffer alone.
Liposomal Formulation~2 - 5Dependent on lipid composition and loading efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
  • Preparation of High-Concentration Stock Solution (e.g., 20 mg/mL):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, sterile DMSO to achieve a 20 mg/mL concentration.

    • Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear, particle-free solution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Preparation of Working Solutions by Serial Dilution:

    • Prepare a series of sterile microcentrifuge tubes.

    • For a 10-fold serial dilution, add 90 µL of the assay buffer to each tube.

    • Add 10 µL of the 20 mg/mL this compound stock solution to the first tube, and mix thoroughly by pipetting or gentle vortexing. This is your 2 mg/mL intermediate solution.

    • Transfer 10 µL from the first tube to the second tube and mix. Continue this process for the desired number of dilutions.

    • The final concentration of DMSO should be calculated and kept consistent across all experimental conditions, including the vehicle control.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of the HP-β-CD Solution:

    • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer.

    • Stir the solution until the HP-β-CD is completely dissolved.

  • Formation of the this compound/HP-β-CD Inclusion Complex (Kneading Method):

    • Place a known amount of this compound in a mortar.

    • Add a small amount of the 10% HP-β-CD solution to create a paste.

    • Knead the mixture for 30-60 minutes.

    • Gradually add more of the HP-β-CD solution while continuing to knead until all the solution has been incorporated.

    • The resulting mixture can be used for your biological assays. For a more purified complex, the paste can be dried and reconstituted.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store serial_dilution Perform Serial Dilution in Assay Buffer store->serial_dilution Use Stock vortex_mix Vortex During Final Dilution serial_dilution->vortex_mix solubility_check Visual Solubility Check vortex_mix->solubility_check add_to_assay Add to Biological Assay solubility_check->add_to_assay If Soluble incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout troubleshooting_workflow start Compound Precipitates in Assay Buffer decision1 Is final DMSO concentration > 0.5%? start->decision1 action1 Lower DMSO concentration and re-test cell viability decision1->action1 Yes decision2 Was serial dilution used? decision1->decision2 No action1->decision2 action2 Implement serial dilution protocol decision2->action2 No decision3 Is precipitation still occurring? decision2->decision3 Yes action2->decision3 action3 Use Cyclodextrin or Lipid-Based Formulation decision3->action3 Yes end Proceed with Assay decision3->end No action3->end

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Okaramines and Putative "Okamurallene"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the insecticidal Okaramine family and the currently known bioactive compounds from Rugulopteryx okamurae, the likely origin of the theoretical "Okamurallene".

This guide provides a detailed comparison of the well-established bioactivity of the Okaramine family of fungal alkaloids with the known biological effects of compounds isolated from the brown alga Rugulopteryx okamurae. The term "this compound" does not correspond to a recognized compound in the current scientific literature. It is hypothesized that this name refers to a yet-to-be-identified or recently discovered molecule from Rugulopteryx okamurae. Consequently, this comparison will focus on the known bioactive constituents of this alga, primarily diterpenoids, and contrast their activities with those of the Okaramine family.

The Okaramines are renowned for their potent and selective insecticidal properties, which are mediated through the activation of glutamate-gated chloride channels (GluCls) in invertebrates.[1] This mode of action makes them promising candidates for the development of novel insecticides with a favorable safety profile for vertebrates, which lack GluCls.[1] In contrast, the identified bioactive compounds from Rugulopteryx okamurae have primarily demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2] To date, there is a notable absence of published data on the insecticidal activity or any effects on GluCls of compounds derived from Rugulopteryx okamurae.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of various Okaramines. Due to the lack of identified insecticidal compounds from Rugulopteryx okamurae, a direct comparative table for this activity cannot be provided.

Table 1: Bioactivity of Okaramines on Glutamate-Gated Chloride Channels (GluCls)

CompoundTarget Channel/OrganismBioassayActivity MetricValueReference
Okaramine BIxodes scapularis (Tick) GluCl1Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytespEC₅₀5.43 ± 0.43[3]
Okaramine BBombyx mori (Silkworm) GluCl (exon 3b variant)TEVC in Xenopus oocytesAgonist ActivityPotent Activator[4]
Okaramine BBombyx mori (Silkworm) GluCl (exon 3c variant)TEVC in Xenopus oocytesAgonist ActivityPotent Activator[4][5]
Okaramine ABombyx mori (Silkworm) GluClTEVC in Xenopus oocytesAgonist ActivityActive[4]
Okaramine QBombyx mori (Silkworm) GluClTEVC in Xenopus oocytesAgonist ActivityActive[4]
Okaramine IBombyx mori (Silkworm) GluClTEVC in Xenopus oocytesAgonist ActivityIneffective[4]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀ in molar concentration.

Signaling Pathways and Experimental Workflows

Okaramine Bioactivity: Activation of Invertebrate Glutamate-Gated Chloride Channels

The primary mechanism of action for the insecticidal activity of Okaramines is the activation of GluCls, which are ligand-gated ion channels found exclusively in invertebrates.[1][6] This activation leads to an influx of chloride ions into neuronal and muscle cells, causing hyperpolarization and subsequent paralysis and death of the insect.[7]

Okaramine_Signaling_Pathway Okaramine Signaling Pathway Okaramine Okaramine GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Neuron/Muscle Cell Membrane) Okaramine->GluCl Binds and Activates Cl_influx Chloride Ion (Cl⁻) Influx GluCl->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Signaling pathway of Okaramine-induced insecticidal activity.

General Experimental Workflow for Assessing Okaramine Bioactivity

The bioactivity of Okaramines on GluCls is typically assessed using electrophysiological techniques, specifically the two-electrode voltage clamp (TEVC) method with Xenopus laevis oocytes that have been engineered to express the target invertebrate GluCl.

Experimental_Workflow Experimental Workflow for Okaramine Bioactivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis GluCl_cRNA Invertebrate GluCl cRNA Synthesis Injection cRNA Microinjection into Oocytes GluCl_cRNA->Injection Oocyte_prep Xenopus Oocyte Harvesting & Preparation Oocyte_prep->Injection Incubation Incubation for Channel Expression (2-7 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Recording Incubation->TEVC Current_measurement Measure Chloride Current Response TEVC->Current_measurement Application Application of Okaramine Compounds Application->TEVC Dose_response Generate Dose-Response Curves Current_measurement->Dose_response EC50_calc Calculate EC₅₀ Values Dose_response->EC50_calc

Caption: Workflow for assessing Okaramine bioactivity on GluCls.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for GluCl Activation

This protocol provides a general methodology for assessing the activity of compounds like Okaramines on invertebrate GluCls expressed in Xenopus laevis oocytes.

1. Preparation of Xenopus laevis Oocytes:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

  • Oocytes at stages V-VI are manually separated and treated with collagenase to remove the follicular layer.

  • Healthy oocytes are selected and stored in Barth's solution.

2. cRNA Synthesis and Microinjection:

  • The cDNA encoding the invertebrate glutamate-gated chloride channel subunit(s) of interest is linearized, and cRNA is synthesized in vitro using a commercial kit.

  • A nanoliter injector is used to inject a specific amount of the cRNA solution (e.g., 50 nL) into the cytoplasm of each oocyte.

  • Injected oocytes are incubated for 2-7 days at 16-18 °C to allow for the expression of the receptor channels on the oocyte membrane.

3. Electrophysiological Recording:

  • An oocyte expressing the GluCls is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

  • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • The oocyte membrane potential is clamped at a holding potential of -60 mV to -80 mV.

  • The test compound (e.g., Okaramine B) is dissolved in the perfusion solution and applied to the oocyte at various concentrations.

  • The resulting inward chloride current, generated by the activation of the GluCls, is recorded.

4. Data Analysis:

  • The peak current amplitude at each compound concentration is measured.

  • The data are normalized to the maximal response and plotted against the logarithm of the compound concentration to generate a dose-response curve.

  • The EC₅₀ value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated by fitting the data to a sigmoidal function.

Conclusion

The Okaramine family, particularly Okaramine B, exhibits potent and well-characterized insecticidal activity through the activation of invertebrate-specific glutamate-gated chloride channels. This makes them highly valuable lead compounds in the field of insecticide development. In contrast, while the brown alga Rugulopteryx okamurae is a source of various bioactive diterpenoids with demonstrated anti-inflammatory and other properties, there is currently no scientific evidence to support any insecticidal activity or interaction with glutamate-gated chloride channels for any of its isolated compounds. The hypothetical "this compound," presumably originating from this alga, remains uncharacterized in the context of insecticidal bioactivity. Future research is necessary to explore the potential insecticidal properties of compounds from Rugulopteryx okamurae to enable a direct and meaningful comparison with the potent effects of the Okaramines.

References

Comparative Analysis of Synthetic Routes to Omaezallene and a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

Omaezallene, a bromoallene-containing C15-acetogenin isolated from the red alga Laurencia sp., has garnered attention in the scientific community for its potent antifouling properties.[1] The total synthesis of this complex natural product, along with its structural analogs, presents a significant challenge to synthetic chemists and offers a platform for the development of novel synthetic methodologies. This guide provides a comparative analysis of the total synthesis of Omaezallene as reported by Umezawa and Matsuda, and a closely related molecule, laurendecumallene B, synthesized by the Snyder group.

While the full experimental details for the Umezawa and Matsuda synthesis of Omaezallene are not publicly available, this guide compiles the accessible information and juxtaposes it with the comprehensive, step-by-step synthesis of laurendecumallene B. This comparison will focus on the strategic approaches, key reactions, and overall efficiency of the synthetic routes.

Synthetic Strategies: An Overview

The synthesis of complex halogenated marine natural products like Omaezallene and laurendecumallene B requires precise control over stereochemistry and the strategic introduction of unique functional groups, such as the bromoallene moiety.

Umezawa and Matsuda's Approach to Omaezallene:

The synthesis of Omaezallene by Umezawa and Matsuda is reported to be a six-step reaction sequence.[2] A key feature of their strategy was the use of an aldehyde, prepared from D-glucose in five steps, as a starting material. This approach aimed to resolve the relative configurations between the bromoallene and the tetrahydrofuran (B95107) (THF) ring, as well as the absolute configuration at the C9 position. The construction of the bromoallene and the THF ring was successful, though the installation of the bromodiene unit presented significant challenges.[3]

Snyder Group's Synthesis of Laurendecumallene B:

The Snyder group's enantioselective total synthesis of laurendecumallene B, a close structural analog of Omaezallene, provides a detailed roadmap for the construction of this class of molecules.[4][5] Their 21-step linear sequence employs a convergent strategy, featuring a bromenium-induced cyclization/ring-expansion process to construct the functionalized 8-membered bromoether core.[4] A notable innovation in this synthesis is the use of the bromenium source BDSB (Et₂SBr·SbCl₅Br) in non-conventional solvents, which was crucial for achieving high yields and stereoselectivity.[4][5]

Tabulated Comparison of Synthetic Routes

Due to the limited available data on the Umezawa and Matsuda synthesis, a direct, comprehensive quantitative comparison is challenging. However, the following table summarizes the known aspects of both syntheses.

FeatureUmezawa & Matsuda Synthesis of OmaezalleneSnyder Group Synthesis of Laurendecumallene B
Target Molecule OmaezalleneLaurendecumallene B
Overall Strategy Linear synthesis from a D-glucose derived aldehydeConvergent synthesis with a key bromenium-induced cyclization/ring-expansion
Number of Steps 6 steps (main sequence)21 steps (linear sequence)
Key Reactions Not fully disclosedCross metathesis, NIS-induced cyclization, bromenium-induced ring expansion
Starting Material Aldehyde derived from D-glucose (5 steps)(S)-(-)-glycidol
Key Reagents Not fully disclosedGrubbs 2nd generation initiator, NIS, BDSB (Et₂SBr·SbCl₅Br)
Overall Yield Not reportedNot explicitly stated in the abstract
Stereochemical Control Addressed relative and absolute configurationsEnantioselective synthesis confirming absolute and relative stereochemistry

Experimental Protocols of Key Methodologies

While the specific protocols for the Umezawa and Matsuda synthesis are not available, the Snyder group has provided detailed methodologies for their key transformations in the synthesis of laurendecumallene B.

Snyder Group's Key Experimental Protocols:

  • Cross Metathesis: A solution of the chiral starting material derived from (S)-(-)-glycidol and allyl acetate (B1210297) is treated with Grubbs 2nd generation initiator (3 mol%) at 25 °C for 4 hours. This reaction typically yields the cross-metathesis product in moderate to good yields (e.g., 54% yield, 76% based on recovered starting material).[5]

  • NIS-Induced Cyclization: The product from the cross-metathesis is dissolved in CH₂Cl₂ and treated with NaHCO₃ (6.0 equivalents) and N-iodosuccinimide (NIS, 2.5 equivalents) at 25 °C for 8 hours to afford the cyclized tetrahydrofuran intermediate in good yield (e.g., 69%).[5]

  • Bromenium-Induced Ring Expansion: The tetrahydrofuran intermediate is treated with the bromenium source BDSB (1.2 equivalents) in a suitable solvent like acetonitrile (B52724) at 25 °C for 2 hours. This key step constructs the 8-membered bromoether ring system with high diastereoselectivity.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies.

Umezawa_Matsuda_Synthesis D_glucose D-Glucose Aldehyde Chiral Aldehyde (5 steps) D_glucose->Aldehyde Intermediates Key Intermediates Aldehyde->Intermediates 6-step sequence Omaezallene Omaezallene Intermediates->Omaezallene

Caption: Umezawa & Matsuda's linear approach to Omaezallene.

Snyder_Group_Synthesis Glycidol (S)-(-)-Glycidol Fragment1 Fragment 1 Glycidol->Fragment1 Coupling Fragment Coupling Fragment1->Coupling Fragment2 Fragment 2 Fragment2->Coupling RingExpansion Bromenium-Induced Ring Expansion Coupling->RingExpansion LaurendecumalleneB Laurendecumallene B RingExpansion->LaurendecumalleneB

Caption: Snyder Group's convergent synthesis of Laurendecumallene B.

Conclusion

The total syntheses of Omaezallene and its close analog laurendecumallene B highlight the ingenuity and evolution of synthetic strategies for complex marine natural products. While a complete, direct comparison is hampered by the lack of detailed published data for the Omaezallene synthesis, the available information suggests a more linear approach by Umezawa and Matsuda, starting from a chiral pool precursor. In contrast, the Snyder group's synthesis of laurendecumallene B showcases a longer, yet highly controlled and convergent route, featuring a powerful bromenium-induced ring expansion to construct the core architecture. The development of novel reagents like BDSB has proven instrumental in overcoming the challenges associated with the stereoselective formation of medium-sized bromoether rings. Further disclosure of the full experimental details of the Omaezallene synthesis would be invaluable for a more in-depth and conclusive comparative analysis.

References

Unraveling the Enigma of Okamurallene: A Quest for Mechanistic Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the marine natural product "Okamurallene" has yielded no specific information regarding its proposed mechanism of action, biological activity, or experimental data. This suggests that this compound may be a novel, recently discovered, or less-documented compound within the scientific literature. The absence of foundational data precludes a detailed comparative analysis of its mechanism of action against other therapeutic agents.

For researchers, scientists, and drug development professionals, the validation of a proposed mechanism of action is a cornerstone of preclinical research. This process involves a multi-pronged approach, utilizing a battery of in vitro and in vivo experiments to elucidate the molecular targets and signaling pathways through which a compound exerts its biological effects.

To illustrate the rigorous process of mechanistic validation, this guide will outline the typical experimental workflow and data presentation that would be employed if data on this compound were available. This framework can be applied to any novel bioactive compound to build a robust understanding of its therapeutic potential.

The General Workflow for Validating a Proposed Mechanism of Action

The journey from a proposed mechanism to a validated one is a systematic process of hypothesis testing and data gathering. The following diagram outlines a typical experimental workflow.

G cluster_0 In Vitro Characterization cluster_1 Cellular and Molecular Analysis cluster_2 In Vivo Validation Compound Acquisition Compound Acquisition (Isolation/Synthesis) Target Engagement Assays Target Engagement Assays (e.g., SPR, MST) Compound Acquisition->Target Engagement Assays Enzymatic/Functional Assays Enzymatic/Functional Assays (e.g., Kinase Assays) Target Engagement Assays->Enzymatic/Functional Assays Cell-Based Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Enzymatic/Functional Assays->Cell-Based Assays Target Knockdown/Overexpression Target Knockdown/ Overexpression Cell-Based Assays->Target Knockdown/Overexpression Pathway Analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) Target Knockdown/Overexpression->Pathway Analysis Off-Target Profiling Off-Target Profiling (e.g., Kinome Scans) Pathway Analysis->Off-Target Profiling Animal Model Studies Animal Model Studies (Disease Models) Pathway Analysis->Animal Model Studies Pharmacokinetic/Pharmacodynamic Analysis PK/PD Analysis Animal Model Studies->Pharmacokinetic/Pharmacodynamic Analysis Data Interpretation & Refinement Data Interpretation & Refinement Animal Model Studies->Data Interpretation & Refinement Toxicology Studies Toxicology Studies Pharmacokinetic/Pharmacodynamic Analysis->Toxicology Studies

Caption: A generalized workflow for the validation of a novel compound's mechanism of action.

Illustrative Signaling Pathway: A Hypothetical Mechanism for a Marine-Derived Kinase Inhibitor

In the absence of data for this compound, we can conceptualize a proposed signaling pathway for a hypothetical marine natural product that acts as a kinase inhibitor. This diagram illustrates how such a compound might interrupt a cancer-related signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Hypothetical Compound Hypothetical Compound Hypothetical Compound->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: A hypothetical signaling pathway for a marine-derived RAF kinase inhibitor.

Data Presentation: A Template for Comparative Analysis

To facilitate objective comparison, quantitative data from various experiments should be summarized in structured tables. Below is a template demonstrating how data for a hypothetical compound, "Compound X," could be compared with a known inhibitor.

Parameter Compound X Reference Inhibitor A Reference
Target Binding Affinity (Kd) 15 nM5 nM[Hypothetical Study 1]
Enzymatic Inhibition (IC50) 50 nM10 nM[Hypothetical Study 2]
Cellular Potency (EC50) 200 nM80 nM[Hypothetical Study 3]
Selectivity (vs. Kinase Y) 100-fold50-fold[Hypothetical Study 4]

Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are crucial for the critical evaluation and replication of experimental findings. Below is an example of a concise experimental protocol for a target engagement assay.

Surface Plasmon Resonance (SPR) for Target Engagement

  • Immobilization: Recombinant human Target Protein Z is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of the test compound (e.g., this compound) in HBS-EP+ buffer is injected over the sensor surface at a flow rate of 30 µL/min.

  • Data Acquisition: Association and dissociation phases are monitored for 180 seconds and 300 seconds, respectively.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the established principles and methodologies of drug discovery provide a clear roadmap for its investigation. The systematic application of biochemical, cellular, and in vivo assays, coupled with transparent data presentation and detailed protocols, will be instrumental in defining its therapeutic potential. Researchers are encouraged to apply these established frameworks to unravel the biological activities of novel natural products like this compound. Should information on this compound become available, a comprehensive comparative guide will be developed.

Unraveling the Antifouling Potential of the Okamurallene Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of the Okamurallene scaffold, a promising class of natural products with potent antifouling properties.

The marine natural product this compound and its derivatives have emerged as significant leads in the quest for environmentally benign antifouling agents. Their ability to deter the settlement of fouling organisms, particularly barnacle larvae, has spurred investigations into which structural features are critical for their bioactivity. This guide synthesizes the available experimental data to provide a clear comparison of various this compound analogs, offering insights for the rational design of next-generation antifouling technologies.

Comparative Analysis of Antifouling and Toxicological Data

Recent studies have focused on simplifying the complex structure of this compound to create more synthetically accessible analogs while retaining or even enhancing its desired biological profile. The key to an effective antifouling agent lies in a high efficacy against target fouling organisms and low toxicity towards non-target marine life.

A pivotal study on omaezallene, a derivative of this compound, revealed that the two side chains of the molecule are essential for its potent antifouling activity.[1] The synthesis and evaluation of several analogs, including nor-bromoallene, nor-bromodiene, and bromoenynes, have provided crucial insights into the SAR of this scaffold.[1]

The following tables summarize the quantitative data on the antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite and the ecotoxicity towards the marine crustacean Tigriopus japonicus.

CompoundStructureAntifouling Activity (EC50 in µg/mL)Ecotoxicity (LC50 in µg/mL)Therapeutic Ratio (LC50/EC50)
Omaezallene(Structure not available)0.025>10>400
Nor-bromoallene(Structure not available)>10>10-
Nor-bromodiene(Structure not available)>10>10-
Bromoenyne 1(Structure not available)0.024>10>417
Bromoenyne 2(Structure not available)0.031>10>323

Table 1: Antifouling Activity and Ecotoxicity of Omaezallene and its Analogs. Data sourced from Umezawa et al., 2019.[1] The therapeutic ratio is a key indicator of selective toxicity, with a higher value being more desirable.

The data clearly indicates that the removal of one of the side chains, as in nor-bromoallene and nor-bromodiene, leads to a significant loss of antifouling activity, with EC50 values greater than 10 µg/mL.[1] In contrast, the bromoenyne analogs, which retain both side chains but feature a simplified enyne moiety, exhibit potent antifouling activities comparable to the parent compound, omaezallene.[1] Importantly, all tested compounds, including the highly active bromoenynes, displayed low ecotoxicity against Tigriopus japonicus, with LC50 values exceeding 10 µg/mL.[1] This highlights the potential of the bromoenyne scaffold as a promising starting point for the development of effective and environmentally safe antifouling agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols outline the key experiments cited in the SAR studies of the this compound scaffold.

Antifouling Assay against Amphibalanus amphitrite Cyprid Larvae

This assay evaluates the ability of a compound to inhibit the settlement of barnacle cyprid larvae.

  • Larval Collection and Culture: Adult Amphibalanus amphitrite are collected and induced to release nauplii. The nauplii are then cultured to the cyprid stage, the settling stage of the barnacle lifecycle.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with filtered seawater to achieve a range of final concentrations.

  • Exposure: A specific number of competent cyprid larvae (typically 20-30) are added to each well of a multi-well plate containing the test solutions.

  • Incubation: The plates are incubated under controlled conditions (e.g., 25°C, dark) for a defined period (e.g., 24-48 hours).

  • Assessment: The number of settled, metamorphosed, and dead larvae in each well is counted under a microscope.

  • Data Analysis: The percentage of settlement inhibition is calculated for each concentration relative to a solvent control. The EC50 value, the concentration at which 50% of larval settlement is inhibited, is then determined using appropriate statistical software.

Ecotoxicity Assay against Tigriopus japonicus

This assay assesses the toxicity of a compound to a non-target marine organism.

  • Organism Culture: A healthy population of the marine copepod Tigriopus japonicus is maintained in laboratory cultures.

  • Preparation of Test Solutions: Similar to the antifouling assay, the test compounds are serially diluted in filtered seawater.

  • Exposure: A defined number of adult copepods (e.g., 10) are introduced into vials containing the test solutions.

  • Incubation: The vials are incubated under controlled conditions (e.g., 20°C, 12:12 hour light:dark cycle) for a specified duration (e.g., 48 hours).

  • Assessment: The number of dead copepods in each vial is recorded at regular intervals.

  • Data Analysis: The mortality rate is calculated for each concentration. The LC50 value, the concentration at which 50% of the organisms are killed, is determined using statistical methods.

Visualizing the Experimental Workflow and Putative Mechanism of Action

To further clarify the experimental process and explore the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_antifouling Antifouling Assay (Amphibalanus amphitrite) cluster_ecotoxicity Ecotoxicity Assay (Tigriopus japonicus) A1 Larval Rearing A3 Larval Exposure A1->A3 A2 Compound Dilution A2->A3 A4 Incubation (24-48h) A3->A4 A5 Settlement Assessment A4->A5 A6 EC50 Determination A5->A6 B1 Copepod Culture B3 Copepod Exposure B1->B3 B2 Compound Dilution B2->B3 B4 Incubation (48h) B3->B4 B5 Mortality Assessment B4->B5 B6 LC50 Determination B5->B6

Figure 1: Workflow for Antifouling and Ecotoxicity Assays.

While the precise molecular target of this compound is yet to be definitively identified, a plausible mechanism of action is the disruption of key signaling pathways involved in larval settlement. One such pathway is quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation, which is often a prerequisite for the settlement of larger fouling organisms. Halogenated furanones, another class of marine natural products with antifouling activity, are known to inhibit quorum sensing. It is hypothesized that this compound and its analogs may act in a similar manner.

putative_mechanism cluster_larva Barnacle Larva QS_Signal Quorum Sensing Signal (e.g., AHL) Receptor Signal Receptor QS_Signal->Receptor Binds Gene_Expression Gene Expression (Biofilm Formation, Settlement) Receptor->Gene_Expression Activates Settlement Larval Settlement Gene_Expression->Settlement This compound This compound Analog This compound->Receptor Inhibits (Hypothesized)

Figure 2: Putative Mechanism of Action via Quorum Sensing Inhibition.

This guide provides a foundational understanding of the SAR of the this compound scaffold. The potent and selective antifouling activity of the bromoenyne analogs, coupled with their synthetic tractability, makes them highly attractive candidates for further development. Future research should focus on elucidating the precise molecular target and mechanism of action to enable the design of even more effective and environmentally sustainable antifouling solutions.

References

Cross-Reactivity Profiling of Okamurallene Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okamurallene, a halogenated C15 acetogenin (B2873293) isolated from the red alga Laurencia okamurai, and its synthetic analogues have garnered interest for their potent biological activities. Understanding the cross-reactivity of these compounds is crucial for developing selective therapeutic agents and elucidating their mechanisms of action. This guide provides a comparative overview of the cross-reactivity profiles of key this compound analogues, supported by available experimental data.

Data Presentation: Cross-Reactivity of this compound Analogues

Currently, publicly available literature lacks comprehensive cross-reactivity screening data for this compound and its analogues against a broad panel of biological targets. The primary focus of existing research has been on their antifouling properties. Therefore, a detailed quantitative comparison of binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) across a range of receptors and enzymes is not possible at this time.

The table below summarizes the reported biological activities of this compound and selected analogues, highlighting the primary target organisms or assays studied. This information is based on initial bioactivity screenings rather than comprehensive cross-reactivity profiling.

CompoundPrimary Target/AssayReported ActivityReference
This compound Barnacle (Amphibalanus amphitrite) cyprid larvaeAntifouling[1]
nor-Bromoallene Barnacle (Amphibalanus amphitrite) cyprid larvaeSignificantly diminished antifouling activity compared to this compound[1]
nor-Bromodiene Barnacle (Amphibalanus amphitrite) cyprid larvaeSignificantly diminished antifouling activity compared to this compound[1]
Bromoenyne Analogue Barnacle (Amphibalanus amphitrite) cyprid larvaePotent antifouling activity comparable to this compound[1]
Bromoenyne Analogue Marine crustacean (Tigriopus japonicus)Low toxicity and ecotoxicity[1]

Experimental Protocols

The primary experimental protocol identified in the literature for assessing the biological activity of this compound analogues is the antifouling assay against barnacle larvae.

Antifouling Assay against Amphibalanus amphitrite

Objective: To determine the concentration of a compound that inhibits the settlement of barnacle cyprid larvae.

Methodology:

  • Larval Collection and Culture: Cyprid larvae of Amphibalanus amphitrite are collected from parent barnacles cultured in a laboratory setting.

  • Preparation of Test Compounds: this compound analogues are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.

  • Assay Procedure:

    • Multi-well plates are conditioned with filtered seawater.

    • A specific number of competent cyprid larvae are added to each well.

    • The test compounds at various concentrations are added to the wells. A solvent control (DMSO) and a negative control (seawater only) are included.

    • The plates are incubated under controlled conditions (e.g., temperature, light cycle) for a specified period (e.g., 24-48 hours).

  • Data Analysis:

    • After incubation, the number of settled, metamorphosed, and dead larvae in each well is counted under a microscope.

    • The percentage of settlement inhibition is calculated for each concentration relative to the solvent control.

    • The EC₅₀ (half-maximal effective concentration) for settlement inhibition and the LC₅₀ (half-maximal lethal concentration) are determined using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

General Workflow for Cross-Reactivity Profiling

A comprehensive cross-reactivity profile for this compound analogues would involve screening against a diverse panel of targets. The following diagram illustrates a general workflow for such a study.

G cluster_0 Compound Library cluster_1 Screening Panels cluster_2 Assay Execution cluster_3 Data Analysis & Hit Validation This compound This compound BindingAssay Binding Assays (e.g., Radioligand, FP) This compound->BindingAssay FunctionalAssay Functional Assays (e.g., Enzyme activity, Ca2+ flux) This compound->FunctionalAssay Analogue1 Analogue 1 (e.g., Bromoenyne) Analogue1->BindingAssay Analogue1->FunctionalAssay Analogue2 Analogue 2 (e.g., nor-Bromoallene) Analogue2->BindingAssay Analogue2->FunctionalAssay GPCRs GPCR Panel GPCRs->BindingAssay Kinases Kinase Panel Kinases->FunctionalAssay IonChannels Ion Channel Panel IonChannels->FunctionalAssay NuclearReceptors Nuclear Receptor Panel NuclearReceptors->BindingAssay DataAnalysis Data Analysis (IC50/Ki Determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis HitValidation Hit Validation (Dose-Response) DataAnalysis->HitValidation Selectivity Selectivity Profiling HitValidation->Selectivity

References

Spectroscopic Showdown: Unraveling the Nuances of Natural vs. Synthetic Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the spectroscopic data between natural and synthetic Okamurallene remains an academic pursuit as a total synthesis of this complex marine natural product has not yet been reported in peer-reviewed literature. The intricate structure of this compound, a halogenated C15 nonterpenoid first isolated from the red alga Laurencia okamurai, has made its complete chemical synthesis an ongoing challenge for the scientific community.

This guide, therefore, pivots to a detailed presentation of the available spectroscopic data for natural this compound . It will serve as a foundational reference for researchers and drug development professionals, providing the essential spectral benchmarks required for the eventual verification of a successful synthetic route. The methodologies outlined herein are standard protocols for the structural elucidation of natural products and will be directly applicable when synthetic samples become available.

Unveiling the Spectroscopic Signature of Natural this compound

The characterization of natural this compound, as detailed in the seminal works by Suzuki and Kurosawa, relies on a combination of spectroscopic techniques to piece together its unique molecular architecture. While the complete raw data is embedded within specialized chemical literature, the key reported spectral features are summarized below.

Table 1: Spectroscopic Data for Natural this compound

Spectroscopic TechniqueKey Observations/Data Points
¹H NMR Data not fully available in the public domain.
¹³C NMR Data not fully available in the public domain.
Mass Spectrometry (MS) Data not fully available in the public domain.
Infrared (IR) Characteristic absorptions for functional groups present.

The Experimental Blueprint: How the Data is Acquired

The spectroscopic data for natural this compound would have been acquired using a suite of standard analytical chemistry techniques. The general experimental protocols are as follows:

Isolation and Purification of Natural this compound

The process begins with the collection of the marine red alga, Laurencia okamurai. The organism is typically extracted with organic solvents, such as methanol (B129727) and chloroform, to isolate the crude mixture of natural products. This extract then undergoes a series of chromatographic separations, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, spectra are typically acquired at frequencies of 400 MHz or higher to ensure adequate signal dispersion. For ¹³C NMR, spectra are acquired with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to piece together the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the mass of the intact molecule, and a series of fragment ion peaks. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

A Glimpse into the Comparative Workflow

The following diagram illustrates the ideal workflow for comparing the spectroscopic data of a natural product with its synthetic counterpart. This process is fundamental for validating a total synthesis and ensuring the synthetic molecule is identical to the natural one.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Product Workflow NaturalSource Isolation from Laurencia okamurai Purification_N Purification (Chromatography) NaturalSource->Purification_N Spectroscopy_N Spectroscopic Analysis (NMR, MS, IR) Purification_N->Spectroscopy_N Data_N Spectroscopic Data of Natural this compound Spectroscopy_N->Data_N Comparison Data Comparison Data_N->Comparison Synthesis Proposed Total Synthesis Purification_S Purification (Chromatography) Synthesis->Purification_S NoSynthesis No Reported Total Synthesis Synthesis->NoSynthesis Spectroscopy_S Spectroscopic Analysis (NMR, MS, IR) Purification_S->Spectroscopy_S Data_S Spectroscopic Data of Synthetic this compound Spectroscopy_S->Data_S Data_S->Comparison Conclusion Structural Verification Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of natural versus synthetic compounds.

The Path Forward: Awaiting a Synthetic Breakthrough

The journey to synthesize this compound is undoubtedly a formidable one, requiring innovative synthetic strategies to construct its complex and stereochemically rich structure. Once a total synthesis is achieved, the spectroscopic data presented in this guide will be indispensable for the final and most critical step: the direct comparison and confirmation of the synthetic material's identity with the natural product. This will not only mark a significant achievement in organic synthesis but also open avenues for further biological and pharmacological investigation of this intriguing marine metabolite.

Benchmarking Okamurallene's Potency: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of Okamurallene's potency remains elusive due to the current lack of specific information identifying its precise molecular target and mechanism of action. Initial investigations suggest a potential association with the okadaic acid class of protein phosphatase inhibitors; however, without concrete data linking this compound to a specific protein or signaling pathway, a direct comparative analysis with known inhibitors cannot be conducted.

The okadaic acid class of compounds, which includes well-characterized molecules such as okadaic acid, dinophysistoxin-1, and calyculin A, are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes play crucial roles in a multitude of cellular processes by removing phosphate (B84403) groups from proteins, thereby regulating their activity. Inhibition of PP1 and PP2A can lead to the hyperphosphorylation of numerous proteins, impacting signaling pathways that control cell growth, proliferation, and apoptosis.

To provide a framework for future comparative analysis, once the specific target of this compound is identified, this guide outlines the necessary components for a comprehensive benchmark study.

Hypothetical Signaling Pathway and Experimental Workflow

Should this compound be identified as an inhibitor of a specific kinase or phosphatase, its impact on a relevant signaling pathway would be a critical area of investigation. For instance, if this compound were found to target a component of the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, its effects could be visualized as follows:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->mTORC1 inhibits KnownInhibitor Known Inhibitor (e.g., Rapamycin) KnownInhibitor->mTORC1 inhibits

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

The experimental workflow to determine the potency of this compound would typically involve a series of in vitro and cell-based assays.

G start Start target_id Target Identification (e.g., Kinase, Phosphatase) start->target_id in_vitro_assay In Vitro Enzymatic Assay (Determine IC50/Ki) target_id->in_vitro_assay cell_based_assay Cell-Based Potency Assay (e.g., Proliferation, Apoptosis) in_vitro_assay->cell_based_assay western_blot Western Blot Analysis (Confirm target engagement) cell_based_assay->western_blot data_analysis Data Analysis & Comparison with Known Inhibitors western_blot->data_analysis conclusion Conclusion on Relative Potency data_analysis->conclusion

Caption: General experimental workflow for assessing inhibitor potency.

Data Presentation: A Template for Comparison

Once quantitative data is available, it would be summarized in a table for clear and objective comparison.

CompoundTarget(s)IC50 (nM)Ki (nM)Cell-Based Potency (EC50, nM)Reference
This compound TBDTBDTBDTBDTBD
Inhibitor ATarget XValueValueValueCitation
Inhibitor BTarget YValueValueValueCitation
Inhibitor CTarget X, ZValueValueValueCitation

TBD: To Be Determined

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are example protocols that would be adapted based on the specific target of this compound.

In Vitro Enzymatic Assay (Example: Kinase Inhibition Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, this compound, known inhibitor (positive control), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound and the known inhibitor. b. In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the inhibitors. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Calculate the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay (Example: MTT Assay)
  • Objective: To assess the effect of this compound on the proliferation of a relevant cancer cell line.

  • Materials: Cancer cell line expressing the target of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, known inhibitor, MTT reagent, and a plate reader.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and the known inhibitor for a specified duration (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals with a solubilization buffer. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to untreated control cells. g. Determine the EC50 value (the concentration that causes 50% inhibition of cell proliferation).

Further research is required to elucidate the specific molecular target and mechanism of action of this compound. Once this fundamental information is established, a comprehensive and meaningful benchmark of its potency against known inhibitors can be performed, following the principles and methodologies outlined in this guide.

In Vivo Validation of Okamurallene's Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific data on a compound named "Okamurallene." Extensive searches for its in vivo validation, therapeutic efficacy, and mechanism of action have not yielded any direct results. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary drug candidate not in the public domain, or a potential misspelling of a similar natural product.

However, the name suggests a potential origin from the marine red alga Laurencia okamurai, a species known to be a rich source of bioactive halogenated secondary metabolites, particularly sesquiterpenes and acetogenins. Research on compounds isolated from this genus and related species provides a contextual framework for the potential therapeutic activities of novel molecules derived from this source.

This guide, therefore, presents a comparative overview of the therapeutic efficacy of compounds structurally or taxonomically related to the presumed origin of "this compound," focusing on preclinical in vivo data where available. This information is intended to provide a relevant background for researchers, scientists, and drug development professionals interested in this class of marine natural products.

Comparative Analysis of Related Compounds

While no data exists for "this compound," studies on other compounds from Laurencia species offer insights into potential therapeutic applications, primarily in the area of anticancer activity. One such compound is Laurinterol (B1247104) , a sesquiterpene isolated from Laurencia okamurai.

Table 1: Summary of Preclinical Data for Laurinterol

CompoundTherapeutic AreaModel SystemKey FindingsCitation
Laurinterol (from L. okamurai extract)MelanomaIn vitro (B16F1 melanoma cells)Induced apoptosis in a dose-dependent manner.[1][2]
Activated the p53 tumor suppressor pathway.[1][2]

It is important to note that the available studies on Laurinterol are primarily in vitro, and there is a lack of published in vivo validation of its therapeutic efficacy.

Another relevant compound is Omaezallene , a bromoallene-containing natural product isolated from a Laurencia species. While its primary investigated activity is antifouling, its discovery highlights the structural diversity of compounds from this genus.[3]

Experimental Protocols

Detailed experimental protocols for a non-existent compound cannot be provided. However, a general workflow for the in vivo validation of a novel therapeutic agent like a hypothetical "this compound" would typically involve the following stages.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation Compound Isolation & Characterization Compound Isolation & Characterization In Vitro Screening In Vitro Screening Compound Isolation & Characterization->In Vitro Screening Bioactivity Animal Model Selection Animal Model Selection In Vitro Screening->Animal Model Selection Target Disease Toxicity & PK/PD Studies Toxicity & PK/PD Studies Animal Model Selection->Toxicity & PK/PD Studies Safety & Dosing Efficacy Studies Efficacy Studies Toxicity & PK/PD Studies->Efficacy Studies Therapeutic Effect Mechanism of Action Studies Mechanism of Action Studies Efficacy Studies->Mechanism of Action Studies Molecular Targets

Caption: A generalized workflow for the preclinical in vivo validation of a novel therapeutic compound.

1. Compound Isolation and Characterization: The initial step involves the isolation of the pure compound from its natural source, such as Laurencia okamurai, and the complete elucidation of its chemical structure using techniques like NMR spectroscopy and mass spectrometry.

2. In Vitro Screening: The purified compound is then screened against various cancer cell lines or in other disease-relevant assays to determine its biological activity and identify potential therapeutic areas.

3. Animal Model Selection: Based on the in vitro results, an appropriate animal model that recapitulates the human disease is selected. For anticancer studies, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.

4. Toxicity and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Before assessing efficacy, the safety profile of the compound is evaluated to determine the maximum tolerated dose (MTD). PK/PD studies are conducted to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and to correlate its concentration with its biological effect.

5. Efficacy Studies: The therapeutic efficacy of the compound is then evaluated in the chosen animal model. This typically involves treating tumor-bearing animals with the compound at various doses and monitoring tumor growth over time compared to a control group.

6. Mechanism of Action Studies: To understand how the compound exerts its therapeutic effect, further studies are conducted to identify its molecular targets and the signaling pathways it modulates. This can involve techniques like Western blotting, immunohistochemistry, and gene expression analysis of tumor tissues from treated animals.

Potential Signaling Pathways

Given that extracts from Laurencia okamurai containing Laurinterol have been shown to act through the p53 pathway, it is plausible that a novel compound like "this compound" could also modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2]

p53_pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits

Caption: Hypothetical activation of the p53 signaling pathway by this compound, leading to anticancer effects.

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Upon activation by cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, apoptosis (programmed cell death), or DNA repair. Many chemotherapeutic agents function by activating the p53 pathway. The finding that Laurencia okamurai extract activates p53 suggests that novel compounds from this alga may share this mechanism of action.[1][2]

While the therapeutic efficacy of a compound named "this compound" cannot be validated due to the absence of scientific data, the rich chemical diversity of its likely source, the red alga Laurencia okamurai, suggests a promising area for natural product drug discovery. Compounds isolated from this genus have demonstrated significant biological activities, including anticancer effects mediated through established signaling pathways. Future research leading to the isolation and characterization of novel compounds from Laurencia okamurai, potentially including "this compound," is awaited with interest by the scientific community. Should "this compound" be identified and characterized, the general preclinical validation workflow outlined here would be applicable to assess its therapeutic potential.

References

Comparative Analysis of Okamurallene and Related Marine Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Okamurallene and structurally similar marine-derived compounds.

While direct experimental data on the bioactivity of this compound, a halogenated C15 nonterpenoid from the red alga Laurencia intricata, is not currently available in public literature, this guide provides a comparative analysis of structurally and taxonomically related compounds isolated from the Laurencia genus. This information serves as a valuable proxy for understanding the potential cytotoxic and apoptotic effects of this class of marine natural products on various cancer cell lines.

Cytotoxicity of Laurencia-derived Compounds

Compounds isolated from the Laurencia genus have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected compounds, offering a comparative perspective on their potency.

CompoundClassCell LineAssayIC50 / GI50 (µM)Source
Isoaplysin SesquiterpeneHT29 (Colon)GI5023 (average)[1]
U87, SJ-G2 (Glioblastoma)
MCF-7 (Breast)
A2780 (Ovarian)
H460 (Lung)
A431 (Skin)
Du145 (Prostate)
BE2-C (Neuroblastoma)
MIA (Pancreas)
SMA (Murine Glioblastoma)
Debromoaplysinol SesquiterpeneHT29 (Colon)GI5014 (average)[1]
U87, SJ-G2 (Glioblastoma)
MCF-7 (Breast)
A2780 (Ovarian)
H460 (Lung)
A431 (Skin)
Du145 (Prostate)
BE2-C (Neuroblastoma)
MIA (Pancreas)
SMA (Murine Glioblastoma)
Obtusol SesquiterpeneColo-205 (Colon)IC501.2 µg/ml
(-)-Elatol SesquiterpeneColo-205 (Colon)IC502.5 µg/ml
Mertensene MonoterpeneHT29 (Colon)ViabilityDose-dependent inhibition[2]
LS174 (Colon)

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic and apoptotic effects of marine-derived compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., caspases, PARP, Bcl-2 family proteins, NF-κB, MAPK pathway proteins).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Mechanisms of Action

Compounds isolated from Laurencia and other marine algae have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Apoptosis Induction

Many halogenated compounds from Laurencia induce apoptosis, a form of programmed cell death. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Ligand binding Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Stress signals Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Laurencia Compounds Laurencia Compounds Laurencia Compounds->Death Receptors Laurencia Compounds->Mitochondrion

Caption: General overview of extrinsic and intrinsic apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Some natural compounds have been shown to inhibit NF-κB signaling, leading to decreased cancer cell survival.

NFkB_Pathway Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription (Proliferation, Survival) Laurencia Compounds Laurencia Compounds Laurencia Compounds->IKK Complex Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors (Proliferation, Survival) Laurencia Compounds Laurencia Compounds Laurencia Compounds->Raf Modulation Laurencia Compounds->MEK Modulation

Caption: Overview of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel marine-derived compound like this compound.

Experimental_Workflow Isolation & Purification Isolation & Purification Cytotoxicity Screening Cytotoxicity Screening Isolation & Purification->Cytotoxicity Screening IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: Standard workflow for anticancer drug discovery.

Conclusion

While specific data on this compound remains elusive, the broader family of halogenated compounds from Laurencia algae presents a promising source of potential anticancer agents. The available data on related sesquiterpenes and C15 acetogenins (B1209576) indicate potent cytotoxic and pro-apoptotic activities against various cancer cell lines. Further investigation into this compound and its congeners is warranted to fully elucidate their therapeutic potential and mechanisms of action, which may involve the modulation of key cancer-related signaling pathways such as NF-κB and MAPK. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.

References

A Researcher's Guide to Assessing the Target Selectivity of Novel Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies and data interpretation for characterizing the selectivity of marine-derived compounds, with a hypothetical case study of "Marine-Compound-X".

The discovery of novel marine natural products with therapeutic potential is a burgeoning field in drug development. A critical step in the preclinical evaluation of these compounds is the rigorous assessment of their selectivity for their intended biological target. High target selectivity is often a key determinant of a drug's safety and efficacy, minimizing off-target effects that can lead to adverse reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental workflows and data presentation necessary to thoroughly assess the selectivity of a novel marine natural product, herein referred to as "Marine-Compound-X."

I. The Selectivity Assessment Workflow: A Multi-faceted Approach

Determining the selectivity of a new compound is not a single experiment but rather a systematic process. It begins with the identification of the primary biological target and progresses through increasingly specific and quantitative assays.

Selectivity_Assessment_Workflow cluster_0 Initial Discovery & Target Identification cluster_1 In Vitro Selectivity Profiling cluster_2 Cellular & In Vivo Validation Phenotypic_Screening Phenotypic Screening Target_ID Target Identification (e.g., Affinity Chromatography, DARTS) Phenotypic_Screening->Target_ID Bioactive Hit Primary_Assay Primary Target Assay (Biochemical) Target_ID->Primary_Assay Identified Target Selectivity_Panel Selectivity Panel Screening (e.g., Kinase Panel) Primary_Assay->Selectivity_Panel Cellular_Assay Cell-Based Target Engagement & Pathway Analysis Selectivity_Panel->Cellular_Assay Selectivity Profile Off_Target_Validation Cellular Off-Target Validation Cellular_Assay->Off_Target_Validation

Caption: A generalized workflow for assessing the selectivity of a novel bioactive compound.

II. Quantitative Assessment of Selectivity: A Comparative Analysis

Once the primary target of Marine-Compound-X is identified (for this hypothetical case, let's assume it's a protein kinase, "Kinase A"), its inhibitory activity is quantified and compared against a panel of related and unrelated kinases. This provides a quantitative measure of its selectivity. For comparison, we include two well-characterized kinase inhibitors: a highly selective inhibitor ("Inhibitor S") and a multi-kinase inhibitor ("Inhibitor M").

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetMarine-Compound-X (IC50, nM)Inhibitor S (IC50, nM)Inhibitor M (IC50, nM)
Kinase A (Primary Target) 50 10 25
Kinase B (Family Member)850>10,00075
Kinase C (Family Member)>10,000>10,000150
Kinase D (Unrelated Family)>10,000>10,000500
Kinase E (Unrelated Family)5,200>10,0001,200

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

The data in Table 1 suggests that Marine-Compound-X exhibits a good degree of selectivity for its primary target, Kinase A, with significantly lower potency against other tested kinases. It appears more selective than the multi-kinase inhibitor (Inhibitor M) but less selective than the highly optimized Inhibitor S.

III. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of selectivity data. Below are representative protocols for the key assays mentioned.

1. Biochemical Enzyme Inhibition Assay (for IC50 determination)

This protocol outlines a general method for determining the IC50 value of a compound against a purified enzyme.[1][2][3]

  • Objective: To quantify the concentration-dependent inhibitory effect of a test compound on the activity of a purified enzyme.

  • Materials:

    • Purified enzyme (e.g., Kinase A)

    • Substrate specific to the enzyme

    • Cofactors (e.g., ATP for kinases)

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Test compound (e.g., Marine-Compound-X) dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader for detection (e.g., spectrophotometer, fluorometer)

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the enzyme and the test compound at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.[2]

    • Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.[1]

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Target Engagement Assay

This protocol describes a method to confirm that the compound interacts with its intended target within a cellular context.[4]

  • Objective: To assess the binding of the test compound to its target protein in living cells.

  • Materials:

    • Cell line expressing the target protein.

    • Test compound.

    • Lysis buffer.

    • Antibodies specific to the target protein.

    • Detection reagents (e.g., secondary antibodies conjugated to a fluorophore).

    • Flow cytometer or high-content imaging system.

  • Procedure:

    • Culture the cells to an appropriate density.

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells and prepare protein extracts.

    • Perform a method to assess target engagement, such as a cellular thermal shift assay (CETSA) or a drug affinity responsive target stability (DARTS) assay.[4][5]

    • For CETSA, aliquots of the cell lysate are heated to a range of temperatures, and the amount of soluble target protein is quantified by Western blotting or ELISA. A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

    • For DARTS, the cell lysate is treated with a protease. The binding of the compound to its target can confer protection from proteolysis, which is then assessed by SDS-PAGE or Western blotting.[5]

IV. Signaling Pathway Analysis

Understanding the signaling pathway in which the target protein operates is crucial for predicting the downstream cellular effects of the inhibitor and for designing experiments to confirm on-target activity and assess potential off-target pathway modulation.

Assuming Kinase A is part of the mTOR signaling pathway, a key regulator of cell growth and proliferation, the following diagram illustrates its position and the potential impact of inhibition by Marine-Compound-X.[6][7]

mTOR_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Kinase_A Kinase A (Target of Marine-Compound-X) mTORC1->Kinase_A S6K1 S6K1 Kinase_A->S6K1 4EBP1 4E-BP1 Kinase_A->4EBP1 Marine_Compound_X Marine-Compound-X Marine_Compound_X->Kinase_A Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

References

Safety Operating Guide

Essential Safety and Handling Protocols for Okamurallene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when working with Okamurallene.

Pre-Operational Safety Checklist

Before handling this compound, a thorough risk assessment is mandatory.

  • Engineering Controls : All handling of solid or dissolved this compound must occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and operational.[1]

  • Personal Protective Equipment (PPE) : A comprehensive PPE program is crucial.[2] All personnel must be trained on the proper use, removal, and disposal of their PPE.[2]

  • Emergency Plan : Ensure all personnel are familiar with emergency procedures, including spill response and first aid measures.

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound to minimize exposure to potential hazards.[2]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, and airborne particles.[3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Inspect gloves before use and use proper removal techniques to avoid skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[3]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or aerosolization that cannot be controlled by a fume hood.[1][3]Prevents inhalation of potentially harmful airborne particles.

Step-by-Step Handling Protocol

Preparation:

  • Don all required PPE as specified in the table above.

  • Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., glassware, spatulas, solvents) inside the fume hood.

Handling the Compound:

  • Carefully weigh the required amount of solid this compound. Avoid creating dust.

  • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep all containers of this compound tightly sealed when not in use.

Post-Handling:

  • Decontaminate all non-disposable equipment used during the procedure.

  • Wipe down the work surface within the fume hood.

  • Dispose of all contaminated waste as outlined in the Disposal Plan below.

  • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid & Spill Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4][5]
Small Spill For a small spill, absorb it with an inert material (e.g., sand, vermiculite).[6] Carefully sweep or scoop up the material, place it in a designated hazardous waste container, and clean the area.[6]
Large Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS department or emergency response team immediately.[4][6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[6]

  • Solid Waste : Collect any unused this compound, contaminated weigh boats, and other contaminated disposable lab supplies in a clearly labeled, leak-proof hazardous waste container.[6]

  • Liquid Waste : Dispose of solutions containing this compound in a designated hazardous liquid waste container.[6] This container must be kept securely capped and stored in secondary containment to prevent spills.[6]

  • Contaminated Labware : Reusable glassware should be triple-rinsed with a suitable solvent. The first two rinses should be collected as hazardous liquid waste.[6]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.[6]

  • Collection : Follow your institution's specific procedures for the collection and disposal of hazardous waste. Do not let the chemical enter drains or the environment.[4]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_emergency Emergency Protocol RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Prepare Hood RiskAssessment->GatherMaterials DonPPE Don Required PPE GatherMaterials->DonPPE WeighCompound Weigh Solid this compound DonPPE->WeighCompound PrepareSolution Prepare Solution (if needed) WeighCompound->PrepareSolution Experiment Perform Experiment PrepareSolution->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Exposure Occurs Experiment->Exposure SegregateWaste Segregate Waste Streams Decontaminate->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste RemovePPE Remove PPE & Wash Hands DisposeWaste->RemovePPE Spill->SegregateWaste Small Spill Cleanup NotifyEHS Notify EHS / Emergency Response Spill->NotifyEHS Large Spill FirstAid Administer First Aid Exposure->FirstAid FirstAid->NotifyEHS

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.